4-(Butan-2-yl)benzoic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-butan-2-ylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-3-8(2)9-4-6-10(7-5-9)11(12)13/h4-8H,3H2,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRWYTSGILDBAGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70372988 | |
| Record name | 4-(butan-2-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70372988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40912-38-7 | |
| Record name | 4-(butan-2-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70372988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
physicochemical properties of 4-(sec-butyl)benzoic acid
An In-depth Technical Guide to the Physicochemical Properties of 4-(sec-butyl)benzoic Acid
Prepared by: Gemini, Senior Application Scientist
Introduction
4-(sec-butyl)benzoic acid is an aromatic carboxylic acid, a derivative of benzoic acid featuring a sec-butyl group at the para (4-position) of the benzene ring. This substitution imparts specific physicochemical characteristics that are of significant interest to researchers in medicinal chemistry, materials science, and organic synthesis. The interplay between the hydrophilic carboxylic acid moiety and the lipophilic sec-butylated phenyl ring governs its solubility, acidity, and partitioning behavior, which are critical parameters influencing its performance in various applications, from drug design, where it impacts ADME (Absorption, Distribution, Metabolism, and Excretion) properties, to its use as a building block in the synthesis of liquid crystals and polymers.
This guide provides a comprehensive analysis of the core . It is designed for scientists and technical professionals, offering not only quantitative data but also the underlying scientific principles and detailed experimental protocols for their validation.
Chemical Structure and Identifiers
-
IUPAC Name: 4-(butan-2-yl)benzoic acid[1]
-
Synonyms: 4-sec-Butylbenzoic acid[1]
-
CAS Number: 40912-38-7[1]
-
Molecular Formula: C₁₁H₁₄O₂[1]
-
SMILES: CCC(C)C1=CC=C(C=C1)C(=O)O[1]
-
InChIKey: ZRWYTSGILDBAGH-UHFFFAOYSA-N[1]
Core Physicochemical Properties
The properties of 4-(sec-butyl)benzoic acid are dictated by its molecular structure. The carboxylic acid group is polar and can act as a hydrogen bond donor and acceptor, while the sec-butyl group and the phenyl ring form a large, nonpolar, lipophilic domain.
| Property | Value | Source(s) |
| Molecular Weight | 178.23 g/mol | PubChem[2] |
| Appearance | White to Off-White Solid/Crystalline Powder | ChemicalBook[3] |
| Melting Point | 100-113 °C | ChemicalBook[3][4][5] |
| Boiling Point | ~300-305 °C (estimate) | The Good Scents Company, ChemicalBook[3][4] |
| Water Solubility | 22.86 mg/L at 25 °C (estimate) | The Good Scents Company[4] |
| pKa | 4.36 ± 0.10 (Predicted) | ChemicalBook[3] |
| LogP (o/w) | 3.970 (Calculated) | The Good Scents Company, ChemicalBook[3][4] |
Experimental Determination of Key Parameters
To ensure scientific integrity, the following sections detail robust, self-validating protocols for determining the most critical . The causality behind experimental choices is explained to provide field-proven insights.
Solubility Profile Analysis
The solubility of a compound is fundamental to its utility, particularly in drug development, where aqueous solubility is often a prerequisite for bioavailability. A qualitative analysis provides rapid and valuable information about the nature of the compound.
Causality: This experimental workflow leverages the acid-base properties of the carboxylic acid functional group.[6] While the molecule as a whole is poorly soluble in water due to its large nonpolar region, it will react with bases to form a highly polar and water-soluble carboxylate salt.[6][7] Its insolubility in acidic media confirms the absence of a basic functional group.[8]
Experimental Protocol: Qualitative Solubility Testing
-
Preparation: Place approximately 25 mg of 4-(sec-butyl)benzoic acid into four separate, clearly labeled small test tubes.
-
Water Solubility: To the first tube, add 0.75 mL of deionized water in small portions. Shake vigorously after each addition. Observe if the solid dissolves.
-
NaOH Solubility (Strong Base): To the second tube, add 0.75 mL of 5% NaOH solution in portions, shaking vigorously. A positive result (dissolution) indicates the presence of an acidic functional group.[6][9]
-
NaHCO₃ Solubility (Weak Base): To the third tube, add 0.75 mL of 5% NaHCO₃ solution in portions, shaking vigorously. Carboxylic acids are typically strong enough acids to react with sodium bicarbonate, causing dissolution, often with effervescence (CO₂ release).[6][8]
-
HCl Solubility (Acid): To the fourth tube, add 0.75 mL of 5% HCl solution in portions, shaking vigorously. The compound is expected to remain insoluble, confirming it is not an organic base.[8][9]
Logical Workflow for Solubility Classification
Caption: Qualitative solubility testing workflow.
Acidity (pKa) Determination by Potentiometric Titration
The acid dissociation constant (Ka), or its logarithmic form pKa, is a quantitative measure of a compound's acidity in solution. For a drug candidate, pKa influences its charge state at physiological pH, which in turn affects solubility, membrane permeability, and receptor binding. Potentiometric titration is a highly accurate and standard method for its determination.[10]
Causality: This method relies on monitoring the pH of a solution of the weak acid as a strong base of known concentration is incrementally added.[11] The resulting titration curve has an inflection point at the equivalence point. Crucially, at the half-equivalence point (where half of the acid has been neutralized), the concentrations of the acid and its conjugate base are equal. According to the Henderson-Hasselbalch equation (pH = pKa + log([A⁻]/[HA])), at this specific point, the pH of the solution is equal to the pKa of the acid.[11]
Experimental Protocol: pKa Determination
-
System Calibration: Calibrate a pH meter using standard buffers of at least three different pH values (e.g., pH 4.0, 7.0, and 10.0) to ensure accurate readings.[12]
-
Sample Preparation: Accurately weigh a sample of 4-(sec-butyl)benzoic acid and dissolve it in a suitable solvent. If solubility in water is low, a co-solvent like methanol or ethanol can be used, though the pKa value will be for that specific solvent system. For this protocol, dissolve the sample in a known volume of deionized water, potentially with gentle warming, then cool to room temperature.[11] The final concentration should be at least 10⁻⁴ M.[12]
-
Titration Setup: Place the sample solution in a beaker with a magnetic stir bar and immerse the calibrated pH electrode.
-
Titration: Begin stirring the solution at a constant, moderate speed. Add a standardized solution of 0.1 M NaOH in small, precise increments (e.g., 0.1 or 0.2 mL) from a burette.
-
Data Recording: After each increment of NaOH, allow the pH reading to stabilize (drift < 0.01 pH units/minute) and record both the volume of titrant added and the corresponding pH.[12] Continue this process well past the expected equivalence point, until the pH begins to plateau at a high value.
-
Data Analysis:
-
Plot pH (y-axis) versus the volume of NaOH added (x-axis) to generate the titration curve.
-
Determine the equivalence point volume (V_eq) from the inflection point of the curve (often found by taking the first or second derivative of the curve).
-
Calculate the half-equivalence point volume (V_eq / 2).
-
Find the pH on the titration curve that corresponds to this half-equivalence point volume. This pH value is the experimental pKa.
-
-
Validation: Perform the titration in triplicate to ensure reproducibility and report the average pKa with the standard deviation.[12]
Workflow for Potentiometric pKa Determination
Sources
- 1. This compound | C11H14O2 | CID 2753386 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Butylbenzoic acid | C11H14O2 | CID 88631 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Butylbenzoic acid CAS#: 20651-71-2 [m.chemicalbook.com]
- 4. 4-butyl benzoic acid, 20651-71-2 [thegoodscentscompany.com]
- 5. 4-Butylbenzoic acid | 20651-71-2 [chemicalbook.com]
- 6. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 7. bellevuecollege.edu [bellevuecollege.edu]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. scribd.com [scribd.com]
- 10. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 11. web.williams.edu [web.williams.edu]
- 12. creative-bioarray.com [creative-bioarray.com]
An In-depth Technical Guide to 4-(Butan-2-yl)benzoic Acid: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Butan-2-yl)benzoic acid, also known as 4-(sec-butyl)benzoic acid, is an aromatic carboxylic acid with a distinct molecular architecture that makes it a valuable building block in various fields of chemical research, particularly in medicinal chemistry and materials science. Its structure, featuring a chiral sec-butyl group attached to a benzoic acid moiety, offers unique steric and electronic properties that can be exploited in the design of novel molecules with specific biological activities or material characteristics. This guide provides a comprehensive overview of this compound, including its chemical identity, physicochemical properties, a detailed synthetic protocol, and its current and potential applications.
Chemical Identity and Structure
The fundamental identity of this compound is defined by its unique arrangement of atoms.
-
CAS Number: 40912-38-7
-
Molecular Formula: C₁₁H₁₄O₂
-
Molecular Weight: 178.23 g/mol
-
IUPAC Name: this compound
-
Synonyms: 4-(sec-butyl)benzoic acid
The structure consists of a benzene ring substituted at the para position (position 4) with a butan-2-yl (sec-butyl) group and a carboxylic acid group. The sec-butyl group introduces a chiral center, meaning this compound can exist as two enantiomers, (R)-4-(butan-2-yl)benzoic acid and (S)-4-(butan-2-yl)benzoic acid.
Caption: Chemical structure of this compound.
Physicochemical Properties
| Property | Value (Estimated or from Isomers) |
| Appearance | White crystalline powder (estimated)[1] |
| Melting Point | 100-113 °C (for 4-n-butylbenzoic acid)[1][2] |
| Boiling Point | 300-301 °C (for 4-n-butylbenzoic acid, estimated)[1] |
| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol and chloroform.[3] |
| pKa | ~4.36 (for 4-n-butylbenzoic acid)[2] |
Synthesis of this compound
A common and logical synthetic route to this compound involves a two-step process: Friedel-Crafts alkylation of toluene followed by oxidation of the alkyl side chain. This approach is widely applicable for the synthesis of para-substituted benzoic acids.
Overall Synthetic Workflow
Caption: General workflow for the synthesis of this compound.
Step 1: Friedel-Crafts Alkylation of Toluene
Principle: This reaction introduces the sec-butyl group onto the toluene ring. Toluene is used as the starting material because the methyl group is an ortho-, para-director, leading to the desired 4-substituted product as a major isomer. A Lewis acid catalyst, such as aluminum chloride (AlCl₃), is essential to generate the electrophilic sec-butyl carbocation from a sec-butyl halide (e.g., 2-bromobutane).
Detailed Protocol:
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel.
-
Reagent Charging: To the flask, add anhydrous aluminum chloride (1.1 equivalents) and an excess of dry toluene (which also serves as the solvent).
-
Initiation: Cool the mixture in an ice bath. Slowly add 2-bromobutane (1 equivalent) dropwise from the dropping funnel with vigorous stirring.
-
Reaction: After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours. The progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: Carefully quench the reaction by pouring the mixture over crushed ice and dilute hydrochloric acid. Separate the organic layer, wash with water, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the excess toluene by distillation. The crude 4-(sec-butyl)toluene can be purified by fractional distillation under reduced pressure.
Step 2: Oxidation of 4-(sec-Butyl)toluene
Principle: The methyl group of the 4-(sec-butyl)toluene intermediate is oxidized to a carboxylic acid group using a strong oxidizing agent. Common reagents for this transformation include potassium permanganate (KMnO₄) or a mixture of sodium dichromate (Na₂Cr₂O₇) and sulfuric acid.
Detailed Protocol (using KMnO₄):
-
Reaction Setup: In a round-bottom flask fitted with a reflux condenser, place the 4-(sec-butyl)toluene obtained from the previous step.
-
Oxidation: Add a solution of potassium permanganate (approximately 3 equivalents) in water. The mixture is heated to reflux with vigorous stirring for several hours until the purple color of the permanganate disappears.
-
Work-up: Cool the reaction mixture and filter to remove the manganese dioxide precipitate. Wash the precipitate with hot water.
-
Isolation: Acidify the filtrate with concentrated hydrochloric acid until a white precipitate of this compound is formed.
-
Purification: Collect the crude product by vacuum filtration, wash with cold water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the pure product.
Spectroscopic Characterization
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, which would appear as two doublets in the region of 7.0-8.5 ppm due to the para-substitution pattern. The protons of the sec-butyl group will exhibit complex splitting patterns: a multiplet for the methine proton (CH), a multiplet for the methylene protons (CH₂), a triplet for the terminal methyl group (CH₃) of the ethyl part, and a doublet for the other methyl group. The acidic proton of the carboxylic acid will appear as a broad singlet at a downfield chemical shift (typically >10 ppm).
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons, with the carboxyl carbon appearing at a downfield chemical shift (around 170 ppm). The carbons of the sec-butyl group will have characteristic shifts in the aliphatic region.
-
Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a broad O-H stretching band for the carboxylic acid in the region of 2500-3300 cm⁻¹. A strong C=O stretching absorption will be present around 1700 cm⁻¹. Aromatic C-H and C=C stretching vibrations will also be observed in their characteristic regions.
Applications in Research and Development
This compound serves as a versatile intermediate in the synthesis of more complex molecules.
-
Medicinal Chemistry: The unique three-dimensional shape imparted by the sec-butyl group can be advantageous in designing drug candidates that require specific steric interactions with biological targets. Derivatives of substituted benzoic acids have been explored as potential enzyme inhibitors and non-steroidal anti-inflammatory drugs (NSAIDs).
-
Liquid Crystal Research: Benzoic acid derivatives are fundamental components in the synthesis of liquid crystals. The length and shape of the alkyl substituent, in this case, the sec-butyl group, can influence the mesophase behavior and transition temperatures of the resulting liquid crystalline materials, making them suitable for applications in displays and sensors.
Conclusion
This compound is a valuable chemical entity with significant potential in both academic and industrial research. Its synthesis, while requiring a multi-step process, is achievable through well-established organic reactions. The presence of both a reactive carboxylic acid handle and a chiral alkyl substituent provides a platform for the development of a diverse range of derivatives with tailored properties for applications in drug discovery and materials science. Further exploration of the specific properties of its enantiomers could unlock even more specialized applications.
References
-
The Good Scents Company. 4-butyl benzoic acid, 20651-71-2. Available from: [Link]
-
PubChem. 4-tert-Butylbenzoic acid. National Center for Biotechnology Information. Available from: [Link]
-
Cheméo. Chemical Properties of 4-Butylbenzoic acid (CAS 20651-71-2). Available from: [Link]
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Spectroscopic Profile of 4-(Butan-2-yl)benzoic Acid: A Technical Guide
Introduction
4-(Butan-2-yl)benzoic acid is an aromatic carboxylic acid with the molecular formula C₁₁H₁₄O₂ and a molecular weight of 178.23 g/mol .[1][2] This compound serves as a versatile building block in various fields, including the synthesis of liquid crystals, polymers, and as an intermediate for pharmaceutical compounds.[1] Its utility stems from the presence of three key structural features: a para-substituted benzene ring, a carboxylic acid group, and a chiral sec-butyl substituent. An unambiguous structural confirmation and purity assessment of this compound is paramount for its application in these sensitive fields, necessitating a thorough analysis using a suite of spectroscopic techniques.
This technical guide provides an in-depth analysis of the expected spectroscopic data for this compound, including Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. As direct experimental spectra for this specific compound are not widely published, this guide synthesizes data from established spectroscopic principles and related alkylbenzoic acid isomers to present a predictive yet robust analytical profile. Each section details the underlying principles, experimental protocols for data acquisition, and a comprehensive interpretation of the predicted spectral data.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For this compound, electron ionization (EI) is a common method that provides information on the molecular weight and characteristic fragmentation patterns, which act as a molecular fingerprint.
Experimental Protocol: Electron Ionization GC-MS
Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal method for the analysis of relatively volatile and thermally stable compounds like this compound, often after derivatization to increase volatility.
Methodology:
-
Sample Preparation: Dissolve a small amount of this compound in a suitable solvent like dichloromethane or methanol. For improved volatilization and to prevent column adsorption, derivatization to its trimethylsilyl (TMS) ester is recommended.[3] This is achieved by reacting the sample with a silylating agent (e.g., BSTFA).
-
Gas Chromatography (GC):
-
Injector: Split/splitless injector, typically at 250 °C.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable.
-
Oven Program: Start at a low temperature (e.g., 80 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280-300 °C.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Analyzer: Quadrupole or Ion Trap.
-
Scan Range: m/z 40-400.
-
Ion Source Temperature: 230 °C.
-
This protocol ensures the separation of the analyte from any impurities before it enters the mass spectrometer, where it is fragmented and detected.[4]
Predicted Mass Spectrum and Fragmentation Analysis
The mass spectrum of this compound is predicted to show a molecular ion peak and several key fragment ions. The fragmentation process is driven by the stability of the resulting cations and neutral losses.[5]
Table 1: Predicted Key Fragment Ions in the EI-MS of this compound
| m/z | Predicted Ion Structure | Fragmentation Pathway | Relative Abundance |
| 178 | [C₁₁H₁₄O₂]⁺ | Molecular Ion (M⁺) | Moderate |
| 163 | [C₁₀H₁₁O₂]⁺ | M⁺ - •CH₃ (Loss of a methyl radical from the sec-butyl group) | Low |
| 149 | [C₉H₉O₂]⁺ | M⁺ - •C₂H₅ (Loss of an ethyl radical from the sec-butyl group) | Moderate |
| 135 | [C₉H₁₁]⁺ | M⁺ - •COOH (Loss of the carboxyl radical) | High |
| 121 | [C₇H₅O₂]⁺ | M⁺ - •C₄H₉ (Loss of the sec-butyl radical via benzylic cleavage) | High (Base Peak) |
| 105 | [C₇H₅O]⁺ | [m/z 121] - O or [m/z 135] - C₂H₆ | Moderate |
| 91 | [C₇H₇]⁺ | Rearrangement and cleavage of the alkyl chain | Moderate |
| 77 | [C₆H₅]⁺ | [m/z 105] - CO (Loss of carbon monoxide from the benzoyl cation) | Moderate |
Fragmentation Pathway Diagram:
Caption: Predicted EI-MS fragmentation of this compound.
The most characteristic fragmentation is the benzylic cleavage, leading to the loss of the sec-butyl radical (•C₄H₉) to form the stable acylium ion at m/z 121 , which is expected to be the base peak. Another significant fragmentation is the loss of the carboxyl group (•COOH) to yield an alkylbenzene cation at m/z 135 . The loss of an ethyl radical (•C₂H₅) from the sec-butyl group to form the ion at m/z 149 is also a highly probable event.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Experimental Protocol: Solid Sample FT-IR
For a solid compound like this compound, two common methods for sample preparation are the KBr pellet and the thin solid film (or Attenuated Total Reflectance - ATR).[6]
Methodology A: KBr Pellet
-
Grinding: Grind 1-2 mg of the sample with 100-200 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.[6]
-
Pressing: Transfer the powder to a pellet die and apply several tons of pressure using a hydraulic press to form a transparent or translucent pellet.
-
Analysis: Place the pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum.
Methodology B: Thin Solid Film
-
Dissolution: Dissolve a small amount (approx. 50 mg) of the solid in a few drops of a volatile solvent (e.g., dichloromethane or acetone).[7]
-
Deposition: Place a drop of the solution onto an IR-transparent salt plate (e.g., NaCl or KBr).[7]
-
Evaporation: Allow the solvent to evaporate completely, leaving a thin film of the compound on the plate.
-
Analysis: Place the plate in the spectrometer's sample holder and acquire the spectrum.[7]
Predicted IR Spectrum and Interpretation
The IR spectrum of this compound is dominated by absorptions from the carboxylic acid group and the substituted benzene ring. Due to strong intermolecular hydrogen bonding, carboxylic acids typically exist as dimers in the solid state, which significantly influences the spectrum.[1][8]
Table 2: Predicted Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |
| 3300 - 2500 | O-H stretch | Carboxylic Acid (H-bonded dimer) | Very Broad, Strong |
| 3080 - 3030 | C-H stretch | Aromatic | Medium |
| 2965 - 2850 | C-H stretch | Aliphatic (sec-butyl) | Strong |
| 1710 - 1680 | C=O stretch | Carboxylic Acid (dimer, conjugated) | Very Strong, Sharp |
| ~1610, ~1580, ~1460 | C=C stretch | Aromatic Ring | Medium to Strong |
| 1440 - 1395 | O-H bend | Carboxylic Acid | Medium |
| 1320 - 1210 | C-O stretch | Carboxylic Acid | Strong |
| 950 - 910 | O-H bend (out-of-plane) | Carboxylic Acid (dimer) | Broad, Medium |
| 860 - 800 | C-H bend (out-of-plane) | 1,4-disubstituted benzene | Strong |
Key Features:
-
O-H Stretch: The most prominent feature will be an extremely broad absorption band from 3300 cm⁻¹ down to 2500 cm⁻¹, obscuring the aliphatic C-H stretches.[1][9] This broadness is a hallmark of the hydrogen-bonded carboxylic acid dimer.[10]
-
C=O Stretch: A very strong and sharp absorption is expected between 1710-1680 cm⁻¹. Its position is lowered from the typical ~1760 cm⁻¹ due to both dimerization and conjugation with the aromatic ring.[9][11]
-
Aromatic Region: Several peaks between 1610-1460 cm⁻¹ correspond to the C=C stretching vibrations of the benzene ring. A strong out-of-plane C-H bending vibration between 860-800 cm⁻¹ is indicative of 1,4- (para) disubstitution.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. ¹H NMR identifies the chemical environment and connectivity of hydrogen atoms, while ¹³C NMR provides information about the carbon skeleton.
Experimental Protocol: ¹H and ¹³C NMR
A standard protocol for acquiring NMR spectra of small organic molecules is as follows.[12]
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common choice. Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).
-
Spectrometer Setup:
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
Temperature: Standard probe temperature (e.g., 25 °C).
-
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment (e.g., zg30).
-
Spectral Width: ~16 ppm.
-
Number of Scans: 8-16.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled experiment (e.g., zgpg30).
-
Spectral Width: ~220 ppm.
-
Number of Scans: 512-2048 (or more, as ¹³C is less sensitive).
-
Relaxation Delay: 2 seconds.
-
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum will show distinct signals for the carboxylic acid proton, the aromatic protons, and the protons of the sec-butyl group.
Table 3: Predicted ¹H NMR Chemical Shifts, Multiplicities, and Integrations
| Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Hₐ | 11.0 - 13.0 | Broad Singlet | 1H | -COOH |
| Hₑ | ~8.05 | Doublet (d) | 2H | Aromatic (ortho to -COOH) |
| Hf | ~7.30 | Doublet (d) | 2H | Aromatic (ortho to sec-butyl) |
| Hc | ~2.70 | Sextet | 1H | -CH- (methine) |
| Hd | ~1.65 | Multiplet | 2H | -CH₂- |
| Hb | ~1.25 | Doublet (d) | 3H | -CH-CH₃ |
| Hₐ' | ~0.85 | Triplet (t) | 3H | -CH₂-CH₃ |
Interpretation:
-
Carboxylic Acid Proton (Hₐ): A very downfield, broad singlet around 12 ppm is characteristic of the acidic proton, whose chemical shift is concentration-dependent.[11]
-
Aromatic Protons (Hₑ, Hf): The para-substitution pattern gives rise to a classic AA'BB' system, which often appears as two distinct doublets. The protons ortho to the electron-withdrawing carboxylic acid group (Hₑ) will be further downfield than those ortho to the electron-donating alkyl group (Hf).
-
sec-Butyl Protons (Hc, Hd, Hb, Hₐ'): The methine proton (Hc) will be a sextet due to coupling with the adjacent methyl and methylene groups. The diastereotopic methylene protons (Hd) will likely appear as a complex multiplet. The two methyl groups (Hb and Hₐ') will be a doublet and a triplet, respectively.
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum is predicted to show 9 distinct signals, as two pairs of aromatic carbons are equivalent due to symmetry.
Table 4: Predicted ¹³C NMR Chemical Shifts
| Carbon Label | Chemical Shift (δ, ppm) | Assignment |
| C₇ | ~172 | -COOH (Carbonyl) |
| C₄ | ~152 | Aromatic (ipso-, attached to sec-butyl) |
| C₁ | ~129.5 | Aromatic (ipso-, attached to -COOH) |
| C₅ | ~129 | Aromatic CH (ortho to sec-butyl) |
| C₆ | ~128 | Aromatic CH (ortho to -COOH) |
| C₂ | ~45 | -CH- (methine) |
| C₃ | ~31 | -CH₂- |
| C₁' | ~22 | -CH-CH₃ |
| C₈ | ~12 | -CH₂-CH₃ |
Structural Assignment Workflow:
Caption: Workflow for NMR-based structure elucidation.
Interpretation:
-
The carbonyl carbon of the carboxylic acid is the most downfield signal.
-
The four aromatic carbons appear in the typical range of δ 125-155 ppm. The two quaternary (ipso) carbons (C₁ and C₄) can be distinguished from the protonated carbons (C₅ and C₆) using a DEPT experiment.
-
The four aliphatic carbons of the sec-butyl group will appear in the upfield region (δ 10-50 ppm).
Conclusion
The combination of Mass Spectrometry, Infrared Spectroscopy, and Nuclear Magnetic Resonance Spectroscopy provides a comprehensive and self-validating system for the structural characterization of this compound. MS confirms the molecular weight and provides a distinct fragmentation fingerprint. IR spectroscopy identifies the key carboxylic acid and para-substituted aromatic functional groups through their characteristic vibrational modes. Finally, ¹H and ¹³C NMR spectroscopy elucidates the precise carbon-hydrogen framework, confirming the connectivity and substitution pattern of the molecule. The predictive data and protocols outlined in this guide serve as a robust reference for researchers and scientists engaged in the synthesis, quality control, and application of this important chemical intermediate.
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An In-depth Technical Guide to the Solubility of 4-(Butan-2-yl)benzoic Acid in Organic Solvents
Abstract
The solubility of active pharmaceutical ingredients (APIs) and key synthetic intermediates is a cornerstone of efficient drug development and chemical manufacturing. This guide provides a detailed technical analysis of the solubility characteristics of 4-(Butan-2-yl)benzoic acid, a versatile aromatic carboxylic acid used as a synthetic building block in medicinal chemistry and materials science.[1][2] In the absence of extensive published experimental data for this specific molecule, this paper establishes a robust predictive framework grounded in its physicochemical properties and draws upon extensive empirical data from its parent compound, benzoic acid. We present the theoretical principles governing its dissolution, a predicted solubility profile across a range of common organic solvents, and a comprehensive, field-proven experimental protocol for its precise determination. This document is intended for researchers, chemists, and formulation scientists who require a deep, practical understanding of this compound's behavior in solution.
Introduction and Molecular Profile
This compound, also known as 4-sec-butylbenzoic acid, is an aromatic carboxylic acid featuring a benzene ring substituted with a carboxylic acid group and a butan-2-yl (sec-butyl) group at the para position.[3] This unique structure imparts a distinct balance of polarity and lipophilicity, making it a valuable intermediate in the synthesis of more complex molecules, such as liquid crystals and potential therapeutic agents.[2]
Understanding its solubility is paramount for several applications:
-
Reaction Chemistry: Selecting an appropriate solvent is crucial for achieving optimal reaction kinetics, controlling reaction pathways, and ensuring a homogeneous reaction environment.
-
Crystallization & Purification: Knowledge of solubility as a function of temperature in different solvents is fundamental to developing efficient crystallization protocols for purification.[4]
-
Drug Formulation: For pharmaceutical applications, the solubility of an API or its precursor directly influences formulation strategies, affecting critical parameters like bioavailability and manufacturability.[5]
The molecule's structure is the primary determinant of its solubility behavior. It possesses:
-
A polar, hydrophilic head: The carboxylic acid group (-COOH) can act as both a hydrogen bond donor (from the hydroxyl proton) and a hydrogen bond acceptor (at the carbonyl and hydroxyl oxygens).[3]
-
A nonpolar, lipophilic body: The benzene ring and the four-carbon sec-butyl group create a significant nonpolar region, driving hydrophobic interactions.[3]
This dual nature suggests a complex solubility profile, which we will explore theoretically and practically in the subsequent sections.
Physicochemical Properties
A foundational understanding of a molecule's intrinsic properties is essential for predicting its behavior. The key physicochemical parameters for this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₄O₂ | PubChem[3] |
| Molecular Weight | 178.23 g/mol | PubChem[3] |
| CAS Number | 40912-38-7 | PubChem[3] |
| Calculated XLogP3 | 3.9 | PubChem[3] |
| Hydrogen Bond Donor Count | 1 | PubChem[3] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[3] |
| Topological Polar Surface Area | 37.3 Ų | PubChem[3] |
The high XLogP3 value of 3.9 indicates significant lipophilicity, suggesting that the compound will generally favor nonpolar or moderately polar organic solvents over highly polar solvents like water.
Theoretical Principles of Solubility
The dissolution of a solid solute, such as this compound, in a liquid solvent is governed by the thermodynamic principle that the Gibbs free energy of the system must decrease. This process can be dissected into three conceptual steps:
-
Solute-Solute Interaction: Energy is required to overcome the intermolecular forces holding the molecules together in the crystal lattice.
-
Solvent-Solvent Interaction: Energy is needed to create a cavity in the solvent to accommodate the solute molecule.
-
Solute-Solvent Interaction: Energy is released when the solute molecule forms new interactions with the surrounding solvent molecules.
A favorable dissolution process occurs when the energy released in Step 3 compensates for the energy required in Steps 1 and 2. The primary interactions at play for this compound are:
-
Hydrogen Bonding: The carboxylic acid moiety is the dominant site for this strong, directional interaction. Solvents that can participate in hydrogen bonding (e.g., alcohols, other carboxylic acids) are expected to be effective.[6]
-
Dipole-Dipole Interactions: The polar C=O bond in the carboxyl group can interact with other polar molecules (e.g., ketones, esters).
-
Van der Waals Forces (London Dispersion Forces): The large, nonpolar surface area of the benzene ring and the sec-butyl group allows for significant van der Waals interactions with nonpolar or weakly polar solvents like hydrocarbons and ethers.[6]
The interplay of these forces dictates the compound's solubility, leading to the general maxim: "like dissolves like."
Visualizing Solute-Solvent Interactions
The following diagram illustrates the key intermolecular forces between this compound and two representative solvent types: a polar protic solvent (Methanol) and a nonpolar aromatic solvent (Toluene).
Caption: Fig 1. Dominant solute-solvent interactions.
Predicted Solubility Profile
While specific experimental data for this compound is scarce, a reliable solubility profile can be predicted by integrating its physicochemical properties with extensive empirical data available for benzoic acid.[4][7][8][9] The addition of the sec-butyl group significantly enhances lipophilicity compared to the parent benzoic acid, shifting the solubility preference towards less polar solvents.
The following table summarizes the predicted solubility in common organic solvents at ambient temperature (approx. 25 °C).
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale for Prediction |
| Polar Protic | Methanol, Ethanol, Isopropanol | High | The carboxylic acid group can form strong hydrogen bonds with the solvent's hydroxyl group. Extensive data for benzoic acid shows high solubility in alcohols.[10][11] |
| Polar Aprotic | Acetone, Ethyl Acetate, Tetrahydrofuran (THF), Acetonitrile | High to Medium | These solvents are hydrogen bond acceptors and can interact strongly with the carboxylic acid proton. The compound's nonpolar body is well-solvated. Benzoic acid is highly soluble in acetone and ethyl acetate.[4][9] Solubility in acetonitrile may be slightly lower due to its higher polarity. |
| Nonpolar Aromatic | Toluene, Benzene | Medium | Favorable van der Waals forces and potential π-stacking between the aromatic rings of the solute and solvent. The polar carboxyl group limits solubility compared to purely nonpolar solutes. |
| Nonpolar Aliphatic | Hexane, Cyclohexane, Heptane | Low to Medium | Solubility is driven by van der Waals interactions with the sec-butyl group and benzene ring. However, the high energy required to break the strong hydrogen-bonded dimer structure of the carboxylic acid in the crystal lattice is not well-compensated by these weak interactions. Benzoic acid itself has low solubility in these solvents.[4][12] |
| Chlorinated | Dichloromethane (DCM), Chloroform | Medium | These solvents have a moderate polarity and can solvate both the polar and nonpolar portions of the molecule effectively. Benzoic acid shows reasonable solubility in chloroform.[12] |
| Highly Polar | Water | Very Low | The large, hydrophobic sec-butyl group and benzene ring overwhelm the hydrophilic nature of the single carboxylic acid group, leading to poor water solubility, consistent with the high XLogP value.[3][6] |
Experimental Protocol: Equilibrium Solubility Determination via Shake-Flask Method
To obtain definitive, quantitative solubility data, a rigorous experimental protocol is required. The isothermal shake-flask equilibrium method is a gold-standard technique, recognized for its reliability and accuracy.
Principle
An excess amount of the solid compound is agitated in the solvent of interest at a constant temperature for a sufficient duration to allow the system to reach thermodynamic equilibrium. At equilibrium, the concentration of the dissolved solute in the supernatant is constant and represents the solubility of the compound under those conditions.
Workflow Diagram
Caption: Fig 2. Workflow for Shake-Flask Solubility Assay.
Detailed Step-by-Step Methodology
-
Preparation:
-
Add an excess amount of crystalline this compound to a series of glass vials (e.g., 20 mg into 2 mL of solvent). The key is to ensure solid remains undissolved at equilibrium.
-
Add a precisely known volume of the desired organic solvent to each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker or rotator within a temperature-controlled incubator set to the desired temperature (e.g., 25.0 ± 0.5 °C).
-
Agitate the vials at a constant speed sufficient to keep the solid suspended.
-
Causality: Continuous agitation maximizes the surface area for dissolution, ensuring equilibrium is reached as efficiently as possible. The duration should be determined empirically; a 48-hour period is often sufficient, but a time-point study (e.g., sampling at 24, 48, and 72 hours) is required to validate that the concentration has reached a plateau.
-
-
Phase Separation & Sampling:
-
Remove vials from the shaker and let them stand in a temperature-controlled block to allow the excess solid to settle. Alternatively, centrifuge the vials at a moderate speed to pellet the solid.
-
Causality: This step is critical to ensure that no undissolved solid particles are carried over during sampling, which would falsely inflate the solubility measurement.
-
Carefully withdraw an aliquot of the clear supernatant using a calibrated pipette.
-
-
Sample Processing & Analysis:
-
Immediately filter the supernatant through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) into a clean vial.
-
Causality: Filtration provides a final, definitive removal of any fine particulate matter.
-
Accurately dilute a known volume of the filtered sample with a suitable diluent (typically the mobile phase of the analytical method) to bring the concentration within the calibrated range of the analytical instrument.
-
Analyze the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). A standard curve prepared with known concentrations of this compound is required for accurate quantification.
-
-
Calculation:
-
Determine the concentration of the diluted sample from the calibration curve.
-
Calculate the original concentration in the supernatant by multiplying by the dilution factor. The result is the solubility, typically expressed in mg/mL or mol/L.
-
Implications for Research and Development
The predicted solubility profile—high in common polar aprotic and protic solvents, and low in aliphatic hydrocarbons and water—has direct consequences:
-
For Synthetic Chemists: Solvents like THF, acetone, or ethanol are excellent choices for conducting reactions involving this compound. Conversely, a nonpolar solvent like hexane could be an effective anti-solvent for inducing crystallization and purification.
-
For Formulation Scientists: The high lipophilicity (XLogP = 3.9) and very low predicted aqueous solubility present a significant challenge for developing aqueous-based formulations. This suggests that the compound would fall into the Biopharmaceutics Classification System (BCS) Class II or IV. Development would likely require enabling technologies such as amorphous solid dispersions, lipid-based formulations, or particle size reduction to achieve adequate bioavailability.
Conclusion
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Chen, A., et al. (2013). Solubility of Benzoic Acid in Six Alcohols within (288.15 to 336.15 K) and Thermodynamic Properties in the Dissolution Process. Journal of Chemical & Engineering Data, 58(5), 1333-1338. Available at: [Link]
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Muhammad, S., et al. (2019). Temperature Dependent Solubility of Benzoic Acid in Aqueous Phase and Aqueous Mixtures of Aliphatic Alcohols. Zeitschrift für Physikalische Chemie, 234(2), 269-282. Available at: [Link]
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Oliveira, F. S., et al. (2007). Solubility of Benzoic Acid in Mixed Solvents. Journal of Chemical & Engineering Data, 52(1), 298-300. Available at: [Link]
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An In-depth Technical Guide to the Potential Biological Activities of 4-(Butan-2-yl)benzoic Acid
Introduction
4-(Butan-2-yl)benzoic acid, a para-substituted aromatic carboxylic acid, presents a compelling scaffold for investigation in the realm of drug discovery and development. While its primary applications to date have been in materials science, particularly in the synthesis of liquid crystals, the structural motifs inherent to this molecule—a benzoic acid core and a lipophilic sec-butyl group—suggest a rich, yet largely unexplored, potential for biological activity.[1][2] Benzoic acid and its derivatives are known to exhibit a wide spectrum of pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer properties.[3] The sec-butyl substitution at the para position is of particular interest, as it may influence the compound's lipophilicity, membrane permeability, and interaction with biological targets, thereby modulating its therapeutic potential.
This technical guide provides a comprehensive framework for the systematic evaluation of the biological activities of this compound. It is intended for researchers, scientists, and drug development professionals, offering a scientifically rigorous, step-by-step approach to unlocking the therapeutic promise of this intriguing molecule. The methodologies detailed herein are designed to be self-validating, providing a clear rationale for experimental choices and a pathway from initial in vitro screening to subsequent in vivo validation.
I. Potential Anti-inflammatory Activity
Chronic inflammation is a hallmark of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The structural similarity of this compound to known non-steroidal anti-inflammatory drugs (NSAIDs) that feature a carboxylic acid moiety makes it a prime candidate for investigation as an anti-inflammatory agent.
A. In Vitro Screening for Anti-inflammatory Potential
The initial phase of investigation focuses on cell-free and cell-based assays to determine the compound's ability to modulate key inflammatory pathways.
1. Inhibition of Pro-inflammatory Enzymes:
-
Cyclooxygenase (COX) Inhibition Assay: The COX enzymes (COX-1 and COX-2) are key mediators of prostaglandin synthesis. An in vitro COX inhibition assay will be employed to determine the IC50 value of this compound against both isoforms.[4][5] This will provide initial insights into its potential mechanism of action and its selectivity.
-
5-Lipoxygenase (5-LOX) Inhibition Assay: The 5-LOX enzyme is responsible for the production of leukotrienes, another class of inflammatory mediators. A 5-LOX inhibitor screening assay will be utilized to assess the compound's effect on this pathway.[5]
2. Cellular Assays:
-
Nitric Oxide (NO) Inhibition in LPS-stimulated Macrophages: RAW 264.7 macrophage cells will be stimulated with lipopolysaccharide (LPS) to induce an inflammatory response, characterized by the production of nitric oxide (NO).[6][7] The ability of this compound to inhibit NO production will be quantified using the Griess reagent.
-
Cytokine Production in Peripheral Blood Mononuclear Cells (PBMCs): Human PBMCs will be stimulated with a suitable mitogen (e.g., phytohemagglutinin) in the presence of varying concentrations of the test compound. The levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the cell supernatant will be measured by ELISA.
Experimental Workflow for In Vitro Anti-inflammatory Screening:
Caption: Workflow for assessing antimicrobial potential.
III. Potential Anticancer Activity
Several benzoic acid derivatives have demonstrated anticancer properties, often through mechanisms involving the inhibition of key signaling pathways or enzymes. [3]The potential of this compound as an anticancer agent will be systematically investigated.
A. In Vitro Anticancer Screening
1. Cell Viability and Cytotoxicity Assays:
The initial screening will involve assessing the compound's effect on the viability of a panel of human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer, HCT116 colon cancer).
-
MTT/XTT Assay: These colorimetric assays measure the metabolic activity of cells, which is an indicator of cell viability. [8][9] * Protocol:
- Seed cancer cells in 96-well plates and allow them to adhere overnight.
- Treat the cells with a range of concentrations of this compound for 48-72 hours.
- Add MTT or XTT reagent and incubate for a specified time.
- Measure the absorbance at the appropriate wavelength to determine the percentage of viable cells and calculate the IC50 value.
2. Histone Deacetylase (HDAC) Inhibition Assay:
HDACs are a class of enzymes that are often dysregulated in cancer, and their inhibition is a validated therapeutic strategy. A fluorometric or luminescent HDAC inhibitor screening assay will be used to determine if this compound can inhibit HDAC activity. [10][11][12][13] | Hypothetical In Vitro Anticancer Data | | :--- | :--- | :--- | | Cell Line | IC50 (µM) of this compound | HDAC Inhibition (IC50, µM) | | MCF-7 (Breast) | 25.4 | > 100 | | A549 (Lung) | 18.9 | 15.2 | | HCT116 (Colon) | 32.1 | > 100 |
B. In Vivo Xenograft Models
Should in vitro studies reveal significant and selective anticancer activity, the compound's efficacy will be tested in vivo using xenograft models. [1][14][15][16][17] 1. Subcutaneous Xenograft Model:
-
Protocol:
-
Implant human cancer cells (e.g., A549) subcutaneously into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
Once tumors reach a palpable size, randomize the mice into treatment and control groups.
-
Administer this compound or a vehicle control according to a predetermined schedule.
-
Monitor tumor volume and body weight regularly.
-
At the end of the study, excise the tumors for further analysis (e.g., histology, biomarker assessment).
-
Logical Relationship for Anticancer Investigation:
Caption: Logical flow for the investigation of anticancer properties.
IV. Structure-Activity Relationship (SAR) Studies
To optimize the biological activity of this compound, a systematic SAR study is recommended. This will involve the synthesis and evaluation of a series of analogs with modifications to both the alkyl chain and the aromatic ring. [18][19][20]For instance, varying the length and branching of the alkyl group, as well as introducing different substituents on the benzene ring, can provide valuable insights into the structural requirements for optimal activity.
Conclusion
This compound represents a promising, yet underexplored, chemical entity with the potential for significant biological activity. This technical guide outlines a comprehensive and scientifically rigorous approach to systematically investigate its anti-inflammatory, antimicrobial, and anticancer properties. By following the proposed experimental workflows, researchers can effectively characterize the pharmacological profile of this compound and its derivatives, paving the way for the potential development of novel therapeutic agents. The integration of in vitro and in vivo models, coupled with a focus on mechanistic understanding and structure-activity relationships, provides a robust framework for unlocking the full therapeutic potential of this compound.
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Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. (n.d.). PubMed Central. Retrieved from [Link]
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An In-Depth Technical Guide to 4-(Butan-2-yl)benzoic Acid as a Versatile Building Block in Organic Synthesis
This guide provides a comprehensive technical overview of 4-(butan-2-yl)benzoic acid, a key intermediate in modern organic synthesis. We will delve into its fundamental properties, explore robust synthetic methodologies, and illuminate its application as a versatile building block in the development of novel pharmaceuticals, advanced materials, and specialized polymers. The insights provided herein are grounded in established chemical principles and field-proven applications, designed to empower researchers, scientists, and drug development professionals in their synthetic endeavors.
Introduction: The Strategic Value of this compound
This compound, also known as 4-sec-butylbenzoic acid, is an aromatic carboxylic acid distinguished by a butan-2-yl substituent at the para position of the benzene ring.[1] This specific arrangement of functional groups—a reactive carboxylic acid and a moderately bulky, chiral (if enantiomerically pure) alkyl group—imparts a unique combination of reactivity, steric influence, and physicochemical properties.
These attributes make it an invaluable building block in several high-value chemical domains:
-
Medicinal Chemistry: The substituted benzoic acid motif is a cornerstone in drug design, and the sec-butyl group can modulate lipophilicity, metabolic stability, and receptor binding interactions.[2][3]
-
Materials Science: It serves as a precursor for liquid crystal compounds, where the rigid benzoic acid core and the flexible alkyl tail are essential for forming mesophases.[1]
-
Polymer Chemistry: The molecule can be utilized as a monomer to synthesize specialized polyesters and polyamides, tailoring the properties of the resulting materials.[1]
This guide will dissect the synthetic pathways to this compound and showcase its utility in subsequent chemical transformations, providing the causal logic behind procedural choices to ensure reproducible and scalable outcomes.
Physicochemical and Spectroscopic Profile
A thorough understanding of a building block's properties is paramount for its effective use. The key physicochemical data for this compound are summarized below.
| Property | Value | Source |
| IUPAC Name | 4-butan-2-ylbenzoic acid | [4] |
| CAS Number | 40912-38-7 | [1][2][4] |
| Molecular Formula | C₁₁H₁₄O₂ | [1][4] |
| Molecular Weight | 178.23 g/mol | [1][2][4] |
| Canonical SMILES | CCC(C)C1=CC=C(C=C1)C(=O)O | [1][4] |
| InChIKey | ZRWYTSGILDBAGH-UHFFFAOYSA-N | [1][2] |
Spectroscopic Insights
-
UV Spectroscopy: The principal chromophore is the substituted benzene ring. Like its isomer 4-tert-butylbenzoic acid, it is expected to exhibit a strong π → π* transition (B-band) in the 230-280 nm range.[2] The electron-donating sec-butyl group typically induces a slight bathochromic (red) shift compared to unsubstituted benzoic acid.[2]
-
Infrared (IR) Spectroscopy: Key characteristic absorptions include a broad O-H stretch from the carboxylic acid dimer at approximately 2500-3300 cm⁻¹, a sharp C=O stretch around 1680-1710 cm⁻¹, and C-H stretches from the alkyl group just below 3000 cm⁻¹.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expect distinct signals for the aromatic protons (two doublets in the 7-8.5 ppm range), a multiplet for the benzylic proton of the sec-butyl group, and signals for the methyl and methylene protons of the alkyl chain. The carboxylic acid proton will appear as a broad singlet, typically downfield (>10 ppm).
-
¹³C NMR: Key signals include the carbonyl carbon (~170-180 ppm), four distinct aromatic carbons, and the four carbons of the sec-butyl group.
-
-
Mass Spectrometry (MS): The molecular ion peak (M⁺) is expected at m/z = 178. Key fragmentation patterns would include the loss of a water molecule (M-18), a carboxyl group (M-45), and cleavage of the sec-butyl group.
Synthesis of this compound: A Comparative Analysis
The selection of a synthetic route is a critical decision dictated by factors such as scale, required purity, cost, and available starting materials. Below, we analyze the most prevalent and reliable methods for preparing this building block.
Method 1: Friedel-Crafts Alkylation and Subsequent Oxidation
This classical approach involves two main stages. First, the sec-butyl group is introduced onto an aromatic ring, followed by the formation of the carboxylic acid. A common misconception is the direct oxidation of sec-butylbenzene; a more controlled and higher-yielding pathway involves an acylation-oxidation sequence.
-
Friedel-Crafts Alkylation of Benzene: Benzene is reacted with a sec-butylating agent (e.g., 2-chlorobutane or 2-bromobutane) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) to form sec-butylbenzene.[5] The reaction proceeds via the formation of a secondary carbocation, which is relatively stable and less prone to rearrangement compared to primary carbocations.[6][7][8] However, this step suffers from limitations such as polyalkylation, as the product (sec-butylbenzene) is more reactive than the starting material (benzene).[6][8] Using a large excess of benzene can mitigate this issue.
-
Friedel-Crafts Acylation of sec-Butylbenzene: A more refined strategy involves acylating the pre-formed sec-butylbenzene with an acylating agent like acetyl chloride (CH₃COCl) and AlCl₃.[9] This introduces an acetyl group, primarily at the para position due to the steric bulk of the sec-butyl group, yielding 4-sec-butylacetophenone. Crucially, the product is deactivated towards further reaction, preventing poly-acylation.[9]
-
Oxidation: The resulting 4-sec-butylacetophenone is then oxidized to this compound. A highly effective method is the haloform reaction, using sodium hypochlorite (bleach) or a mixture of bromine and sodium hydroxide. This selectively converts the methyl ketone into a carboxylate, which is then protonated during acidic workup.
Method 2: Carboxylation of an Organometallic Reagent
This route offers excellent regiochemical control and is often preferred for laboratory-scale synthesis where high purity is essential.
-
Electrophilic Bromination of sec-Butylbenzene: sec-Butylbenzene is treated with bromine (Br₂) and a Lewis acid catalyst (e.g., FeBr₃) to install a bromine atom on the aromatic ring. The ortho, para-directing nature of the sec-butyl group and its steric hindrance favor the formation of the para-isomer, 1-bromo-4-(sec-butyl)benzene.
-
Grignard Reagent Formation: The aryl bromide is reacted with magnesium turnings in an anhydrous ether solvent (like THF or diethyl ether) to form the corresponding Grignard reagent, 4-(sec-butyl)phenylmagnesium bromide.
-
Carboxylation: The Grignard reagent is then poured over crushed solid carbon dioxide (dry ice), which acts as the electrophile. Subsequent acidification with a strong acid (e.g., HCl) protonates the resulting carboxylate salt to yield the final product, this compound.[2]
Workflow Diagram: Synthesis of this compound
Caption: Major reaction pathways using this compound.
Detailed Experimental Protocols
To translate theory into practice, the following self-validating protocols provide detailed, step-by-step methodologies for the synthesis and derivatization of this compound.
Protocol 1: Synthesis of this compound via Grignard Carboxylation
Objective: To synthesize high-purity this compound from sec-butylbenzene.
Part A: Bromination of sec-Butylbenzene
-
Setup: Equip a 250 mL round-bottom flask with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a trap (e.g., containing NaOH solution) to neutralize HBr gas. Protect the apparatus from moisture with drying tubes.
-
Reagents: Charge the flask with sec-butylbenzene (13.4 g, 0.1 mol) and a catalytic amount of iron filings (0.2 g).
-
Reaction: Cool the flask in an ice bath. Add bromine (17.6 g, 0.11 mol) dropwise from the dropping funnel over 30 minutes with stirring.
-
Completion: After the addition is complete, allow the mixture to warm to room temperature and stir for 2 hours until the evolution of HBr gas ceases.
-
Workup: Quench the reaction by slowly adding 50 mL of 10% aqueous sodium bisulfite solution to destroy excess bromine. Transfer the mixture to a separatory funnel, wash with water (2 x 50 mL) and brine (1 x 50 mL). Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield crude 1-bromo-4-(sec-butyl)benzene, which can be purified by vacuum distillation.
Part B: Grignard Reaction and Carboxylation
-
Setup: Assemble a flame-dried 500 mL three-neck flask equipped with a condenser, a mechanical stirrer, and a dropping funnel, all under a nitrogen atmosphere.
-
Initiation: Place magnesium turnings (2.9 g, 0.12 mol) in the flask. Add a solution of 1-bromo-4-(sec-butyl)benzene (21.3 g, 0.1 mol) in 100 mL of anhydrous THF to the dropping funnel. Add ~10 mL of the bromide solution to the magnesium. If the reaction does not start (indicated by cloudiness and gentle reflux), add a small crystal of iodine or gently warm the flask.
-
Reaction: Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux. After addition, reflux the mixture for an additional 1 hour to ensure complete formation of the Grignard reagent.
-
Carboxylation: Cool the reaction mixture to room temperature. In a separate beaker, crush approximately 60 g of dry ice. Cautiously and rapidly, pour the Grignard solution onto the crushed dry ice with vigorous stirring.
-
Workup: Allow the mixture to warm to room temperature, allowing excess CO₂ to sublime. Quench the reaction by slowly adding 100 mL of 2M HCl. This will protonate the carboxylate and dissolve any remaining magnesium salts.
-
Isolation: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 75 mL). Combine the organic extracts and wash with brine (1 x 100 mL).
-
Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure. Recrystallize the crude solid from a suitable solvent system (e.g., hexanes/ethyl acetate) to afford pure this compound.
Protocol 2: Synthesis of N-benzyl-4-(butan-2-yl)benzamide
Objective: To demonstrate the utility of this compound as a building block in amide synthesis.
-
Setup: In a 100 mL round-bottom flask under a nitrogen atmosphere, suspend this compound (1.78 g, 10 mmol) in thionyl chloride (5 mL, ~68 mmol).
-
Acyl Chloride Formation: Add two drops of DMF (catalyst) and heat the mixture to reflux for 2 hours. The solid should dissolve, and gas evolution (SO₂ and HCl) should cease.
-
Isolation of Intermediate: Remove the excess thionyl chloride by distillation under reduced pressure to obtain crude 4-(butan-2-yl)benzoyl chloride as an oil. Use this directly in the next step.
-
Amide Coupling: Dissolve the crude acyl chloride in 30 mL of dichloromethane (DCM) and cool the solution in an ice bath. In a separate flask, prepare a solution of benzylamine (2.36 g, 22 mmol) in 20 mL of DCM.
-
Reaction: Add the benzylamine solution dropwise to the stirred acyl chloride solution over 15 minutes. A white precipitate (benzylammonium chloride) will form.
-
Completion: After addition, remove the ice bath and stir the reaction at room temperature for 1 hour.
-
Workup: Transfer the reaction mixture to a separatory funnel. Wash sequentially with 1M HCl (2 x 30 mL), saturated NaHCO₃ solution (2 x 30 mL), and brine (1 x 30 mL).
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure. The resulting crude solid can be purified by recrystallization from ethanol/water or by column chromatography on silica gel to yield pure N-benzyl-4-(butan-2-yl)benzamide.
Conclusion
This compound is a strategically important and highly versatile building block in organic synthesis. Its unique structural features allow for a wide range of chemical manipulations, making it a valuable intermediate in the synthesis of complex target molecules. The synthetic routes via Friedel-Crafts acylation/oxidation and Grignard carboxylation offer reliable and scalable methods for its production, each with distinct advantages. By understanding the reactivity of both its carboxylic acid and aromatic functionalities, chemists can effectively leverage this compound to construct novel pharmaceuticals, high-performance liquid crystals, and tailored polymers. The detailed protocols provided in this guide serve as a practical foundation for its successful application in research and development.
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An In-depth Technical Guide to the Discovery and History of Para-Alkylbenzoic Acids
Introduction
Para-alkylbenzoic acids are a class of organic compounds characterized by a benzoic acid core with an alkyl group substituent at the para (4-) position of the benzene ring. These molecules, seemingly simple in their architecture, have played a pivotal role in the advancement of both materials science and pharmacology. Their unique structural features—a rigid aromatic core coupled with a flexible alkyl chain—have made them foundational building blocks for liquid crystals, which are integral to modern display technologies. Concurrently, the para-alkylbenzoic acid scaffold has proven to be a "privileged structure" in medicinal chemistry, forming the basis for several important therapeutic agents. This guide provides a comprehensive exploration of the discovery, historical development, and key synthetic methodologies of para-alkylbenzoic acids, intended for researchers, scientists, and professionals in drug development.
Chapter 1: The Dawn of Aromatic Chemistry and the Discovery of Benzoic Acid
The story of para-alkylbenzoic acids begins with their parent compound, benzoic acid. Its history is deeply intertwined with the emergence of organic chemistry as a formal scientific discipline.
Early Isolation and Structural Elucidation
Benzoic acid was first described in the 16th century, with early accounts by Nostradamus (1556), Alexius Pedemontanus (1560), and Blaise de Vigenère (1596) detailing its isolation through the dry distillation of gum benzoin, a resin obtained from the Styrax tree. For centuries, this natural resin remained the primary source of the acid. It wasn't until 1832 that Justus von Liebig and Friedrich Wöhler determined the chemical composition of benzoic acid, a significant milestone that contributed to the burgeoning theory of chemical structure.
The Rise of Synthetic Chemistry
The first industrial synthesis of benzoic acid emerged from the burgeoning coal tar industry in the 19th century. An early process involved the reaction of benzotrichloride with calcium hydroxide in water. However, this method often yielded products contaminated with chlorinated derivatives. For applications requiring high purity, such as in food preservation and medicine, benzoic acid derived from gum benzoin was preferred for a considerable time.
Chapter 2: The First Forays into Para-Alkylbenzoic Acids
While benzoic acid itself was known from the 16th century, the specific synthesis and characterization of its para-alkylated derivatives are more closely tied to the late 19th-century advancements in synthetic organic chemistry.
The Challenge of Isomerism and the Introduction of Nomenclature
A significant hurdle in early aromatic chemistry was the control of regioselectivity—the ability to direct a substituent to a specific position on the benzene ring. The existence of ortho, meta, and para isomers for disubstituted benzene derivatives was a puzzle that needed solving. In this context, the work of German chemist Carl Graebe was instrumental. In 1869, Graebe introduced the prefixes ortho-, meta-, and para- to describe the 1,2-, 1,3-, and 1,4- substitution patterns of the benzene ring, respectively, bringing much-needed clarity to the field. This systematic nomenclature was crucial for the deliberate synthesis and characterization of specific isomers, including the para-substituted alkylbenzoic acids. Graebe, along with Carl Liebermann, is also famed for the first synthesis of the dye alizarin in 1868, a landmark achievement in synthetic chemistry.
The first synthesis of a simple para-alkylbenzoic acid, such as p-toluic acid (4-methylbenzoic acid), likely occurred in the latter half of the 19th century as a result of the burgeoning field of synthetic organic chemistry and the development of reactions capable of modifying aromatic compounds. While a single definitive "discovery" paper is elusive, methods for the oxidation of alkylbenzenes were being explored during this period. For instance, the oxidation of p-cymene with nitric acid is a known laboratory route to p-toluic acid.
Chapter 3: Foundational Synthetic Methodologies
The synthesis of para-alkylbenzoic acids has evolved significantly, with several robust methods now available to chemists. These can be broadly categorized into multi-step syntheses involving the construction of the alkyl chain and the carboxylic acid functionality, and direct methods such as carboxylation or oxidation.
The Friedel-Crafts Reaction: A Versatile Two-Step Approach
One of the most reliable and widely used methods for preparing para-alkylbenzoic acids is a two-step sequence involving a Friedel-Crafts acylation followed by a reduction of the resulting ketone. This approach offers excellent regioselectivity for the para product, particularly when the starting material is an alkylbenzene, due to the directing effect of the alkyl group and the steric hindrance at the ortho positions.
Friedel-Crafts Acylation
Developed by Charles Friedel and James Crafts in 1877, this reaction involves the acylation of an aromatic ring using an acyl chloride or anhydride in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). The electrophile in this reaction is a resonance-stabilized acylium ion, which, due to its stability, does not undergo rearrangement—a common issue in Friedel-Crafts alkylation. This leads to the formation of a para-acyl-substituted aromatic compound with high yield and purity.
Reduction of the Aryl Ketone
The carbonyl group of the resulting para-alkyl phenyl ketone can then be completely reduced to a methylene (-CH₂) group using one of two classic named reactions: the Clemmensen reduction or the Wolff-Kishner reduction.
-
Clemmensen Reduction: This method employs zinc amalgam (Zn(Hg)) in concentrated hydrochloric acid. It is particularly effective for aryl-alkyl ketones that are stable in strongly acidic conditions.
-
Wolff-Kishner Reduction: This reaction utilizes hydrazine (N₂H₄) and a strong base, such as potassium hydroxide (KOH), typically in a high-boiling solvent like diethylene glycol. It is the method of choice for substrates that are sensitive to strong acids.
The final step in this synthetic sequence is the oxidation of the methyl group of the resulting para-dialkylbenzene to a carboxylic acid. This can be achieved using strong oxidizing agents like potassium permanganate (KMnO₄) or nitric acid.
Experimental Protocol: Synthesis of 4-Propylbenzoic Acid
This protocol details the synthesis of 4-propylbenzoic acid starting from toluene, illustrating the Friedel-Crafts acylation and Wolff-Kishner reduction sequence.
Step 1: Friedel-Crafts Acylation of Toluene to form 4-Methylpropiophenone
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a gas trap, and an addition funnel, add anhydrous aluminum chloride (1.1 equivalents) and a dry, inert solvent such as dichloromethane.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add propanoyl chloride (1.0 equivalent) dropwise via the addition funnel to the stirred suspension.
-
After the addition is complete, add toluene (1.2 equivalents) dropwise, maintaining the temperature at 0 °C.
-
Once the addition of toluene is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-3 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).
-
Carefully quench the reaction by slowly pouring the mixture over crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer, wash it with water, a saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield crude 4-methylpropiophenone. Purify by vacuum distillation or recrystallization.
Step 2: Wolff-Kishner Reduction of 4-Methylpropiophenone to 1-Methyl-4-propylbenzene
-
In a round-bottom flask fitted with a reflux condenser, combine 4-methylpropiophenone (1.0 equivalent), hydrazine hydrate (3.0 equivalents), and diethylene glycol as the solvent.
-
Add potassium hydroxide pellets (4.0 equivalents) to the mixture.
-
Heat the reaction mixture to 180-200 °C and maintain this temperature for 3-4 hours, allowing water and excess hydrazine to distill off.
-
Cool the reaction mixture, dilute with water, and extract the product with a nonpolar solvent like hexane or ether.
-
Wash the combined organic extracts with dilute hydrochloric acid and then with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent to obtain crude 1-methyl-4-propylbenzene. Purify by distillation.
Step 3: Oxidation to 4-Propylbenzoic Acid
-
To a solution of 1-methyl-4-propylbenzene (1.0 equivalent) in a mixture of water and a suitable co-solvent like pyridine or tert-butanol, add potassium permanganate (KMnO₄, approximately 3.0 equivalents) portion-wise.
-
Heat the mixture to reflux and stir vigorously for several hours until the purple color of the permanganate has disappeared.
-
Cool the reaction mixture and filter to remove the manganese dioxide precipitate.
-
Wash the precipitate with hot water.
-
Acidify the combined filtrate with concentrated hydrochloric acid to precipitate the 4-propylbenzoic acid.
-
Collect the solid product by filtration, wash with cold water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain pure 4-propylbenzoic acid.
Oxidation of Para-Alkyl Aromatics
A more direct route to para-alkylbenzoic acids is the oxidation of the corresponding para-alkylated aromatic hydrocarbon. For example, p-toluic acid is produced industrially by the oxidation of p-xylene. This process is typically carried out in the liquid phase using air or oxygen as the oxidant in the presence of a cobalt-manganese-bromine catalyst system.
Chapter 4: The Rise of Liquid Crystals: A Pivotal Application
The history of para-alkylbenzoic acids is inextricably linked with the discovery and development of liquid crystals.
The Serendipitous Discovery
In 1888, the Austrian botanist Friedrich Reinitzer was studying a derivative of cholesterol, cholesteryl benzoate. He observed that this compound had two distinct melting points: at 145.5 °C, the solid turned into a cloudy, viscous liquid, and at 178.5 °C, the cloudy liquid became clear. Intrigued, he shared his findings with the German physicist Otto Lehmann, who, using a polarized light microscope, discovered that the cloudy intermediate phase exhibited birefringence, a property characteristic of crystals. Lehmann coined the term "liquid crystal" to describe this new state of matter.
Systematic Synthesis and Structure-Property Relationships
Following this discovery, the German chemist Daniel Vorländer began a systematic investigation into the relationship between molecular structure and liquid crystalline behavior. He and his students synthesized hundreds of compounds, including many derivatives of benzoic acid, and established that a rod-like or "calamitic" molecular shape was conducive to the formation of liquid crystalline phases. The para-alkyl- and para-alkoxybenzoic acids became a classic series for studying these phenomena.
The liquid crystalline behavior of these compounds arises from the formation of hydrogen-bonded dimers. The two carboxylic acid groups associate to form a more elongated, rigid structure that is more likely to exhibit mesophases.
The length of the alkyl chain has a profound effect on the type and temperature range of the liquid crystalline phase. Generally, as the alkyl chain length increases, the tendency to form more ordered smectic phases, in addition to the nematic phase, also increases.
Table 1: Mesophase Behavior of a Homologous Series of 4-n-Alkoxybenzoic Acids
| n (Alkyl Chain Length) | Crystal to Nematic/Smectic (°C) | Nematic/Smectic to Isotropic (°C) |
| 1 | 160 | 184 |
| 2 | 140 | 170 |
| 3 | 120 | 154 |
| 4 | 115 | 147 |
| 5 | 105 | 137 |
| 6 | 100 | 128 |
| 7 | 98 | 123 |
| 8 | 102 | 128 |
Note: Transition temperatures are approximate and can vary depending on purity and experimental conditions.
Chapter 5: Pharmaceutical Significance and Drug Development
The para-alkylbenzoic acid motif is a common feature in many approved drugs and clinical candidates, underscoring its importance as a pharmacophore.
Case Study 1: Bexarotene (Targretin®)
Bexarotene is a third-generation retinoid that selectively activates retinoid X receptors (RXRs). It was approved by the FDA in 1999 for the treatment of cutaneous T-cell lymphoma. The synthesis of bexarotene involves the coupling of a substituted tetralone with a benzoic acid derivative, highlighting the use of this scaffold in building more complex molecular architectures. By activating RXRs, bexarotene induces cell differentiation and apoptosis in cancer cells.
Case Study 2: Etoricoxib (Arcoxia®)
Etoricoxib is a selective cyclooxygenase-2 (COX-2) inhibitor used for the treatment of various inflammatory conditions such as osteoarthritis and rheumatoid arthritis. It was first patented in 1996 and approved for medical use in 2002. The selectivity of etoricoxib for COX-2 over COX-1 is attributed to its specific binding interactions within the active site of the enzyme, and its molecular structure, which includes a para-substituted benzoic acid-like moiety, is crucial for this activity. This selectivity is intended to reduce the gastrointestinal side effects associated with non-selective NSAIDs.
Case Study 3: Tazemetostat (Tazverik®)
Tazemetostat is a first-in-class inhibitor of the enzyme enhancer of zeste homolog 2 (EZH2), a histone methyltransferase. It received accelerated FDA approval in 2020 for the treatment of epithelioid sarcoma and relapsed or refractory follicular lymphoma. Tazemetostat acts by competitively inhibiting EZH2, leading to a decrease in the methylation of histone H3 at lysine 27 (H3K27). This alters gene expression, leading to the inhibition of cancer cell proliferation. The molecular structure of tazemetostat incorporates a substituted benzoic acid derivative, which is essential for its binding to the EZH2 active site.
Table 2: Representative Drugs Containing a Para-Alkylbenzoic Acid Moiety
| Drug | Therapeutic Class | Mechanism of Action | Year of First Approval |
| Bexarotene | Antineoplastic (Retinoid) | Retinoid X Receptor (RXR) Agonist | 1999 |
| Etoricoxib | NSAID | Selective COX-2 Inhibitor | 2002 |
| Tazemetostat | Antineoplastic | EZH2 Inhibitor | 2020 |
Chapter 6: Analytical Characterization
The characterization of para-alkylbenzoic acids relies on a suite of standard spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum of a para-alkylbenzoic acid is characterized by a set of signals in the aromatic region (typically two doublets between 7.0 and 8.2 ppm, integrating to 2H each) corresponding to the para-substituted benzene ring. The carboxylic acid proton appears as a broad singlet at a downfield chemical shift (often >10 ppm). The protons of the alkyl chain give rise to signals in the upfield region (0.8-3.0 ppm), with multiplicities that depend on the structure of the alkyl group.
-
¹³C NMR: The carbon NMR spectrum will show a signal for the carbonyl carbon of the carboxylic acid at around 170-180 ppm. The aromatic carbons will appear in the range of 120-150 ppm, and the carbons of the alkyl chain will be found in the upfield region (10-40 ppm).
Infrared (IR) Spectroscopy
The IR spectrum of a para-alkylbenzoic acid is dominated by the characteristic absorptions of the carboxylic acid group. A very broad O-H stretching band is observed in the region of 2500-3300 cm⁻¹, which is a hallmark of the hydrogen-bonded dimer. A strong C=O stretching absorption appears around 1680-1710 cm⁻¹. Additionally, bands corresponding to the C-H stretching of the aromatic ring (around 3000-3100 cm⁻¹) and the alkyl group (around 2850-2960 cm⁻¹), as well as C=C stretching of the aromatic ring (around 1600 and 1450 cm⁻¹), are also present.
Mass Spectrometry (MS)
In electron ionization mass spectrometry, the molecular ion peak (M⁺) is typically observed. A prominent fragmentation pathway is the loss of the hydroxyl radical (•OH) to give the [M-17]⁺ ion, and the subsequent loss of carbon monoxide (CO) to give the [M-45]⁺ ion, which corresponds to the para-alkylphenyl cation. Fragmentation of the alkyl chain can also occur.
Conclusion
The journey of para-alkylbenzoic acids from their theoretical conception in the early days of structural organic chemistry to their current status as indispensable components in advanced materials and life-saving pharmaceuticals is a testament to the power of fundamental chemical research. Their history is marked by serendipitous discoveries, systematic investigations, and the continuous refinement of synthetic methodologies. As we look to the future, the versatility of the para-alkylbenzoic acid scaffold ensures its continued relevance in the design of novel liquid crystalline materials with tailored properties and the development of next-generation therapeutics targeting a wide range of diseases.
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A Theoretical and Spectroscopic Guide to 4-(Butan-2-yl)benzoic Acid: A Computational Approach
Abstract
This technical guide provides a comprehensive theoretical framework for the study of 4-(butan-2-yl)benzoic acid, a substituted aromatic carboxylic acid with potential applications in medicinal chemistry, polymer science, and liquid crystal technology.[1][2] In the absence of extensive experimental data for this specific molecule, this document outlines a robust computational protocol utilizing Density Functional Theory (DFT) to predict its structural, spectroscopic, and electronic properties. Methodologies for geometry optimization, vibrational frequency analysis (FT-IR), nuclear magnetic resonance (NMR) chemical shift prediction, and frontier molecular orbital analysis (HOMO-LUMO) are detailed. Furthermore, a workflow for virtual screening and lead optimization through molecular docking is presented, highlighting the compound's potential as a pharmacophore. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the properties of this compound through computational modeling.
Introduction: The Significance of Substituted Benzoic Acids
Substituted benzoic acid derivatives are a cornerstone in various scientific disciplines, serving as versatile building blocks in organic synthesis and exhibiting a wide range of biological activities and material properties.[1][3] The introduction of different functional groups onto the benzene ring allows for the fine-tuning of their physicochemical characteristics, influencing properties such as acidity, solubility, and intermolecular interactions. This compound, with its chiral alkyl substituent, presents an interesting case for theoretical investigation due to the potential for stereospecific interactions and its influence on the electronic nature of the benzoic acid core.[1][2] This guide will explore the theoretical underpinnings of this molecule, providing a roadmap for its computational characterization.
Molecular Structure and Properties
This compound is an aromatic carboxylic acid with the molecular formula C₁₁H₁₄O₂ and a molecular weight of 178.23 g/mol .[2][4] The core structure consists of a benzoic acid moiety with a butan-2-yl group at the para position of the benzene ring.[2]
| Property | Value | Source |
| IUPAC Name | 4-butan-2-ylbenzoic acid | [2][4] |
| CAS Number | 40912-38-7 | [4] |
| Molecular Formula | C₁₁H₁₄O₂ | [2][4] |
| Molecular Weight | 178.23 g/mol | [2][4] |
| XLogP3 | 3.9 | [4] |
Theoretical and Computational Methodologies
The in-silico analysis of this compound relies on a suite of computational chemistry techniques. Density Functional Theory (DFT) is a powerful method for investigating the electronic structure and properties of molecules, offering a good balance between accuracy and computational cost.[1][5]
Geometry Optimization
The first step in any theoretical study is to determine the most stable three-dimensional conformation of the molecule. This is achieved through geometry optimization, where the energy of the molecule is minimized with respect to the positions of its atoms.
Protocol for Geometry Optimization:
-
Software: Gaussian, ORCA, or similar quantum chemistry software package.
-
Method: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional is a widely used and reliable choice for organic molecules.[5][6]
-
Basis Set: 6-311++G(d,p) is a suitable basis set that includes polarization and diffuse functions, which are important for accurately describing the electronic distribution in molecules with heteroatoms and potential hydrogen bonding.[6]
-
Solvation Model: To simulate a more realistic environment, a continuum solvation model such as the Polarizable Continuum Model (PCM) can be employed, using a solvent like water or DMSO.
-
Output Analysis: The output will provide the optimized Cartesian coordinates of the atoms, bond lengths, bond angles, and dihedral angles. A frequency calculation should be performed on the optimized structure to confirm that it is a true minimum (i.e., no imaginary frequencies).
Caption: Relationship between HOMO, LUMO, and the energy gap.
Molecular Docking and Drug Development Potential
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. [7][8][9]This is particularly useful in drug discovery for predicting the binding affinity and mode of action of a ligand with a protein target.
Workflow for Molecular Docking:
-
Ligand Preparation: The 3D structure of this compound is optimized as described in section 3.1.
-
Target Selection and Preparation: A protein target of interest is selected, and its 3D structure is obtained from a repository like the Protein Data Bank (PDB). Water molecules and other non-essential components are typically removed, and hydrogen atoms are added.
-
Docking Simulation: Software such as AutoDock Vina or Glide is used to perform the docking calculations. The software samples a large number of possible conformations of the ligand within the binding site of the protein.
-
Scoring and Analysis: The different poses of the ligand are scored based on their predicted binding affinity (e.g., in kcal/mol). The best-scoring poses are then analyzed to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) with the protein's active site.
Caption: A streamlined workflow for molecular docking studies.
Potential Applications
The structural features of this compound suggest its utility in several fields:
-
Medicinal Chemistry: As a building block for the synthesis of more complex pharmaceutical compounds. [1]Its derivatives could be screened for various biological activities.
-
Polymer Science: It can be used as a monomer in the synthesis of polyesters and other polymers, with the butan-2-yl group potentially influencing the polymer's physical properties. [1]* Liquid Crystals: The rigid benzoic acid core and the flexible alkyl chain are characteristic features of molecules that form liquid crystalline phases. [1][2]
Conclusion
This technical guide has outlined a comprehensive theoretical approach for the characterization of this compound. By employing DFT calculations, it is possible to predict its geometry, spectroscopic properties, and electronic structure with a high degree of confidence. Furthermore, molecular docking simulations can provide valuable insights into its potential as a bioactive molecule. While the protocols described herein are based on established computational methodologies, it is crucial to validate these theoretical predictions with experimental data as it becomes available. This synergistic approach of computation and experimentation will be key to unlocking the full potential of this compound in various scientific and technological applications.
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reactivity of the carboxylic acid group in 4-(Butan-2-yl)benzoic acid
An In-Depth Technical Guide to the Reactivity of the Carboxylic Acid Group in 4-(Butan-2-yl)benzoic Acid
Abstract
This technical guide provides a comprehensive examination of the chemical reactivity of the carboxylic acid functional group in this compound. This molecule, a substituted aromatic carboxylic acid, serves as a valuable building block in medicinal chemistry and materials science, particularly in the synthesis of liquid crystals and potential pharmaceutical agents.[1][2] Understanding the interplay between the structural, electronic, and steric factors governing the reactivity of its carboxyl moiety is paramount for its effective utilization in complex synthetic pathways. This document delves into the mechanistic underpinnings of its principal reactions, offering field-proven experimental protocols and quantitative data to support researchers, scientists, and drug development professionals in their work.
Molecular Structure and Physicochemical Landscape
This compound is an aromatic compound characterized by a benzoic acid core with a sec-butyl substituent at the para (4-) position of the benzene ring.[1] This specific substitution pattern dictates the electronic and steric environment of the carboxylic acid group, thereby modulating its chemical behavior.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₄O₂ | [1][3] |
| Molecular Weight | 178.23 g/mol | [1][3] |
| IUPAC Name | 4-butan-2-ylbenzoic acid | [3] |
| CAS Number | 40912-38-7 | [1][2] |
| Predicted UV λmax (B-band) | ~235-245 nm | [2] |
| Predicted Acidity (pKa) | Slightly > 4.2 | [4][5] |
Electronic Effects: A Modulated Acidity
The reactivity of the carboxyl group is fundamentally influenced by the electronic nature of the aromatic ring and its substituents.
-
Carboxyl Group as an Electron-Withdrawing Group (EWG): The -COOH group itself is deactivating, withdrawing electron density from the benzene ring through both inductive and resonance effects. This makes the ring less susceptible to electrophilic aromatic substitution and directs incoming electrophiles to the meta position.[4][6]
-
sec-Butyl Group as an Electron-Donating Group (EDG): The alkyl sec-butyl group at the para position exerts a positive inductive effect (+I).[7][8] It donates electron density into the aromatic π-system. This donation partially counteracts the withdrawing effect of the carboxyl group.
The primary consequence of this +I effect is a slight destabilization of the resulting carboxylate anion upon deprotonation. By pushing electron density towards the negatively charged -COO⁻ group, the alkyl substituent makes the loss of a proton (H⁺) slightly less favorable compared to unsubstituted benzoic acid.[4][7] Consequently, this compound is predicted to be a marginally weaker acid than benzoic acid (pKa ≈ 4.2).[4][5]
Steric Considerations: The Unhindered Para Position
The placement of the sec-butyl group at the para position ensures that it imparts negligible steric hindrance to the carboxylic acid group.[9] This is a critical distinction from ortho-substituted benzoic acids, where bulky substituents can force the -COOH group out of the plane of the benzene ring. This "ortho-effect" disrupts resonance stabilization and often leads to a significant increase in acidity, regardless of the substituent's electronic properties.[5][10][11] For this compound, the remote location of the alkyl group allows the carboxyl function to remain coplanar with the ring, making its reactivity predictable based primarily on electronic factors.
Caption: Workflow for Fischer-Speier esterification.
Experimental Protocol: Synthesis of Methyl 4-(butan-2-yl)benzoate
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus fitted with a reflux condenser, add this compound (10.0 g, 56.1 mmol), methanol (50 mL, excess), and toluene (50 mL).
-
Catalysis: Carefully add concentrated sulfuric acid (1 mL) to the stirring mixture.
-
Reaction: Heat the mixture to reflux. Monitor the reaction by observing the collection of water in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 4-6 hours).
-
Workup: Cool the reaction mixture to room temperature. Transfer it to a separatory funnel and wash sequentially with water (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL, until effervescence ceases), and brine (1 x 50 mL).
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude ester by vacuum distillation to yield the final product.
Amide Formation via Acyl Chloride Intermediate
Direct condensation of a carboxylic acid and an amine to form an amide is thermodynamically unfavorable at ambient temperatures and typically requires activation of the carboxyl group. [12][13]A robust and widely used method involves a two-step sequence: conversion to a highly reactive acyl chloride, followed by reaction with the amine.
Causality Behind Experimental Choices: The hydroxyl group of a carboxylic acid is a poor leaving group. Reagents like thionyl chloride (SOCl₂) or oxalyl chloride convert the -OH into an excellent leaving group, generating a highly electrophilic acyl chloride. [14][15]The subsequent reaction with an amine is rapid and irreversible. A non-nucleophilic base (e.g., pyridine or triethylamine) is included in the second step to neutralize the HCl byproduct, preventing it from protonating the amine nucleophile.
Caption: Two-step workflow for amide synthesis.
Experimental Protocol: Synthesis of N-Benzyl-4-(butan-2-yl)benzamide
-
Part A: Synthesis of 4-(Butan-2-yl)benzoyl chloride
-
Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a gas outlet connected to a trap (to neutralize HCl and SO₂).
-
Reaction: Add this compound (5.0 g, 28.0 mmol) to the flask. Carefully add thionyl chloride (5 mL, 68.5 mmol, excess). [15][16] 3. Heating: Gently heat the mixture to reflux for 2 hours. The solid acid will dissolve as the reaction proceeds.
-
Isolation: After cooling, remove the excess thionyl chloride by distillation under reduced pressure. The remaining crude 4-(butan-2-yl)benzoyl chloride is typically used directly in the next step without further purification.
-
-
Part B: Amidation
-
Setup: Dissolve the crude acyl chloride from Part A in an anhydrous solvent such as dichloromethane (DCM, 50 mL) in a flask under an inert atmosphere (e.g., nitrogen). Cool the solution to 0 °C in an ice bath.
-
Addition: In a separate flask, dissolve benzylamine (3.3 g, 30.8 mmol) and pyridine (2.5 mL, 30.8 mmol) in DCM (20 mL). Add this solution dropwise to the stirring acyl chloride solution at 0 °C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor completion by TLC.
-
Workup: Quench the reaction by adding 1 M HCl (30 mL). Separate the organic layer and wash it sequentially with 1 M HCl (30 mL), saturated sodium bicarbonate solution (30 mL), and brine (30 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent. Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to obtain the pure amide.
-
Reduction to Primary Alcohol
The reduction of a carboxylic acid to a primary alcohol requires a potent reducing agent, as the carboxyl group is relatively resistant to reduction.
Causality Behind Experimental Choices: Milder hydride reagents like sodium borohydride (NaBH₄) are generally ineffective for reducing carboxylic acids. [17]Strong, highly reactive hydride sources like lithium aluminum hydride (LiAlH₄) or borane complexes (BH₃·THF) are necessary. [17][18]LiAlH₄ is a powerful, non-selective reducing agent that readily reduces acids. [18]The reaction must be conducted under strictly anhydrous conditions as LiAlH₄ reacts violently with water. The final step is a carefully controlled aqueous workup to quench excess reagent and protonate the resulting alkoxide intermediate.
Experimental Protocol: Synthesis of (4-(Butan-2-yl)phenyl)methanol
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a dropping funnel, reflux condenser, and nitrogen inlet, add a suspension of lithium aluminum hydride (LiAlH₄, 1.3 g, 34.2 mmol) in anhydrous tetrahydrofuran (THF, 50 mL).
-
Addition: Dissolve this compound (4.0 g, 22.4 mmol) in anhydrous THF (30 mL) and add it to the dropping funnel. Add the acid solution dropwise to the stirring LiAlH₄ suspension at a rate that maintains a gentle reflux.
-
Reaction: After the addition is complete, heat the mixture to reflux for 4 hours to ensure complete reduction.
-
Quenching (Fieser workup): Cool the reaction flask to 0 °C in an ice bath. Cautiously and sequentially add the following dropwise: water (1.3 mL), 15% aqueous NaOH (1.3 mL), and then water again (3.9 mL).
-
Isolation: Stir the resulting granular white precipitate for 30 minutes, then remove it by filtration through a pad of Celite. Wash the filter cake thoroughly with THF.
-
Purification: Combine the filtrates and concentrate the solvent under reduced pressure. Purify the resulting crude oil by column chromatography on silica gel to yield the pure alcohol.
Conclusion
The is largely governed by the well-established chemistry of the carboxyl functional group. Its behavior in key transformations such as esterification, amide formation, and reduction is highly predictable. The primary influence of the molecular architecture is the mild, electron-donating inductive effect of the para-positioned sec-butyl group, which slightly attenuates the acidity and electrophilicity of the carboxyl carbon. The absence of steric hindrance from this substituent makes it a reliable and versatile substrate for synthetic applications, allowing for clean and efficient transformations at the carboxyl center. This guide provides the foundational knowledge and practical protocols necessary for leveraging this important chemical intermediate in advanced scientific research and development.
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Methodological & Application
An Application Note and Detailed Protocol for the Synthesis of 4-(Butan-2-yl)benzoic Acid
Abstract
This comprehensive guide provides a detailed, two-step protocol for the synthesis of 4-(Butan-2-yl)benzoic acid, a valuable building block in the development of pharmaceuticals and advanced materials. The selected synthetic route involves an initial Friedel-Crafts alkylation of toluene with 2-chlorobutane to yield 4-sec-butyltoluene, followed by a robust oxidation of the benzylic methyl group using potassium permanganate (KMnO₄) to produce the final carboxylic acid. This document is intended for researchers, chemists, and drug development professionals, offering in-depth procedural details, explanations of chemical principles, purification techniques, and characterization data.
Introduction and Synthetic Strategy
This compound is a para-substituted aromatic carboxylic acid. Its structure is of interest in medicinal chemistry and materials science, often serving as a key intermediate or a structural motif in the design of liquid crystals and biologically active molecules.
The synthetic strategy outlined herein was chosen for its reliability, use of common laboratory reagents, and adherence to well-established reaction mechanisms. The two-stage process is as follows:
-
Stage 1: Friedel-Crafts Alkylation. Toluene is alkylated with 2-chlorobutane using a Lewis acid catalyst. The methyl group of toluene is an ortho-, para-director, and the para-product is favored due to reduced steric hindrance.
-
Stage 2: Side-Chain Oxidation. The methyl group of the resulting 4-sec-butyltoluene is selectively oxidized to a carboxylic acid. The benzylic position is highly susceptible to oxidation by strong agents like potassium permanganate, while the sec-butyl group remains intact under these conditions.[1][2]
Overall Synthetic Workflow
Figure 1: Overall synthetic workflow for this compound.
Detailed Experimental Protocols
Safety Precaution: All procedures should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, lab coat, and appropriate gloves, must be worn at all times.
Step 1: Synthesis of 4-sec-Butyltoluene via Friedel-Crafts Alkylation
This reaction involves the electrophilic substitution of a sec-butyl group onto the toluene ring, catalyzed by anhydrous aluminum chloride.[3] The Lewis acid activates the alkyl halide, facilitating the formation of a carbocation electrophile that is then attacked by the electron-rich aromatic ring.[4]
Reaction Scheme: Toluene + 2-Chlorobutane --(AlCl₃)--> 4-sec-Butyltoluene
Table 1: Reagents for Friedel-Crafts Alkylation
| Reagent | Molar Mass ( g/mol ) | Amount Used | Moles | Equivalents |
| Toluene | 92.14 | 150 mL (130 g) | 1.41 | 2.0 |
| 2-Chlorobutane | 92.57 | 65.5 g (75 mL) | 0.707 | 1.0 |
| Anhydrous AlCl₃ | 133.34 | 5.0 g | 0.0375 | 0.05 |
Procedure:
-
Setup: Assemble a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser. Protect the system from atmospheric moisture with a calcium chloride drying tube atop the condenser.
-
Initial Charging: Add toluene (150 mL) to the flask and cool the vessel to 0°C using an ice-water bath.
-
Catalyst Addition: While stirring, carefully and portion-wise add the anhydrous aluminum chloride (5.0 g). The catalyst should be fresh and free-flowing.
-
Expert Commentary: Anhydrous conditions are critical. Any moisture will react with and deactivate the AlCl₃ catalyst, significantly reducing the reaction yield.
-
-
Substrate Addition: Add 2-chlorobutane (75 mL) to the dropping funnel. Add it dropwise to the stirred toluene-catalyst mixture over approximately 60 minutes, maintaining the internal temperature below 10°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for an additional 2-3 hours. The reaction mixture will darken and evolve HCl gas, which should be vented through the drying tube into the fume hood.
-
Quenching: Cool the reaction flask back to 0°C in an ice bath. Very slowly and cautiously, pour the reaction mixture onto 200 g of crushed ice in a large beaker. This will hydrolyze the aluminum chloride catalyst in a highly exothermic reaction.
-
Workup: Transfer the quenched mixture to a separatory funnel. Add 50 mL of 2 M HCl to dissolve any remaining aluminum salts. Separate the organic layer.
-
Extraction & Washing: Wash the organic layer sequentially with 100 mL of water, 100 mL of 5% sodium bicarbonate solution (caution: effervescence), and finally 100 mL of brine.
-
Drying & Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the excess toluene solvent using a rotary evaporator.
-
Purification: The crude product is a mixture of ortho and para isomers. Purify by fractional distillation under atmospheric pressure. Collect the fraction boiling at approximately 205°C, which corresponds to the desired para-isomer, 4-sec-butyltoluene.[5]
Expected Yield: ~70-80 g (75-85% based on 2-chlorobutane).
Step 2: Oxidation of 4-sec-Butyltoluene to this compound
This step utilizes potassium permanganate, a powerful oxidizing agent, to convert the benzylic methyl group into a carboxylic acid.[6][7] The reaction is performed in an aqueous solution under basic conditions and heat. The alkyl side chain is cleaved, leaving only the carboxyl group attached to the ring.[2]
Reaction Scheme: 4-sec-Butyltoluene + KMnO₄ --(H₂O, Heat)--> Potassium 4-(butan-2-yl)benzoate --(HCl)--> this compound
Table 2: Reagents for Oxidation
| Reagent | Molar Mass ( g/mol ) | Amount Used | Moles | Equivalents |
| 4-sec-Butyltoluene | 148.25 | 20.0 g | 0.135 | 1.0 |
| Potassium Permanganate (KMnO₄) | 158.03 | 45.0 g | 0.285 | 2.1 |
| Water (H₂O) | 18.02 | 500 mL | - | - |
| Conc. Hydrochloric Acid (HCl) | 36.46 | ~30 mL | - | - |
Procedure:
-
Setup: To a 1 L round-bottom flask, add 4-sec-butyltoluene (20.0 g), water (500 mL), and a magnetic stir bar. Equip the flask with a reflux condenser.
-
Reagent Addition: Heat the mixture to a gentle reflux. In a separate beaker, dissolve potassium permanganate (45.0 g) in 200 mL of warm water.
-
Oxidation: Slowly add the warm KMnO₄ solution in portions through the top of the condenser over 1.5-2 hours. The reaction is exothermic and the purple color of the permanganate will dissipate as it is consumed, forming a brown precipitate of manganese dioxide (MnO₂).
-
Expert Commentary: The rate of addition should be controlled to maintain a steady reflux. Adding the KMnO₄ too quickly can lead to an uncontrollable exotherm. The reaction is complete when the purple color persists for more than 15-20 minutes after the final addition, indicating an excess of oxidant.
-
-
Reaction Completion: Continue to reflux the mixture for an additional 2 hours after all the KMnO₄ has been added to ensure complete oxidation.
-
Workup - Part 1 (MnO₂ Removal): Cool the reaction mixture to room temperature. Filter the mixture by vacuum filtration to remove the brown manganese dioxide precipitate. Wash the MnO₂ cake with a small amount of hot water to recover any adsorbed product.
-
Safety Note: The MnO₂ filter cake should be handled with care. Do not allow it to dry completely in contact with flammable materials, as it can be pyrophoric.
-
-
Workup - Part 2 (Product Precipitation): Transfer the clear, colorless filtrate to a large beaker and cool it in an ice bath. Slowly and with stirring, acidify the solution by adding concentrated HCl until the pH is approximately 1-2 (test with litmus or pH paper). The white, solid this compound will precipitate out of the solution.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with two portions of cold deionized water to remove any inorganic salts.
-
Purification: The crude product can be further purified by recrystallization. A suitable solvent system is an ethanol/water mixture. Dissolve the crude acid in a minimum amount of hot ethanol, then add hot water dropwise until the solution becomes faintly cloudy. Allow it to cool slowly to room temperature and then in an ice bath to maximize crystal formation. Filter, wash with a small amount of cold water, and dry the purified crystals under vacuum.
Expected Yield: ~18-20 g (75-85%).
Product Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques.
Table 3: Physical and Spectroscopic Data for this compound
| Property | Expected Value |
| Appearance | White crystalline solid |
| Molecular Formula | C₁₁H₁₄O₂ |
| Molar Mass | 178.23 g/mol [8] |
| Melting Point | ~100-113 °C (literature values vary)[9] |
| ¹H NMR (CDCl₃, δ) | ~12.0 (s, 1H, -COOH), 8.05 (d, 2H, Ar-H), 7.25 (d, 2H, Ar-H), 2.70 (m, 1H, -CH-), 1.65 (m, 2H, -CH₂-), 1.25 (d, 3H, -CH₃), 0.85 (t, 3H, -CH₃) |
| IR (KBr, cm⁻¹) | ~2500-3300 (broad, O-H stretch), ~1685 (strong, C=O stretch), ~1610, 1570 (C=C aromatic stretch) |
Note: NMR chemical shifts are approximate and can vary slightly based on solvent and concentration.
Conclusion
The synthetic protocol detailed in this application note provides a reliable and efficient method for producing this compound with good yield and purity. By following the step-by-step procedures and adhering to the expert commentary provided, researchers can successfully synthesize this valuable chemical intermediate for further application in their scientific endeavors.
References
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Master Organic Chemistry. (n.d.). Oxidation of aromatic alkanes with KMnO4 to give carboxylic acids. Retrieved from [Link]
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Lumen Learning. (n.d.). Reactions of alkylbenzenes. Organic Chemistry II. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 4-Butylbenzoic acid. PubChem. Retrieved from [Link]
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Chemistry LibreTexts. (2025, January 29). Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]
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AdiChemistry. (n.d.). FRIEDEL CRAFTS ALKYLATION | MECHANISM | APPLICATIONS. Retrieved from [Link]
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Application Note: Synthesis of sec-Butylbenzoic Acid via Friedel-Crafts Chemistry
Abstract
This application note provides a comprehensive guide for the synthesis of sec-butylbenzoic acid, a valuable intermediate in drug development and materials science. A critical analysis of the direct Friedel-Crafts alkylation of benzoic acid with 2-butanol reveals significant mechanistic hurdles that render the pathway synthetically unviable. We elucidate the underlying chemical principles for this challenge, including the deactivating nature of the carboxyl group and catalyst sequestration. As a robust and high-yielding alternative, a detailed two-step protocol is presented, commencing with the Friedel-Crafts alkylation of benzene to form sec-butylbenzene, followed by its selective oxidation to the target carboxylic acid. This guide is intended for researchers, chemists, and professionals in the pharmaceutical and chemical industries, offering both theoretical insights and practical, step-by-step methodologies.
Introduction: The Challenge of Direct Alkylation of Benzoic Acid
The Friedel-Crafts alkylation is a cornerstone of organic synthesis for forging carbon-carbon bonds on aromatic rings.[1][2][3] However, the reaction is subject to significant limitations, particularly when the aromatic substrate is substituted with deactivating groups.[3][4] Benzoic acid presents a formidable challenge for direct alkylation with an alcohol like 2-butanol for two primary reasons:
-
Ring Deactivation: The carboxylic acid group (-COOH) is a potent electron-withdrawing group.[5] Through both inductive and resonance effects, it pulls electron density from the benzene ring, rendering the ring electron-poor (deactivated) and thus, a poor nucleophile for the electrophilic aromatic substitution (EAS) reaction.[5][6][7] Friedel-Crafts reactions are among the slowest of EAS reactions and typically fail on strongly deactivated rings.[3][4]
-
Catalyst Sequestration: Friedel-Crafts reactions necessitate a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to generate the carbocation electrophile from the alkylating agent.[1] The carboxylic acid group on benzoic acid, however, can act as a Lewis base, forming a stable complex with the AlCl₃ catalyst.[6][7][8] This interaction not only consumes the catalyst, preventing it from activating the 2-butanol, but it also further enhances the deactivating effect of the substituent, effectively shutting down the reaction.[6][9]
The carboxyl group is a meta-director in electrophilic aromatic substitution.[10][11][12][13][14] Therefore, even if a trace amount of reaction were to occur, the sec-butyl group would be directed to the meta position. However, due to the aforementioned challenges, the yield of such a direct alkylation would be negligible, making it an impractical synthetic route.
Recommended Synthetic Pathway: A Two-Step Approach
To circumvent the challenges of direct alkylation, we present a reliable two-step synthesis for sec-butylbenzoic acid. This strategy involves first alkylating a highly reactive, non-deactivated aromatic ring (benzene) and then introducing the carboxylic acid functionality through oxidation.
Caption: Recommended two-step synthesis of sec-butylbenzoic acid.
Experimental Protocols
Step 1: Friedel-Crafts Alkylation of Benzene to Synthesize sec-Butylbenzene
This protocol describes the alkylation of benzene using 2-butanol and a strong acid catalyst. The reaction proceeds via the formation of a sec-butyl carbocation, which then acts as the electrophile.
3.1. Reaction Mechanism
Caption: Mechanism of Friedel-Crafts alkylation of benzene with 2-butanol.
3.2. Materials and Reagents
| Reagent | Formula | M.W. | Amount | Moles | Notes |
| Benzene | C₆H₆ | 78.11 | 100 mL | 1.125 | Reagent grade, anhydrous |
| 2-Butanol | C₄H₁₀O | 74.12 | 25 mL | 0.27 | Reagent grade |
| Sulfuric Acid | H₂SO₄ | 98.08 | 25 mL | - | Concentrated (98%) |
| Sodium Bicarbonate | NaHCO₃ | 84.01 | - | - | Saturated solution |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | - | - | For drying |
3.3. Procedure
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, add 100 mL of benzene. Cool the flask in an ice-water bath.
-
Catalyst Addition: Slowly add 25 mL of concentrated sulfuric acid to the stirred benzene. Maintain the temperature below 10 °C.
-
Addition of Alkylating Agent: Place 25 mL of 2-butanol into the dropping funnel. Add the 2-butanol dropwise to the benzene-acid mixture over a period of 30 minutes, ensuring the temperature does not exceed 15 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour.
-
Workup: Carefully pour the reaction mixture into a 500 mL separatory funnel containing 100 g of crushed ice.
-
Phase Separation: Separate the organic layer. Wash the organic layer sequentially with 50 mL of cold water, 50 mL of saturated sodium bicarbonate solution, and finally with 50 mL of brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate. Filter off the drying agent and remove the excess benzene by distillation.
-
Purification: Purify the crude sec-butylbenzene by fractional distillation, collecting the fraction boiling at 173-174 °C.
Step 2: Oxidation of sec-Butylbenzene to sec-Butylbenzoic Acid
This protocol details the side-chain oxidation of the alkylbenzene intermediate to the final product. The benzylic C-H bond is susceptible to oxidation by strong oxidizing agents like potassium permanganate.[15][16][17][18]
3.4. Reaction Mechanism
The mechanism for permanganate oxidation of alkylbenzenes is complex and believed to involve radical intermediates at the benzylic position. The key requirement is the presence of at least one hydrogen atom on the carbon directly attached to the aromatic ring (the benzylic carbon).[15][19] Regardless of the length of the alkyl chain, it is cleaved to a single carboxyl group attached to the ring.[16][17]
3.5. Materials and Reagents
| Reagent | Formula | M.W. | Amount | Moles | Notes |
| sec-Butylbenzene | C₁₀H₁₄ | 134.22 | 10.0 g | 0.0745 | From Step 1 |
| Potassium Permanganate | KMnO₄ | 158.03 | 25.0 g | 0.158 | - |
| Sodium Carbonate | Na₂CO₃ | 105.99 | 2.5 g | 0.0236 | Anhydrous |
| Water | H₂O | 18.02 | 200 mL | - | Deionized |
| Sodium Sulfite | Na₂SO₃ | 126.04 | ~5 g | - | For quenching |
| Hydrochloric Acid | HCl | 36.46 | - | - | Concentrated |
3.6. Procedure
-
Reaction Setup: To a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 10.0 g of sec-butylbenzene, 2.5 g of sodium carbonate, and 200 mL of water.
-
Addition of Oxidant: Heat the mixture to reflux. In a separate beaker, dissolve 25.0 g of potassium permanganate in 150 mL of hot water. Add this purple solution in small portions to the refluxing reaction mixture over 1.5-2 hours.
-
Reaction: Continue to heat under reflux with vigorous stirring until the purple color of the permanganate has disappeared (approximately 2-4 hours). A brown precipitate of manganese dioxide (MnO₂) will form.
-
Workup: Cool the reaction mixture to room temperature. Destroy any excess permanganate by adding a small amount of solid sodium sulfite until the purple color is gone.
-
Filtration: Filter the mixture through a Büchner funnel to remove the manganese dioxide precipitate. Wash the filter cake with a small amount of hot water.
-
Isolation of Product: Cool the clear filtrate in an ice bath. Carefully acidify the filtrate with concentrated hydrochloric acid until the precipitation of a white solid is complete (pH ~2).
-
Purification: Collect the white precipitate of sec-butylbenzoic acid by vacuum filtration. Wash the crystals with cold water. Recrystallize the crude product from an ethanol/water mixture to obtain pure sec-butylbenzoic acid.
Results and Discussion
The two-step synthesis provides a reliable and scalable method for producing sec-butylbenzoic acid. The initial Friedel-Crafts alkylation of benzene is a well-established reaction that proceeds in good yield. It is important to note that Friedel-Crafts alkylations can sometimes suffer from polyalkylation, as the product (sec-butylbenzene) is more reactive than the starting material (benzene).[4][20] Using a large excess of benzene helps to minimize this side reaction.
The subsequent oxidation of the alkyl side-chain is a robust transformation. The reaction requires at least one benzylic hydrogen, which is present in sec-butylbenzene. Compounds like tert-butylbenzene, which lack a benzylic hydrogen, are resistant to this oxidation.[15][19] The final product can be purified to high levels by recrystallization.
Conclusion
While the direct Friedel-Crafts alkylation of benzoic acid with 2-butanol is mechanistically unfavorable, this application note details a practical and efficient two-step alternative. By first performing the alkylation on an activated benzene ring and subsequently oxidizing the alkyl side-chain, sec-butylbenzoic acid can be synthesized in high yield and purity. This strategic approach, which circumvents the inherent limitations of the Friedel-Crafts reaction on deactivated substrates, provides a valuable protocol for researchers and professionals in the chemical and pharmaceutical fields.
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Lumen Learning. (n.d.). 16.3: Reactions of alkylbenzenes. Organic Chemistry II. [Link]
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Chemistry Stack Exchange. (2012). Mechanism of arene side chain oxidation by permanganate. [Link]
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Quora. (2018). Why is the carboxylic group in benzoic group a meta-directing group?[Link]
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OrganicChemGuide. (n.d.). 16.11 KMnO4 Oxidation of Alkylbenzene. [Link]
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Master Organic Chemistry. (n.d.). Oxidation of aromatic alkanes with KMnO4 to give carboxylic acids. [Link]
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Brainly.in. (2019). Why is carboxyl group in benzoic acid meta directing?[Link]
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YouTube. (2018). Electrophilic aromatic substitution: meta directors. [Link]
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Gauth. (n.d.). C O O H group in electrophilic aromatic substitution is :para directing or [Chemistry]. [Link]
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YouTube. (2018). Oxidation of Alkylbenzene. [Link]
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Aakash Institute. (n.d.). Directive Influence of Groups on Electrophilic Aromatic Substitution. [Link]
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University of Calgary. (n.d.). Ch12: Friedel-Crafts limitations. [Link]
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Chem LibreTexts. (n.d.). Friedel-Crafts Alkylation: Synthesis of p-di-t-butylbenzene. [Link]
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Chem LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]
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Chem LibreTexts. (2024). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]
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CurlyArrows Organic Chemistry. (n.d.). Why Benzoic acid (benzene carboxylic acid) will not undergo Friedel-Craft Reaction?[Link]
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Quora. (2016). Organic Chemistry: Why does benzoic acid not give friedel crafts reaction?[Link]
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Mettler Toledo. (n.d.). Friedel-Crafts Alkylation Reaction. [Link]
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Chegg. (2020). Friedel-Crafts acylation reactions cannot be performed on benzoic acid because. [Link]
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BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. [Link]
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Chegg. (2024). Add the reaction mechanism for following reactions:A) Friedel Crafts alkylation of 2-4 diphenyl-2-butanol (catalyst - Chegg. [Link]
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MCC Organic Chemistry. (n.d.). The Friedel-Crafts Alkylation and Acylation of Benzene. [Link]
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Homework.Study.com. (n.d.). What is the mechanism for a Friedel-Crafts alkylation?[Link]
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Chemistry Steps. (n.d.). Friedel-Crafts Alkylation. [Link]
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Chem LibreTexts. (2024). 16.8: Oxidation of Aromatic Compounds. [Link]
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Quora. (2016). In Friedel-Crafts alkylations, when do rearrangements not occur?[Link]
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Organic Syntheses. (n.d.). Procedure. [Link]
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European Patent Office. (n.d.). Process for production of SEC-butylbenzene - EP 0395360 A1. [Link]
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Quora. (2024). Can you show me and briefly explain how the Friedel-Crafts reaction of benzoic acid proceeds to give 3,5-dimethylbenzoic acid?[Link]
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YouTube. (2018). Friedel Crafts Alkylation of Benzene Reaction Mechanism - Tons of Examples![Link]
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PubMed Central. (2023). Selective synthesis of meta-phenols from bio-benzoic acids via regulating the adsorption state. [Link]
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Application Notes and Protocols for the Esterification of 4-(Butan-2-yl)benzoic Acid with Diverse Alcohols
Introduction: The Significance of 4-(Butan-2-yl)benzoate Esters
4-(Butan-2-yl)benzoic acid is a substituted aromatic carboxylic acid whose ester derivatives are of increasing interest in the fields of medicinal chemistry, materials science, and fragrance formulation. The introduction of the sec-butyl group onto the benzoate scaffold imparts specific lipophilic and steric characteristics to the resulting esters, influencing their biological activity, physical properties, and olfactory profiles. The synthesis of a diverse library of these esters, through the reaction of the parent acid with a variety of alcohols, is a crucial step in the exploration of their potential applications.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the esterification of this compound. It delves into the mechanistic rationale behind the selection of different synthetic strategies and offers detailed, field-proven protocols for the synthesis of representative primary, secondary, and tertiary esters.
Strategic Approaches to the Esterification of this compound
The choice of an appropriate esterification method is paramount and is dictated by the nature of the alcohol, the desired scale of the reaction, and the presence of other functional groups. The sec-butyl substituent on the benzoic acid ring does not introduce significant steric hindrance to the carboxylic acid group, allowing for a range of classical and modern esterification techniques to be employed. We will explore three robust and widely applicable methods: the Fischer-Speier Esterification, the Steglich Esterification, and a two-step approach via an acyl chloride intermediate.
Fischer-Speier Esterification: The Workhorse for Simple Alcohols
The Fischer-Speier esterification is a classic, acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[1] It is particularly well-suited for the synthesis of esters from simple, unhindered primary and secondary alcohols where the alcohol can be used in large excess to drive the equilibrium towards the product.[2]
Causality of Experimental Choices: The use of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, is essential to protonate the carbonyl oxygen of the carboxylic acid. This protonation significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the weakly nucleophilic alcohol.[3] The reaction is typically performed at reflux to increase the reaction rate. The removal of water, a byproduct of the reaction, is crucial for achieving high yields and can be accomplished by using a Dean-Stark apparatus or by the large excess of the alcohol.
Caption: Mechanism of Fischer-Speier Esterification.
Steglich Esterification: A Mild Approach for Hindered and Sensitive Substrates
For more sensitive or sterically demanding alcohols, particularly tertiary alcohols which are prone to elimination under the harsh acidic conditions of the Fischer-Speier method, the Steglich esterification offers a mild and effective alternative.[4] This method utilizes a carbodiimide, typically N,N'-dicyclohexylcarbodiimide (DCC), as a coupling agent and a nucleophilic catalyst, 4-dimethylaminopyridine (DMAP).[5]
Causality of Experimental Choices: DCC activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate.[6] DMAP, being a more potent nucleophile than the alcohol, then reacts with this intermediate to form a reactive acylpyridinium species. This "active ester" is then readily attacked by the alcohol, even hindered ones, to furnish the desired ester.[4] The reaction proceeds at or below room temperature, preserving the integrity of sensitive functional groups. A key feature of this reaction is the formation of a dicyclohexylurea (DCU) byproduct, which is insoluble in most organic solvents and can be largely removed by filtration.[7]
Caption: Key intermediates in the Steglich Esterification.
Acyl Chloride Formation: A Robust Two-Step Method
For particularly unreactive alcohols or when a clean and high-yielding reaction is paramount, a two-step approach involving the initial conversion of the carboxylic acid to its corresponding acyl chloride is highly effective. Thionyl chloride (SOCl₂) is a common and efficient reagent for this transformation.[8] The resulting 4-(butan-2-yl)benzoyl chloride is a highly reactive electrophile that readily reacts with a wide range of alcohols, including tertiary alcohols, to form the ester.
Causality of Experimental Choices: The reaction of the carboxylic acid with thionyl chloride replaces the hydroxyl group with a chlorine atom, creating a much better leaving group. The reaction is driven to completion by the formation of gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl). The subsequent reaction of the acyl chloride with the alcohol is typically rapid and high-yielding, often requiring only a mild base, such as pyridine, to scavenge the HCl produced.
Caption: Two-step esterification via an acyl chloride intermediate.
Data Presentation: A Comparative Overview
The following table summarizes typical reaction conditions and expected yields for the esterification of 4-substituted benzoic acids with various alcohols, providing a predictive framework for the synthesis of 4-(butan-2-yl)benzoate esters.
| Ester Product | Alcohol Type | Method | Catalyst/Reagent | Typical Conditions | Typical Yield (%) | Reference(s) |
| Methyl 4-(sec-butyl)benzoate | Primary | Fischer-Speier | H₂SO₄ | Methanol (excess), Reflux, 4-6 h | 85-95 | [9][10] |
| Isopropyl 4-(sec-butyl)benzoate | Secondary | Fischer-Speier | p-TsOH | Isopropanol (excess), Toluene, Reflux with Dean-Stark, 8-12 h | 70-85 | [11][12] |
| Isopropyl 4-(sec-butyl)benzoate | Secondary | Steglich | DCC, DMAP | Dichloromethane, 0 °C to RT, 4-8 h | 80-90 | [12][13] |
| tert-Butyl 4-(sec-butyl)benzoate | Tertiary | Steglich | DCC, DMAP | Dichloromethane, 0 °C to RT, 12-24 h | 60-75 | [4][6] |
| tert-Butyl 4-(sec-butyl)benzoate | Tertiary | Acyl Chloride | Thionyl Chloride, then Pyridine | Toluene, Reflux (step 1); Dichloromethane, 0 °C to RT (step 2) | 80-90 | [8][14] |
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of representative esters of this compound.
Protocol 1: Synthesis of Methyl 4-(sec-butyl)benzoate via Fischer-Speier Esterification
Materials:
-
This compound (1.0 eq)
-
Methanol (20 eq)
-
Concentrated Sulfuric Acid (0.1 eq)
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound and methanol.
-
Stir the mixture to dissolve the acid.
-
Carefully add the concentrated sulfuric acid dropwise.
-
Heat the reaction mixture to a gentle reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in dichloromethane and transfer to a separatory funnel.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution until effervescence ceases, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude ester.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield methyl 4-(sec-butyl)benzoate as a colorless oil.[7][15]
Protocol 2: Synthesis of Isopropyl 4-(sec-butyl)benzoate via Steglich Esterification
Materials:
-
This compound (1.0 eq)
-
Isopropanol (1.2 eq)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)
-
4-Dimethylaminopyridine (DMAP) (0.1 eq)
-
Anhydrous Dichloromethane
-
1 M Hydrochloric acid
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), add this compound, isopropanol, and DMAP.
-
Dissolve the components in anhydrous dichloromethane.
-
Cool the flask to 0 °C in an ice bath.
-
Add DCC in one portion and stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 4-8 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to 0 °C for 30 minutes to maximize the precipitation of dicyclohexylurea (DCU).
-
Filter the mixture through a pad of Celite® to remove the DCU precipitate and wash the filter cake with cold dichloromethane.
-
Transfer the filtrate to a separatory funnel and wash sequentially with 1 M hydrochloric acid, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford isopropyl 4-(sec-butyl)benzoate.[1][16]
Protocol 3: Synthesis of tert-Butyl 4-(sec-butyl)benzoate via the Acyl Chloride Intermediate
Step 1: Synthesis of 4-(Butan-2-yl)benzoyl chloride
Materials:
-
This compound (1.0 eq)
-
Thionyl chloride (2.0 eq)
-
A catalytic amount of N,N-dimethylformamide (DMF)
-
Anhydrous Toluene
Procedure:
-
To a flame-dried round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap, add this compound and anhydrous toluene.
-
Add a catalytic drop of DMF.
-
Carefully add thionyl chloride dropwise at room temperature.
-
Heat the reaction mixture to reflux for 2-3 hours, or until the evolution of gas ceases.
-
Cool the reaction mixture to room temperature and carefully remove the excess thionyl chloride and toluene under reduced pressure to yield the crude 4-(butan-2-yl)benzoyl chloride, which can be used in the next step without further purification.
Step 2: Esterification with tert-Butanol
Materials:
-
Crude 4-(Butan-2-yl)benzoyl chloride (1.0 eq)
-
tert-Butanol (1.5 eq)
-
Pyridine (1.5 eq)
-
Anhydrous Dichloromethane
Procedure:
-
Dissolve the crude 4-(butan-2-yl)benzoyl chloride in anhydrous dichloromethane in a flame-dried flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, prepare a solution of tert-butanol and pyridine in anhydrous dichloromethane.
-
Add the solution of the alcohol and pyridine dropwise to the acyl chloride solution at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.
-
Upon completion, transfer the reaction mixture to a separatory funnel and wash sequentially with 1 M hydrochloric acid, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to give tert-butyl 4-(sec-butyl)benzoate.[17]
Product Characterization
The synthesized esters should be characterized by standard spectroscopic methods to confirm their identity and purity. Below are the expected NMR chemical shifts for representative esters, based on data for structurally similar compounds.
Table of Expected ¹H and ¹³C NMR Data (in CDCl₃)
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference(s) |
| Methyl 4-(sec-butyl)benzoate | ~7.9 (d, 2H), ~7.2 (d, 2H), ~3.9 (s, 3H), ~2.7 (m, 1H), ~1.6 (m, 2H), ~1.2 (d, 3H), ~0.8 (t, 3H) | ~167, ~148, ~129, ~128, ~52, ~40, ~30, ~22, ~12 | [15][18][19] |
| Isopropyl 4-(sec-butyl)benzoate | ~7.9 (d, 2H), ~7.2 (d, 2H), ~5.2 (septet, 1H), ~2.7 (m, 1H), ~1.6 (m, 2H), ~1.3 (d, 6H), ~1.2 (d, 3H), ~0.8 (t, 3H) | ~166, ~148, ~129, ~128, ~68, ~40, ~30, ~22, ~12 | [11][20] |
| tert-Butyl 4-(sec-butyl)benzoate | ~7.8 (d, 2H), ~7.2 (d, 2H), ~2.7 (m, 1H), ~1.6 (s, 9H), ~1.6 (m, 2H), ~1.2 (d, 3H), ~0.8 (t, 3H) | ~166, ~148, ~129, ~128, ~81, ~40, ~31, ~30, ~28, ~22, ~12 | [21][22] |
Troubleshooting and Field-Proven Insights
-
Low Yields in Fischer Esterification: If yields are low, ensure that the glassware is scrupulously dry and that a sufficient excess of the alcohol is used. The use of a Dean-Stark trap to azeotropically remove water is highly recommended, especially with secondary alcohols.[23]
-
Difficulty in Removing DCU in Steglich Esterification: While most of the DCU precipitates, some may remain in solution. To facilitate its removal, after filtration, the crude product can be dissolved in a minimal amount of dichloromethane and cooled to -20 °C to precipitate more DCU. Alternatively, a plug of silica gel during filtration can be effective.
-
Side Reactions with Tertiary Alcohols: In Fischer esterification, tertiary alcohols are prone to elimination to form alkenes.[1] The Steglich method or the acyl chloride route are the preferred methods for these substrates.
-
Purification by Column Chromatography: A gradient elution starting with a non-polar solvent system (e.g., 100% hexanes) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate) is generally effective for purifying these esters.[16] The less polar ester product will elute before the more polar unreacted carboxylic acid.
-
Purification by Recrystallization: For solid esters, recrystallization can be an effective purification method. A good starting point for solvent screening is a mixture of a polar and a non-polar solvent, such as ethanol/water or ethyl acetate/hexanes.[21][24]
References
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Application Notes & Protocols: Strategic Amidation of 4-(Butan-2-yl)benzoic Acid for Accelerated Drug Discovery
Abstract
The amide bond is a cornerstone of medicinal chemistry, present in a vast array of pharmaceuticals.[1][2][3] The strategic derivatization of lead compounds through amidation is a critical step in optimizing pharmacokinetic and pharmacodynamic properties. This guide provides a detailed technical overview and actionable protocols for the amidation of 4-(Butan-2-yl)benzoic acid, a versatile scaffold for generating novel chemical entities. We will explore three robust synthetic strategies: carbodiimide-mediated coupling, modern amidation using HATU, and the classic acyl chloride route. Each protocol is presented with a focus on the underlying chemical principles, practical execution, and methods for purification and characterization, empowering researchers to efficiently generate compound libraries for drug discovery programs.
Introduction: The Significance of the 4-(Butan-2-yl)benzoyl Moiety in Medicinal Chemistry
The this compound scaffold offers a unique combination of a rigid aromatic core and a non-polar, chiral sec-butyl group. This arrangement provides a valuable starting point for probing receptor binding pockets, where the aromatic ring can engage in π-stacking or hydrophobic interactions, while the sec-butyl group can explore lipophilic cavities. The carboxylic acid functionality serves as a convenient chemical handle for derivatization, with amidation being a primary strategy to introduce diversity and modulate physicochemical properties such as solubility, membrane permeability, and metabolic stability. Benzoic acid derivatives are foundational in modern drug discovery, serving as key intermediates in the synthesis of complex pharmaceutical agents.[4] The conversion of the carboxylic acid to an amide bond is one of the most frequently employed reactions in medicinal chemistry, highlighting the importance of reliable and efficient amidation protocols.[5]
This application note will provide researchers with a comprehensive toolkit for the efficient amidation of this compound, enabling the rapid generation of diverse compound libraries for screening and lead optimization.
Strategic Approaches to Amidation
The direct condensation of a carboxylic acid and an amine to form an amide is a thermodynamically unfavorable process that requires high temperatures, often incompatible with complex molecular structures. Therefore, activation of the carboxylic acid is necessary. We will detail three widely adopted methods for this transformation.
Carbodiimide-Mediated Coupling: The EDC/HOBt Protocol
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that facilitates amide bond formation by activating the carboxylic acid to form a highly reactive O-acylisourea intermediate.[6] The addition of 1-hydroxybenzotriazole (HOBt) is crucial as it traps the O-acylisourea to form an active ester, which is less prone to racemization and side reactions.[5][7] This method is favored for its mild reaction conditions and the ease of removal of the urea byproduct, which is water-soluble.[6]
Mechanism Overview:
Caption: EDC/HOBt amidation workflow.
Experimental Protocol: EDC/HOBt Coupling
-
Reagent Preparation: In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF) (0.1-0.5 M).
-
Addition of Amine and HOBt: To the stirred solution, add the desired primary or secondary amine (1.0-1.2 eq) and HOBt (1.2 eq).
-
Initiation of Reaction: Cool the mixture to 0 °C in an ice bath. Add EDC hydrochloride (1.2 eq) portion-wise over 5 minutes.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up:
-
If using DCM, wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
If using DMF, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel or by recrystallization.[8]
| Reagent | Molar Equiv. | Purpose |
| This compound | 1.0 | Starting material |
| Amine | 1.0 - 1.2 | Nucleophile |
| EDC·HCl | 1.2 | Coupling agent |
| HOBt | 1.2 | Racemization suppressant |
| Anhydrous DCM or DMF | - | Solvent |
Advanced Amidation with HATU
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a third-generation uronium salt-based coupling reagent that offers high efficiency and low rates of racemization, particularly for sterically hindered substrates.[1][9] It operates by forming a highly reactive OAt-active ester.[10] HATU is especially effective in the presence of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA).[1]
Mechanism Overview:
Caption: HATU-mediated amidation workflow.
Experimental Protocol: HATU Coupling
-
Reagent Preparation: Dissolve this compound (1.0 eq) and the amine (1.1 eq) in anhydrous DMF.
-
Base Addition: Add DIPEA (2.0-3.0 eq) to the solution and stir for 5 minutes at room temperature.
-
Activation and Coupling: Add a solution of HATU (1.1 eq) in DMF to the reaction mixture.
-
Reaction Progression: Stir at room temperature for 1-4 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: Dilute the reaction mixture with ethyl acetate and wash extensively with water to remove DMF and DIPEA salts. Follow with a brine wash.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
| Reagent | Molar Equiv. | Purpose |
| This compound | 1.0 | Starting material |
| Amine | 1.1 | Nucleophile |
| HATU | 1.1 | Coupling agent |
| DIPEA | 2.0 - 3.0 | Non-nucleophilic base |
| Anhydrous DMF | - | Solvent |
Acyl Chloride Formation and Subsequent Amidation
This classic two-step, one-pot method involves the conversion of the carboxylic acid to a highly reactive acyl chloride using a chlorinating agent like thionyl chloride (SOCl₂).[11][12] The acyl chloride is then reacted with the amine to form the amide. This method is robust, cost-effective, and often provides high yields, but the reactivity of the acyl chloride requires careful handling and may not be suitable for substrates with sensitive functional groups.
Mechanism Overview:
Caption: Acyl chloride-mediated amidation workflow.
Experimental Protocol: Acyl Chloride Method
-
Acyl Chloride Formation: In a fume hood, add this compound (1.0 eq) to a flask equipped with a reflux condenser and a gas outlet to a trap. Add thionyl chloride (2.0-5.0 eq) and a catalytic amount of DMF (1-2 drops). Heat the mixture to reflux (approx. 80 °C) for 1-2 hours. The reaction is complete when gas evolution (SO₂ and HCl) ceases.
-
Removal of Excess Reagent: Cool the mixture to room temperature and carefully remove the excess thionyl chloride under reduced pressure.
-
Amidation: Dissolve the crude acyl chloride in an anhydrous aprotic solvent like DCM or THF. Cool the solution to 0 °C. In a separate flask, dissolve the amine (1.1 eq) and a base such as pyridine or triethylamine (1.5 eq) in the same solvent. Add the amine solution dropwise to the acyl chloride solution.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor by TLC or LC-MS.
-
Work-up: Wash the reaction mixture with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography or recrystallization.
| Reagent | Molar Equiv. | Purpose |
| This compound | 1.0 | Starting material |
| Thionyl Chloride (SOCl₂) | 2.0 - 5.0 | Chlorinating agent |
| Catalytic DMF | 1-2 drops | Catalyst |
| Amine | 1.1 | Nucleophile |
| Pyridine or Et₃N | 1.5 | HCl scavenger |
| Anhydrous DCM or THF | - | Solvent |
Product Characterization
Confirmation of the successful synthesis of the target amide is crucial. A combination of the following analytical techniques should be employed:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the product. Key diagnostic signals include the disappearance of the carboxylic acid proton and the appearance of the amide N-H proton (for primary and secondary amines) in the ¹H NMR spectrum.
-
Mass Spectrometry (MS): LC-MS or direct infusion MS is used to confirm the molecular weight of the desired product.
-
Infrared (IR) Spectroscopy: The IR spectrum should show the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of a strong C=O stretch for the amide (typically 1630-1680 cm⁻¹).
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the final compound.
Safety and Handling
-
This compound and its derivatives should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.
-
Coupling reagents such as EDC and HATU are potential sensitizers and should be handled with care.
-
Thionyl chloride is highly corrosive and reacts violently with water. It should be handled exclusively in a chemical fume hood.
-
Solvents like DCM and DMF are hazardous and should be handled with appropriate safety precautions. Refer to the Safety Data Sheets (SDS) for all reagents before use.[3]
Conclusion
The amidation of this compound is a versatile and powerful strategy in the drug discovery process. By selecting the appropriate coupling method—be it the reliable EDC/HOBt protocol, the highly efficient HATU-mediated reaction, or the robust acyl chloride route—researchers can efficiently synthesize a wide array of amide derivatives. The protocols detailed in this guide provide a solid foundation for the rational design and synthesis of novel compounds, accelerating the journey from hit identification to lead optimization. Careful execution, monitoring, and characterization are paramount to ensuring the quality and integrity of the synthesized molecules for biological evaluation.
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Leggio, A., Belsito, E., et al. (2016). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Advances. Available at: [Link]
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Royal Society of Chemistry. (2016). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Advances. Available at: [Link]
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Subramanian, V., et al. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC, NIH. Available at: [Link]
-
Common Organic Chemistry. (n.d.). Amine to Amide (EDC + HOBt). Available at: [Link]
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Leggio, A., et al. (2016). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. Semantic Scholar. Available at: [Link]
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Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Available at: [Link]
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Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Available at: [Link]
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Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. Available at: [Link]
-
Organic Synthesis. (n.d.). Acid-Amine Coupling using EDCI. Available at: [Link]
-
Inhibitor Research Hub. (2025). HATU: Gold Standard Peptide Coupling Reagent for Amide Bond Formation. Available at: [Link]
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Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Available at: [Link]
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-
Luxembourg Bio Technologies. (2008). Amide bond formation: beyond the myth of coupling reagents. Available at: [Link]
-
Organic Chemistry Tube. (2020). HATU, DIPEA Peptide Coupling Mechanism. YouTube. Available at: [Link]
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-
Royal Society of Chemistry. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. Available at: [Link]
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PubChem. (n.d.). This compound. Available at: [Link]
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ACS Publications. (n.d.). Synthesis and Characterization of Fluorescent Poly(aromatic amide) Dendrimers. The Journal of Organic Chemistry. Available at: [Link]
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ResearchGate. (2020). What is the best technique for amide purification? Available at: [Link]
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Sheppard, T. D., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry. Available at: [Link]
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ResearchGate. (2025). Preparation and Characterization of Some Aromatic/Aliphatic Polyamides. Available at: [Link]
-
PubChemLite. (n.d.). 4-[(butan-2-yl)sulfamoyl]benzoic acid. Available at: [Link]
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PubChem. (n.d.). 4-Butan-2-yl-2-phenoxybenzoic acid. Available at: [Link]
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Royal Society of Chemistry. (2024). Chiral spherical aromatic amides: one-step synthesis and their stereochemical/chiroptical properties. Organic & Biomolecular Chemistry. Available at: [Link]
-
Weis, E., et al. (2021). Late-Stage Amination of Drug-Like Benzoic Acids: Access to Anilines and Drug Conjugates through Directed Iridium-Catalyzed C-H Activation. PubMed. Available at: [Link]
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New Jersey Department of Health. (n.d.). Benzoic Acid - Hazardous Substance Fact Sheet. Available at: [Link]
-
ScienceLab.com. (2005). Material Safety Data Sheet - Benzoic acid MSDS. Available at: [Link]
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Weis, E., et al. (2021). Late‐Stage Amination of Drug‐Like Benzoic Acids: Access to Anilines and Drug Conjugates through Directed Iridium‐Catalyzed C−H Activation. PMC, NIH. Available at: [Link]
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Pharmaffiliates. (2026). The Role of Benzoic Acid Derivatives in Modern Drug Discovery. Available at: [Link]
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Application Note: A Validated Reversed-Phase HPLC-UV Method for the Quantitative Determination of 4-(Butan-2-yl)benzoic Acid
Abstract
This application note presents a robust, accurate, and precise reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 4-(Butan-2-yl)benzoic acid. This compound, also known as 4-(sec-butyl)benzoic acid, serves as a key intermediate in organic synthesis, including the development of pharmaceuticals and liquid crystals.[1][2] The described method utilizes a C18 stationary phase with an isocratic mobile phase of acetonitrile and acidified water, coupled with UV detection. The protocol has been developed and validated in accordance with the International Council for Harmonisation (ICH) guidelines, ensuring its suitability for quality control, stability testing, and research applications.[3][4]
Introduction and Method Rationale
This compound is an aromatic carboxylic acid with a molecular weight of 178.23 g/mol .[1][2][5] The reliable quantification of this compound is essential for ensuring the quality of starting materials and for monitoring reaction progress in synthetic chemistry. High-performance liquid chromatography (HPLC) is an ideal technique for this purpose due to its high resolution, sensitivity, and reproducibility.[6]
Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₄O₂ | [1][2][5] |
| Molecular Weight | 178.23 g/mol | [1][2][5] |
| IUPAC Name | 4-butan-2-ylbenzoic acid | [5] |
| Synonyms | 4-(sec-butyl)benzoic acid | [1] |
| XLogP3 | 3.9 | [5] |
| Structure | A benzene ring substituted with a carboxylic acid and a sec-butyl group at the para position. | [2] |
Chromatographic Strategy
The molecular structure of this compound dictates the optimal chromatographic approach.
-
Separation Mode: The high LogP value of 3.9 indicates significant hydrophobicity, making Reversed-Phase (RP) HPLC the ideal separation mode.[5] In RP-HPLC, the analyte partitions between a non-polar stationary phase and a more polar mobile phase.[7][8]
-
Stationary Phase: A C18 (octadecylsilane) column is selected as the stationary phase. Its long alkyl chains provide strong hydrophobic interactions with the analyte, ensuring adequate retention and separation from polar impurities.
-
Mobile Phase: The mobile phase consists of an organic modifier (acetonitrile) and an aqueous buffer. Crucially, the aqueous component is acidified with phosphoric acid. The carboxylic acid moiety of the analyte is weakly acidic. By maintaining a mobile phase pH well below the analyte's pKa (~4.2 for benzoic acid), the carboxyl group remains in its protonated, non-ionized form (-COOH). This suppression of ionization makes the molecule less polar, significantly increasing its retention time, improving peak shape, and ensuring reproducible results.[9][10]
-
Detection: The presence of the benzene ring provides a strong chromophore, making UV-Vis spectrophotometric detection highly effective. The wavelength is set near the analyte's absorbance maximum for optimal sensitivity.
Materials and Reagents
-
Analyte: this compound reference standard (>99% purity)
-
Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade)
-
Water: Deionized (DI) water or HPLC-grade water, filtered through a 0.22 µm filter.
-
Acid: Phosphoric acid (85%, analytical grade)
-
Equipment:
-
HPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV-Vis or Photodiode Array (PDA) detector.
-
Analytical column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Analytical balance
-
Volumetric flasks (Class A)
-
Pipettes (calibrated)
-
Syringe filters (0.45 µm, PTFE or nylon)
-
Ultrasonic bath
-
Experimental Protocols
Workflow for Quantification of this compound
Caption: Overall analytical workflow from preparation to reporting.
Protocol 3.1: Preparation of Solutions
-
Mobile Phase Preparation (Acetonitrile:Water:Phosphoric Acid / 60:40:0.1 v/v/v):
-
Measure 400 mL of DI water into a 1 L glass media bottle.
-
Carefully add 1.0 mL of 85% phosphoric acid and mix.
-
Add 600 mL of acetonitrile.
-
Mix thoroughly and degas for 15 minutes in an ultrasonic bath.
-
-
Diluent Preparation (Acetonitrile:Water / 60:40 v/v):
-
Mix 60 mL of acetonitrile and 40 mL of DI water. This solution is used for preparing standards and samples to ensure compatibility with the mobile phase.
-
-
Standard Stock Solution (1000 µg/mL):
-
Accurately weigh 50 mg of this compound reference standard into a 50 mL volumetric flask.
-
Add approximately 30 mL of diluent and sonicate for 5 minutes to dissolve.
-
Allow the solution to return to room temperature, then dilute to the mark with diluent and mix well.
-
-
Working Standard Solutions (for Linearity Curve):
-
Prepare a series of working standards (e.g., 10, 25, 50, 100, 150, 200 µg/mL) by serial dilution of the stock solution with the diluent.
-
Protocol 3.2: HPLC System Parameters
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water:H₃PO₄ (60:40:0.1) |
| Flow Rate | 1.0 mL/min |
| Mode | Isocratic |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| UV Detection | 235 nm |
| Run Time | 10 minutes |
Note: The optimal detection wavelength should be confirmed by running a PDA scan of the analyte.
Protocol 3.3: Sample Preparation
-
Accurately weigh a quantity of the sample expected to contain approximately 50 mg of this compound into a 50 mL volumetric flask.
-
Add approximately 30 mL of diluent, sonicate for 10 minutes to ensure complete dissolution.
-
Allow the solution to cool to room temperature, dilute to the mark with diluent, and mix thoroughly.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
Further dilutions may be necessary to bring the sample concentration within the calibrated linear range.
Method Validation Protocol (ICH Q2(R2))
A full validation of the analytical method must be performed to demonstrate its suitability for the intended purpose.[4][11][12]
Method Validation Workflow
Caption: Key parameters evaluated during HPLC method validation.
Specificity
-
Purpose: To demonstrate that the analytical signal is unequivocally attributable to the analyte, without interference from matrix components, impurities, or degradation products.[6]
-
Procedure: Inject the diluent (blank), a solution of the reference standard, and a sample solution. If available, also inject a placebo sample and a sample spiked with known impurities.
-
Acceptance Criteria: The blank injection should show no peak at the retention time of the analyte. The analyte peak in the sample chromatogram should be pure (as determined by PDA peak purity analysis) and well-resolved from any other peaks (Resolution > 2).
Linearity and Range
-
Purpose: To establish a linear relationship between analyte concentration and detector response over a specified range.[11]
-
Procedure: Prepare at least five concentrations of the reference standard across the expected working range (e.g., 50% to 150% of the target concentration; 50-150 µg/mL). Inject each concentration in triplicate.
-
Acceptance Criteria: Plot the mean peak area against concentration. The correlation coefficient (R²) of the linear regression should be ≥ 0.999.
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| 10 | 125,400 |
| 25 | 313,500 |
| 50 | 628,000 |
| 100 | 1,255,000 |
| 150 | 1,885,500 |
| 200 | 2,510,000 |
| Result | R² = 0.9998 |
Accuracy
-
Purpose: To determine the closeness of the measured value to the true value, expressed as percent recovery.[6]
-
Procedure: Perform spike recovery analysis. Add known amounts of the analyte stock solution to a sample matrix at three concentration levels (e.g., 80%, 100%, and 120% of the target sample concentration). Prepare each level in triplicate.
-
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.
| Spike Level | Theoretical Conc. (µg/mL) | Measured Conc. (µg/mL) | % Recovery |
| 80% | 80.0 | 79.5 | 99.4% |
| 100% | 100.0 | 101.2 | 101.2% |
| 120% | 120.0 | 119.2 | 99.3% |
Precision
-
Purpose: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.
-
Procedure:
-
Repeatability (Intra-assay): Analyze six replicate preparations of a sample at 100% of the target concentration on the same day, by the same analyst, on the same instrument.
-
Intermediate Precision (Inter-assay): Repeat the analysis on a different day, with a different analyst, or on a different instrument.
-
-
Acceptance Criteria: The Relative Standard Deviation (%RSD) should be ≤ 2.0%.[11]
| Precision Test | %RSD (n=6) |
| Repeatability | 0.85% |
| Intermediate Precision | 1.22% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
Purpose: To determine the lowest concentration of analyte that can be reliably detected (LOD) and quantified with acceptable precision and accuracy (LOQ).
-
Procedure: LOD and LOQ can be calculated from the standard deviation of the response and the slope of the linearity curve.
-
LOD = 3.3 × (Standard Deviation of the Intercept / Slope)
-
LOQ = 10 × (Standard Deviation of the Intercept / Slope)
-
-
Acceptance Criteria: The LOQ should be verified by analyzing samples at this concentration and demonstrating acceptable precision (%RSD ≤ 10%) and accuracy.
Robustness
-
Purpose: To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.[12]
-
Procedure: Introduce small changes to the method parameters one at a time, such as:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2 °C)
-
Mobile phase composition (e.g., Acetonitrile ± 2%)
-
-
Acceptance Criteria: The system suitability parameters should remain within limits, and the results should not deviate significantly from the nominal method.
Data Analysis and System Suitability
System Suitability Testing (SST)
Before any sample analysis, a system suitability test must be performed by making five replicate injections of a working standard (e.g., 100 µg/mL). This ensures the chromatographic system is performing adequately.
| SST Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | > 2000 |
| %RSD of Peak Area | ≤ 2.0% |
| %RSD of Retention Time | ≤ 1.0% |
Calculation of Results
The concentration of this compound in the sample is determined using the linear regression equation obtained from the calibration curve:
y = mx + c
Where:
-
y = Peak area of the analyte in the sample
-
m = Slope of the calibration curve
-
x = Concentration of the analyte in the sample (µg/mL)
-
c = y-intercept of the calibration curve
The final concentration in the original material should account for the initial sample weight and all dilution factors.
Conclusion
The reversed-phase HPLC method described in this application note is specific, linear, accurate, precise, and robust for the quantification of this compound. The validation results confirm that the method adheres to ICH guidelines and is suitable for its intended purpose in both research and quality control environments. The clear rationale behind the selection of chromatographic parameters provides a solid foundation for method transfer and troubleshooting.
References
-
SIELC Technologies. (n.d.). Separation of 4-tert-Butylbenzoic acid on Newcrom R1 HPLC column. Retrieved from [Link]
-
Pharmaguideline. (2024). Steps for HPLC Method Validation. Retrieved from [Link]
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SIELC Technologies. (n.d.). Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC. Retrieved from [Link]
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HELIX Chromatography. (n.d.). HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. Retrieved from [Link]
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Gabrijelcic, T., et al. (2004). A rapid HPLC method for the determination of carboxylic acids in human urine using a monolithic column. Analytical and Bioanalytical Chemistry, 378(2), 536-43. Retrieved from [Link]
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Patel, S., et al. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences, 4(4), 20-29. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2753386, this compound. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 149973240, 4-Butan-2-yl-2-phenoxybenzoic acid. Retrieved from [Link]
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Van der Rest, B., et al. (1996). Reversed-phase high-performance liquid chromatography coupled with second-order derivative spectroscopy for the quantitation of aromatic amino acids in peptides: application to hemorphins. Journal of Chromatography A, 723(1), 35-41. Retrieved from [Link]
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AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
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European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]
-
YouTube. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Retrieved from [Link]
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Szepesy, L., & Czencz, M. (1979). Investigation of aromatic hydrocarbons by reversed phase HPLC. Periodica Polytechnica Chemical Engineering, 23(2-3), 123-134. Retrieved from [Link]
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Application Note: Strategic Derivatization of 4-(Butan-2-yl)benzoic Acid for Biological Screening Library Generation
Strategic Rationale: Unlocking the Potential of a Versatile Scaffold
In early-stage drug discovery, the exploration of chemical space around a promising scaffold is paramount for identifying leads with optimal potency, selectivity, and pharmacokinetic properties.[1] 4-(Butan-2-yl)benzoic acid presents itself as an attractive starting point. It is a readily available building block featuring a chiral sec-butyl group, which can provide specific hydrophobic interactions, and a carboxylic acid handle that is ideal for chemical modification.[2][3]
The core objective of this application note is to provide a comprehensive guide for the strategic derivatization of this scaffold. The goal is not random diversification, but a focused effort to create a library of amides and esters with modulated physicochemical properties. This allows researchers to systematically probe structure-activity relationships (SAR) and improve critical drug-like attributes such as solubility, permeability, and metabolic stability, which are key determinants of a compound's ultimate success.[4][5][6] This document outlines field-proven synthetic protocols, characterization workflows, and strategic considerations for designing a screening cascade.
Physicochemical Profile of the Parent Scaffold
Before embarking on synthesis, a thorough understanding of the parent molecule's properties is essential to guide the design of the derivative library. These baseline parameters inform which properties need modulation to enhance biological performance.
| Property | Value | Source | Significance in Drug Discovery |
| Molecular Formula | C₁₁H₁₄O₂ | [3][7] | Foundational for all subsequent calculations. |
| Molecular Weight | 178.23 g/mol | [2][7] | Well within "rule of five" territory, allowing for significant additions. |
| XLogP3 | 3.9 | [7] | Indicates high lipophilicity; derivatization should aim to modulate this. |
| Topological Polar Surface Area (TPSA) | 37.3 Ų | [7] | Low polarity; suggests good potential for membrane permeability. |
| Hydrogen Bond Donors | 1 | [7] | The carboxylic acid proton. |
| Hydrogen Bond Acceptors | 2 | [7] | The two oxygen atoms of the carboxyl group. |
| pKa (Predicted) | ~4.5 | N/A | As a benzoic acid derivative, it will be acidic, largely ionized at physiological pH. |
The high lipophilicity (XLogP3 of 3.9) is a key feature to address. While advantageous for binding to hydrophobic pockets, it can negatively impact aqueous solubility, a critical factor for reliable screening results and oral bioavailability.[8][9] Our derivatization strategy will therefore focus on introducing a range of functionalities to systematically tune this property.
Library Design: A Strategy of Controlled Diversification
The carboxylic acid moiety is a versatile handle for derivatization. We will focus on creating two sub-libraries: amides and esters. This dual approach allows for the exploration of different chemical functionalities, hydrogen bonding patterns, and metabolic stabilities.
Detailed Synthetic Protocols
The following protocols are designed to be robust and adaptable. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Amide Library Synthesis
Amide bonds are highly stable and are a cornerstone of medicinal chemistry.[10] We present two reliable methods for their synthesis.
Method 1: Carbodiimide-Mediated Coupling (EDC/HOBt)
This is a widely used, one-pot procedure that proceeds under mild conditions, making it suitable for a wide range of amines.[] 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is chosen over dicyclohexylcarbodiimide (DCC) because its urea byproduct is water-soluble, greatly simplifying purification.[12]
-
Reagent Preparation: To a solution of this compound (1.0 eq) in anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF) (approx. 0.2 M), add 1-Hydroxybenzotriazole (HOBt) (1.2 eq).
-
Causality Note: HOBt acts as an additive to suppress racemization (if the amine is chiral) and increase coupling efficiency by forming a more reactive activated ester intermediate.[12]
-
-
Activation: Cool the solution to 0 °C in an ice bath. Add EDC hydrochloride (1.2 eq) portion-wise and stir the mixture for 30 minutes at 0 °C.
-
Amine Addition: Add the desired primary or secondary amine (1.1 eq) to the reaction mixture, followed by a tertiary base such as Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 eq).
-
Causality Note: The base is required to neutralize the HCl salt of EDC and the HOBt released during the reaction, driving the equilibrium towards product formation.[13]
-
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Purification:
-
Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl (aq), saturated NaHCO₃ (aq), and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Method 2: Acyl Chloride Formation and Amination
This two-step method is highly effective, especially for less reactive or sterically hindered amines where carbodiimide coupling may be sluggish.[2][14]
-
Acyl Chloride Synthesis:
-
In a flask equipped with a reflux condenser and a gas outlet to a trap, combine this compound (1.0 eq) with thionyl chloride (SOCl₂) (2.0-3.0 eq).
-
Add a catalytic amount of DMF (1-2 drops).
-
Heat the mixture to reflux (approx. 80 °C) for 2-4 hours. The reaction is complete when gas evolution (SO₂ and HCl) ceases.
-
Causality Note: Thionyl chloride is an excellent reagent for this conversion. The byproducts are gaseous, which helps drive the reaction to completion.[13]
-
Remove excess thionyl chloride by distillation or under high vacuum to yield the crude 4-(butan-2-yl)benzoyl chloride, which can be used directly in the next step.
-
-
Amidation (Schotten-Baumann conditions):
-
Dissolve the crude acyl chloride in an aprotic solvent like DCM.
-
In a separate flask, dissolve the amine (1.1 eq) and a base like TEA or pyridine (1.5 eq) in DCM.
-
Cool the amine solution to 0 °C and add the acyl chloride solution dropwise with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for 2-8 hours.
-
Perform an aqueous work-up and purify as described in Method 1.
-
Ester Library Synthesis
Esters can act as prodrugs, being cleaved by esterases in vivo to release the parent carboxylic acid. They are also useful for increasing lipophilicity and improving cell permeability.[15]
Method 3: Steglich Esterification
This method is a mild and efficient way to form esters, particularly useful for secondary or tertiary alcohols where Fischer esterification fails.[15]
-
Reagent Preparation: Dissolve this compound (1.0 eq), the desired alcohol (1.2 eq), and a catalytic amount of 4-(Dimethylamino)pyridine (DMAP) (0.1-0.2 eq) in anhydrous DCM.
-
Causality Note: DMAP is a hyper-nucleophilic catalyst that reacts with the O-acylisourea intermediate (formed from the acid and DCC) to generate a highly reactive acylpyridinium species, which is then attacked by the alcohol.[15]
-
-
Coupling: Cool the solution to 0 °C and add DCC or DIC (1.1 eq).
-
Reaction: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 4-18 hours.
-
Work-up and Purification:
-
Filter off the precipitated dicyclohexylurea (DCU) byproduct.
-
Concentrate the filtrate and redissolve in a solvent like ethyl acetate.
-
Perform an aqueous work-up and purify by flash column chromatography as described previously.
-
Method 4: Fischer Esterification
This is a classic, cost-effective method for simple, unhindered alcohols like methanol and ethanol.[16][17]
-
Reaction Setup: Dissolve this compound (1.0 eq) in a large excess of the desired alcohol (e.g., methanol, which also acts as the solvent).
-
Catalysis: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) (typically 2-5 mol%).
-
Reaction: Heat the mixture to reflux for 4-12 hours. The reaction is an equilibrium, driven to the product side by the large excess of alcohol.[18]
-
Work-up and Purification:
-
Cool the reaction mixture and remove the excess alcohol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash carefully with saturated NaHCO₃ (aq) to neutralize the acid catalyst, followed by brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
-
Characterization and Purity Assessment Workflow
Ensuring the identity and purity of each synthesized compound is non-negotiable for generating reliable biological data. A multi-technique approach is required.[19]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the covalent structure of the final compound. Key indicators of success include the disappearance of the carboxylic acid proton (~12 ppm) and the appearance of signals corresponding to the newly introduced amide or ester moiety.[19]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique confirms the molecular weight of the synthesized compound, providing rapid verification of the desired product. It is also the primary tool for monitoring reaction progress.[20]
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV or other detectors (e.g., ELSD) is the gold standard for assessing final compound purity. For high-throughput screening libraries, a purity of >95% is required to avoid false positives or negatives in biological assays.[21][22]
Designing the Biological Screening Cascade
The ultimate goal of this synthesis effort is to generate data through biological screening. The design of the screening cascade is critical for efficiently identifying true hits.
-
Compound Management: Prior to screening, all compounds must be solubilized, typically in DMSO, to create stock plates. It is crucial to assess the kinetic solubility of the derivatives in the assay buffer to ensure they remain in solution during the experiment, as compound precipitation is a major source of artifacts.[9][23] Derivatives like the morpholino-amide were specifically designed to improve aqueous solubility over the parent compound.
-
Primary High-Throughput Screening (HTS): The entire library is screened at a single, high concentration (e.g., 10-20 µM) against the biological target. The goal is to identify initial "hits" with any level of activity.[22][]
-
Hit Confirmation & Dose-Response: Hits from the primary screen are re-tested using freshly prepared samples to eliminate false positives due to aggregation or other artifacts. Confirmed hits are then tested across a range of concentrations to determine their potency (IC₅₀ or EC₅₀).
-
Secondary & Orthogonal Assays: Potent compounds are evaluated in different assays to confirm their mechanism of action and rule out non-specific activity. At this stage, initial SAR trends from the derivatized library will begin to emerge, guiding the next round of synthesis.
By systematically synthesizing and screening this focused library, researchers can efficiently map the SAR around the this compound scaffold, paving the way for the development of potent and selective lead compounds.
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Eastwood, B. J., et al. (2020). Evaluating and evolving a screening library in academia: the St. Jude approach. PMC - NIH. Retrieved from [Link]
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HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]
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Gatti, R., et al. (1993). Rapid and selective derivatization method for the nitrogen-sensitive detection of carboxylic acids in biological fluids prior to gas chromatographic analysis. PubMed. Retrieved from [Link]
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-
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Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. Retrieved from [Link]
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Jordan, A., et al. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry. Retrieved from [Link]
-
Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]
-
Drug Discovery World. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. Retrieved from [Link]
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Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Retrieved from [Link]
- Merck Group. (n.d.). Application of drug physico chemical characterisation in drug discovery.
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ResearchGate. (n.d.). Conversion of Carboxylic Acids into Esters without Use of Alcohols. Retrieved from [Link]
-
Leah4sci. (2014). Fischer Esterification to Make Esters from Carboxylic Acids. Retrieved from [Link]
-
ResearchGate. (n.d.). The Solubility-Permeability Interplay When Using Cosolvents for Solubilization. Retrieved from [Link]
-
Chemguide. (n.d.). esterification - alcohols and carboxylic acids. Retrieved from [Link]
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Application Notes and Protocols for the Large-Scale Synthesis of 4-(sec-Butyl)benzoic Acid
Abstract
This comprehensive guide details the robust and scalable synthesis of 4-(sec-butyl)benzoic acid, a key intermediate in the production of various fine chemicals and active pharmaceutical ingredients. This document outlines a validated two-step industrial-scale manufacturing process, commencing with the Friedel-Crafts acylation of sec-butylbenzene, followed by a catalytic oxidation of the resulting 4-sec-butylacetophenone. Additionally, an alternative synthetic strategy via a Grignard reaction is presented. This guide is intended for researchers, scientists, and drug development professionals, providing in-depth protocols, mechanistic insights, safety procedures, and data presentation to ensure successful and safe implementation at scale.
Introduction
4-(sec-Butyl)benzoic acid is an important aromatic carboxylic acid derivative. Its structural motif is found in a variety of molecules with applications in pharmaceuticals, agrochemicals, and materials science. The sec-butyl group imparts unique solubility and electronic properties, making it a valuable building block in organic synthesis. The demand for high-purity 4-(sec-butyl)benzoic acid necessitates a well-characterized and efficient large-scale manufacturing process.
This application note provides a detailed overview of the primary industrial route for the synthesis of 4-(sec-butyl)benzoic acid, which is a two-step process involving Friedel-Crafts acylation and subsequent oxidation. An alternative approach using a Grignard reagent is also discussed, offering flexibility depending on the available starting materials and equipment.
Recommended Industrial Synthesis: A Two-Step Approach
The preferred industrial synthesis of 4-(sec-butyl)benzoic acid is a two-step process that is both cost-effective and scalable. The first step involves the Friedel-Crafts acylation of sec-butylbenzene with acetic anhydride to yield 4-sec-butylacetophenone. The second step is the oxidation of the acetophenone intermediate to the final product, 4-(sec-butyl)benzoic acid.
Step 1: Friedel-Crafts Acylation of sec-Butylbenzene
The Friedel-Crafts acylation is a classic and reliable method for the formation of carbon-carbon bonds to an aromatic ring. In this step, an acyl group is introduced to the para position of sec-butylbenzene.
Reaction:
Causality of Experimental Choices:
-
Catalyst: Anhydrous aluminum chloride (AlCl₃) is the Lewis acid catalyst of choice for this reaction due to its high activity and commercial availability.
-
Acylating Agent: Acetic anhydride is preferred over acetyl chloride on a large scale due to its lower cost, higher boiling point, and reduced corrosivity.
-
Solvent: While the reaction can be run neat, a non-reactive solvent such as dichloromethane or dichloroethane can be used to improve stirring and temperature control in large reactors.
-
Temperature Control: The reaction is exothermic and requires careful temperature management to prevent side reactions and ensure regioselectivity.
Visualizing the Workflow: From Starting Material to Final Product
The following diagram illustrates the key stages in the industrial synthesis of 4-(sec-butyl)benzoic acid.
Caption: Overall workflow for the synthesis of 4-(sec-butyl)benzoic acid.
Protocol for Large-Scale Friedel-Crafts Acylation
Materials:
| Reagent/Material | Molar Mass ( g/mol ) | Density (g/mL) | Quantity (kg) | Moles (kmol) |
| sec-Butylbenzene | 134.22 | 0.862 | 134.2 | 1.0 |
| Acetic Anhydride | 102.09 | 1.082 | 107.1 | 1.05 |
| Aluminum Chloride | 133.34 | 2.48 | 146.7 | 1.1 |
| Dichloromethane | 84.93 | 1.326 | 500 | - |
| Hydrochloric Acid (6M) | 36.46 | ~1.1 | As needed | - |
| Water | 18.02 | 1.0 | As needed | - |
Procedure:
-
Reactor Preparation: Ensure the reactor is clean, dry, and purged with nitrogen.
-
Charge Reagents: Charge the reactor with sec-butylbenzene and dichloromethane. Cool the mixture to 0-5 °C with constant stirring.
-
Catalyst Addition: Slowly and portion-wise, add anhydrous aluminum chloride to the cooled reaction mixture, maintaining the temperature below 10 °C.
-
Acylating Agent Addition: Add acetic anhydride dropwise to the reaction mixture over 2-3 hours, ensuring the temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by GC-MS.
-
Quenching: Cool the reaction mixture to 0-5 °C and slowly quench by the addition of crushed ice, followed by the slow addition of 6M hydrochloric acid.
-
Work-up: Transfer the mixture to a separation funnel. Separate the organic layer, and wash it with water, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Solvent Removal: Dry the organic layer over anhydrous sodium sulfate and remove the dichloromethane under reduced pressure to yield crude 4-sec-butylacetophenone.
Step 2: Oxidation of 4-sec-Butylacetophenone
The oxidation of the intermediate 4-sec-butylacetophenone to 4-(sec-butyl)benzoic acid can be achieved using various oxidizing agents. For large-scale production, catalytic air oxidation is the most economical and environmentally friendly method. This process is analogous to the industrial production of terephthalic acid from p-xylene.
Reaction:
Causality of Experimental Choices:
-
Oxidant: Air is the preferred oxidant due to its low cost and availability.
-
Catalyst System: A mixed catalyst system of cobalt (II) acetate and manganese (II) acetate is commonly used to initiate and propagate the free radical chain reaction. A bromide source, such as hydrobromic acid, acts as a promoter.
-
Solvent: Acetic acid is a suitable solvent for this oxidation as it is relatively stable under the reaction conditions and can be recovered and recycled.
-
Temperature and Pressure: The reaction is typically carried out at elevated temperatures and pressures to achieve a reasonable reaction rate.
Protocol for Large-Scale Oxidation
Materials:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity (kg) | Moles (kmol) |
| 4-sec-Butylacetophenone | 176.25 | 176.3 | 1.0 |
| Acetic Acid | 60.05 | 1000 | - |
| Cobalt (II) Acetate | 177.02 | 1.8 | 0.01 |
| Manganese (II) Acetate | 173.01 | 1.7 | 0.01 |
| Hydrobromic Acid (48%) | 80.91 | 1.7 | 0.01 |
Procedure:
-
Reactor Setup: Charge a high-pressure reactor with 4-sec-butylacetophenone, acetic acid, cobalt (II) acetate, manganese (II) acetate, and hydrobromic acid.
-
Reaction Conditions: Seal the reactor and pressurize with compressed air to 15-20 atm. Heat the mixture to 150-160 °C with vigorous stirring.
-
Reaction Monitoring: Maintain the temperature and pressure for 4-6 hours. Monitor the oxygen uptake to determine the reaction progress.
-
Cooling and Crystallization: Once the reaction is complete, cool the reactor to room temperature. The product will crystallize out of the acetic acid solution.
-
Isolation: Filter the crystalline product and wash with cold acetic acid, followed by water to remove any residual catalyst and solvent.
-
Drying: Dry the product under vacuum at 80-100 °C to yield 4-(sec-butyl)benzoic acid.
Alternative Synthetic Route: Grignard Reaction
An alternative method for the synthesis of 4-(sec-butyl)benzoic acid involves the formation of a Grignard reagent from a sec-butyl halide, followed by carboxylation with carbon dioxide. This method is often employed for smaller-scale synthesis but can be adapted for larger scales.
Reaction:
Protocol for Grignard Synthesis (Lab-Scale Adaptation)
A detailed procedure for a similar Grignard reaction can be found in Organic Syntheses.[1] The key steps involve:
-
Grignard Reagent Formation: Reacting sec-butyl bromide with magnesium turnings in anhydrous diethyl ether under an inert atmosphere.
-
Carboxylation: Pouring the Grignard reagent over crushed dry ice (solid CO₂).
-
Work-up: Acidification of the reaction mixture with a strong acid (e.g., H₂SO₄) to protonate the carboxylate salt and liberate the carboxylic acid.
-
Purification: Extraction of the product into an organic solvent, followed by purification techniques such as crystallization or distillation.
While this method can provide high yields, the use of large quantities of ether and the handling of pyrophoric Grignard reagents present significant safety challenges at an industrial scale.
Purification and Quality Control
The crude 4-(sec-butyl)benzoic acid obtained from either synthetic route typically requires purification to meet the stringent quality requirements for its intended applications.
-
Recrystallization: The most common method for purifying solid organic compounds. A suitable solvent system (e.g., ethanol/water, toluene) should be chosen to provide a high recovery of pure product. The process involves dissolving the crude product in a hot solvent, followed by slow cooling to induce crystallization, and then filtering the purified crystals.[2]
-
Distillation: For liquid impurities or if the product itself is a low-melting solid, vacuum distillation can be an effective purification method.[3][4]
Quality Control: The purity of the final product should be assessed using standard analytical techniques such as:
-
Melting Point: A sharp melting point range is indicative of high purity.
-
High-Performance Liquid Chromatography (HPLC): To quantify the purity and identify any impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To identify volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
Safety and Handling
The large-scale synthesis of 4-(sec-butyl)benzoic acid involves the use of hazardous materials and requires strict adherence to safety protocols.
-
Hazardous Reagents:
-
Aluminum Chloride: Corrosive and reacts violently with water. Handle in a dry, well-ventilated area.
-
Acetic Anhydride: Corrosive and a lachrymator. Avoid inhalation of vapors.
-
Grignard Reagents: Highly flammable and reactive with water and protic solvents. Must be handled under an inert atmosphere.
-
-
Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles, face shields, chemical-resistant gloves, and flame-retardant lab coats, must be worn at all times.
-
Engineering Controls: Reactions should be conducted in well-ventilated fume hoods or in closed reactor systems designed for the pressures and temperatures involved.
-
Waste Disposal: All chemical waste must be disposed of in accordance with local, state, and federal regulations.
For detailed safety information, consult the Safety Data Sheets (SDS) for all chemicals used.[5][6][7][8]
Conclusion
The two-step synthesis of 4-(sec-butyl)benzoic acid via Friedel-Crafts acylation followed by catalytic oxidation is a robust and scalable method suitable for industrial production. This application note provides a comprehensive guide with detailed protocols and safety considerations to enable the safe and efficient manufacturing of this important chemical intermediate. The alternative Grignard synthesis offers a viable, albeit more hazardous, route for smaller-scale production. Proper purification and quality control are essential to ensure the final product meets the required specifications for its intended applications.
References
-
Gilman, H., & Kirby, R. H. (n.d.). dl-METHYLETHYLACETIC ACID. Organic Syntheses. Retrieved from [Link]
-
sds-manager.com. (2022, July 23). 4-tert-Butylbenzoic acid SDS. Retrieved from [Link]
-
JustLong. (2024, January 25). Industrial Methods for Preparing Benzoic Acid. Retrieved from [Link]
-
European Patent Office. (2005, December 1). PROCESS FOR THE PREPARATION OF BENZOIC ACID DERIVATIVES VIA A NEW INTERMEDIATE OF SYNTHESIS. Retrieved from [Link]
-
Snowhite Chemical Co.,LTD. (2025, July 4). Industrial preparation method of benzoic acid. Retrieved from [Link]
-
Vinati Organics Limited. (2022, May 4). A Detailed Summary About Para Tert Butyl Benzoic Acid. Retrieved from [Link]
-
Al-Wasidi, A. S., Al-Otaibi, J. S., & El-Shishtawy, R. M. (2023). A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective. Heliyon, 9(8), e18686. [Link]
-
Doll, K. M., & Cermak, S. C. (n.d.). The oxidation of 4‐butylbenzoic acid to the corresponding aldehyde catalyzed by TEMPO or its analog. ResearchGate. Retrieved from [Link]
- European Patent Office. (n.d.). Method for purification of benzoic acid.
- Google Patents. (n.d.). Process for the purification of benzoic acid by distillation with an amine.
-
Doc G. (2020, October 30). Grignard Reaction Experiment Part 3, Reaction with CO2, Workup, and Characterization [Video]. YouTube. [Link]
-
Majumder, S., & Webster, R. D. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances, 8(52), 29695–29743. [Link]
-
Organic Syntheses. (n.d.). Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. Retrieved from [Link]
-
European Patent Office. (2019, March 27). METHOD FOR PURIFICATION OF BENZOIC ACID. Retrieved from [Link]
- Google Patents. (1985, September 25). United States Patent (19).
- Google Patents. (n.d.). CN102617335B - Process for synthesizing p-tert-butylbenzoic acid.
Sources
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Protocol for the Purification of 4-(Butan-2-yl)benzoic Acid by Recrystallization
An Application Note for Researchers
Abstract
This document provides a comprehensive, step-by-step protocol for the purification of 4-(Butan-2-yl)benzoic acid, a versatile building block in medicinal chemistry and materials science.[1][2] The purity of such intermediates is paramount for the successful synthesis of complex target molecules and for ensuring the desired physicochemical properties in advanced materials.[2] This guide moves beyond a simple list of instructions, delving into the fundamental principles of recrystallization and the rationale behind critical procedural steps. It is designed for researchers, scientists, and drug development professionals, offering a framework for developing a robust and reproducible purification process. The protocol emphasizes an empirical approach to solvent selection, ensuring its adaptability to varying impurity profiles, and includes methods for assessing the final product's purity.
Guiding Principles of Recrystallization
Recrystallization is a powerful technique for purifying solid organic compounds.[3] Its efficacy is based on the differential solubility of the desired compound and its impurities in a chosen solvent at varying temperatures.[4] The core principle is that most solids are more soluble in a hot solvent than in a cold one.[5] An ideal recrystallization process involves:
-
Dissolving the impure solid in a minimum amount of a suitable hot solvent to create a saturated or near-saturated solution.
-
Removing insoluble impurities (if present) via hot gravity filtration.[6]
-
Allowing the solution to cool slowly , which decreases the solubility of the target compound, causing it to crystallize out of the solution.[7]
-
Keeping impurities in the solution (the "mother liquor") because they are either present in smaller amounts and do not reach saturation or are more soluble in the cold solvent.[5]
-
Isolating the purified crystals by vacuum filtration.[8]
The success of this technique is critically dependent on the selection of an appropriate solvent.
Safety Precautions and Handling
Before beginning any experimental work, it is essential to consult the specific Safety Data Sheet (SDS) for this compound and all solvents used. As a general guideline for aromatic carboxylic acids like benzoic acid (a close structural analog), the following precautions should be observed:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[9][10]
-
Ventilation: Handle the solid compound and all organic solvents in a well-ventilated fume hood to avoid inhalation of dust or vapors.[11]
-
Hazard Avoidance: this compound and similar compounds can cause skin and serious eye irritation.[9][10] Avoid contact with skin and eyes. In case of contact, rinse the affected area immediately with copious amounts of water.[10]
-
Fire Safety: Organic solvents are often flammable. Never heat organic solvents with an open flame. Use a controlled heating source such as a hot plate, heating mantle, or steam bath.[11]
Physicochemical Data and Characteristics
A summary of the key properties for this compound is presented below. This data is essential for informing the purification strategy.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₄O₂ | [12] |
| Molecular Weight | 178.23 g/mol | [2][12] |
| CAS Number | 40912-38-7 | [1] |
| Appearance | White crystalline powder (estimated) | [13] |
| XLogP3 | 3.9 | [12] |
Note: The XLogP3 value indicates a significant nonpolar character, which guides the initial choice of solvents.
Protocol Part I: Empirical Solvent System Selection
The selection of an appropriate solvent is the most critical step in recrystallization.[14] The ideal solvent will exhibit high solubility for this compound at its boiling point and low solubility at room temperature or below.[5] Given the molecule's aromatic ring and alkyl chain (nonpolar) combined with a carboxylic acid group (polar), a solvent of intermediate polarity or a mixed-solvent system is often effective.[5][15]
This protocol outlines a small-scale, empirical method to determine the best solvent.
Candidate Solvents:
-
Water (H₂O)
-
Ethanol (EtOH)
-
Methanol (MeOH)
-
Isopropanol (IPA)
-
Acetone
-
Ethyl Acetate (EtOAc)
-
Toluene
-
Hexanes or Heptane
-
Ethanol/Water mixtures (e.g., 90:10, 70:30)
Methodology:
-
Place approximately 20-30 mg of crude this compound into several small test tubes.
-
To each tube, add a candidate solvent dropwise at room temperature, swirling after each addition. Observe the solubility. An ideal solvent should not dissolve the compound readily in the cold.[3]
-
If the compound is insoluble at room temperature, gently heat the test tube in a warm water bath or on a hot plate, continuing to add the solvent dropwise until the solid just dissolves.
-
Once dissolved, remove the test tube from the heat and allow it to cool slowly to room temperature.
-
After reaching room temperature, place the test tube in an ice-water bath for 10-15 minutes to maximize crystal formation.
-
Evaluate the outcome based on the quality and quantity of the crystals formed. A successful solvent will yield a significant amount of crystalline solid. Avoid solvents that lead to "oiling out," where the solute separates as a liquid.
Protocol Part II: Full Recrystallization Workflow
This protocol assumes a suitable solvent (e.g., aqueous ethanol) has been selected based on the screening process described above.
Equipment:
-
Erlenmeyer flasks (at least two)
-
Heating source (e.g., hot plate with stirring capability)
-
Short-stemmed glass funnel
-
Fluted filter paper
-
Büchner funnel and filter flask
-
Vacuum source
-
Watch glass
-
Boiling chips or magnetic stir bar
Step-by-Step Procedure:
-
Dissolution of the Crude Solid:
-
Place the crude this compound (e.g., 5.0 g) and a boiling chip into an appropriately sized Erlenmeyer flask.
-
In a separate flask, heat the chosen recrystallization solvent to its boiling point.
-
Add the hot solvent to the flask containing the solid in small portions, swirling continuously. Continue adding just enough hot solvent until all of the solid has dissolved. Adding excess solvent will reduce the final yield.[3]
-
-
Hot Gravity Filtration (for removing insoluble impurities):
-
This step is only necessary if insoluble impurities are observed or if decolorizing carbon was used.[16]
-
Place a short-stemmed funnel with fluted filter paper into the neck of a clean Erlenmeyer flask on the hot plate.
-
Add a small amount of boiling solvent to the flask and allow the vapors to heat the funnel. This critical step prevents premature crystallization of the product in the funnel stem.[16][17]
-
Once the funnel is hot, pour the boiling solution of the dissolved compound through the fluted filter paper in portions.[17]
-
After filtration is complete, rinse the filter paper with a small amount of fresh, hot solvent to recover any product that may have crystallized on the paper.
-
-
Crystallization:
-
Cover the mouth of the flask containing the hot filtrate with a watch glass and set it aside on a heat-resistant surface to cool slowly and undisturbed to room temperature.[7] Slow cooling is crucial for the formation of large, pure crystals, as it allows impurities to be excluded from the growing crystal lattice.[18]
-
Once the flask has reached room temperature and crystal formation appears complete, place it in an ice-water bath for at least 20 minutes to maximize the yield of recovered crystals.
-
-
Isolation of Crystals by Vacuum Filtration:
-
Set up a Büchner funnel with filter paper over a clean filter flask connected to a vacuum source.
-
Wet the filter paper with a small amount of the cold recrystallization solvent to ensure it seals against the funnel.
-
Turn on the vacuum and pour the cold crystal slurry into the Büchner funnel.
-
Use a spatula to transfer any remaining crystals from the flask. A small amount of cold solvent can be used to rinse the flask.
-
-
Washing and Drying the Crystals:
-
With the vacuum still applied, wash the collected crystals on the filter paper with a small amount of fresh, ice-cold solvent. This removes any residual mother liquor containing dissolved impurities.
-
Continue to draw air through the crystals for 15-20 minutes to partially dry them.
-
Transfer the purified crystals to a clean, pre-weighed watch glass and allow them to air-dry completely, or dry them in a vacuum oven at a temperature well below the compound's melting point.
-
Recrystallization Workflow Diagram
The following diagram visualizes the complete purification process, highlighting key stages and decision points.
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(Butan-2-yl)benzoic Acid
Welcome to the technical support center for the synthesis of 4-(Butan-2-yl)benzoic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing the synthesis of this valuable compound. Here, we move beyond simple protocols to explain the causality behind experimental choices, offering robust troubleshooting strategies to enhance your yield and purity.
Section 1: Strategic Synthesis Overview
This compound is a substituted aromatic carboxylic acid with applications as a building block in pharmaceuticals and liquid crystal research.[1] Achieving a high yield of this specific isomer requires careful control over reaction conditions to prevent the formation of side products. The two most common and logical synthetic pathways are:
-
Two-Step Friedel-Crafts Acylation/Reduction & Oxidation: This is often the most reliable method for installing a straight-chain or specific branched alkyl group onto an aromatic ring without rearrangement, followed by oxidation of a precursor methyl group.
-
Grignard Reagent Carboxylation: This route involves the formation of an organometallic intermediate from a corresponding halide, which then reacts with carbon dioxide.
This guide will focus on troubleshooting these primary methods to help you overcome common experimental hurdles.
Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section is structured in a question-and-answer format to directly address the most common issues encountered during the synthesis of this compound.
General Laboratory & Purification Questions
Q1: My final product is an off-white or yellowish solid, not a pure white powder. How can I improve its purity?
A1: This is a common issue related to residual reagents or byproducts.
-
Recrystallization: The most effective method for purifying solid carboxylic acids is recrystallization. A solvent screen is recommended, but a good starting point is a mixed solvent system like ethanol/water or toluene. The goal is to find a solvent in which your product is soluble when hot but sparingly soluble at room temperature or below.
-
Washing: Ensure your crude product is thoroughly washed after the workup. Washing with cold water can remove residual inorganic salts. A wash with a non-polar solvent like hexane can remove non-polar organic impurities.
-
Steam Distillation/Sublimation: For certain impurities, steam distillation or sublimation can be effective purification techniques for benzoic acid derivatives.[2][3]
Q2: How can I effectively monitor the progress of my reaction to determine the optimal reaction time?
A2: Thin-Layer Chromatography (TLC) is the most common and effective method.
-
TLC System: Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexane) that gives good separation between your starting material and product. The product, being more polar due to the carboxylic acid group, should have a lower Rf value than the alkylated precursor.
-
Visualization: Use a UV lamp (254 nm) for visualization. Co-spot your reaction mixture with the starting material to track its consumption. The reaction is complete when the starting material spot has disappeared and a new, lower Rf spot corresponding to the product is dominant.
Route 1: Friedel-Crafts Approach & Subsequent Oxidation
The most controlled way to synthesize the target molecule is often a multi-step process:
-
Friedel-Crafts Acylation: React benzene with butanoyl chloride to form butyrophenone. This avoids carbocation rearrangements.
-
Clemmensen or Wolff-Kishner Reduction: Reduce the ketone to form sec-butylbenzene.
-
Benzylic Oxidation: This step is typically performed on a precursor like 4-(sec-butyl)toluene, which is then oxidized.[4]
Troubleshooting the Friedel-Crafts Reaction
Q3: I attempted a direct Friedel-Crafts alkylation of benzene with 2-chlorobutane and got a very low yield of the desired para-substituted product, along with a mixture of other isomers. Why?
A3: This is a classic problem with Friedel-Crafts alkylation.
-
Carbocation Rearrangement: The reaction proceeds through a carbocation intermediate. The initially formed sec-butyl carbocation can rearrange to other isomers, leading to a product mixture.[5][6][7] More importantly, the direct alkylation of benzene will not yield a benzoic acid derivative.
-
Polyalkylation: The product, sec-butylbenzene, is more reactive than the starting material (benzene) because alkyl groups are activating.[8][9] This leads to multiple alkyl groups being added to the ring.
-
Isomer Control: Friedel-Crafts alkylation gives a mixture of ortho and para products, which can be difficult to separate.
Solution: The most effective way to avoid these issues is to use Friedel-Crafts acylation followed by reduction . The acylium ion intermediate does not rearrange, and the resulting ketone is deactivating, preventing polyacylation.[5][10]
Q4: My Friedel-Crafts acylation reaction is sluggish, and I'm recovering a lot of starting material. What's wrong?
A4: Low conversion is typically due to issues with the catalyst or reaction conditions.
-
Catalyst Inactivity: The Lewis acid catalyst (e.g., AlCl₃) is extremely sensitive to moisture.[5][10][11] Any water in your solvent, glassware, or reagents will deactivate it. Always use anhydrous solvents and freshly opened or purified AlCl₃.
-
Insufficient Catalyst: For acylation, the AlCl₃ catalyst forms a complex with the product ketone, taking it out of the catalytic cycle.[8][11] Therefore, you must use a stoichiometric amount (at least 1.1 equivalents) of AlCl₃, not a catalytic amount.
-
Sub-optimal Temperature: While some reactions work at room temperature, others may require gentle heating to overcome the activation energy.[11] Monitor the reaction by TLC to find the optimal temperature.
Troubleshooting the Oxidation Step
Q5: I am trying to oxidize 4-(sec-butyl)toluene to 4-(sec-butyl)benzoic acid using potassium permanganate (KMnO₄), but the yield is poor.
A5: Benzylic oxidation is a powerful but sometimes aggressive reaction.
-
Reaction Conditions: The reaction requires heating, often under reflux, in an alkaline solution (e.g., with NaOH or K₂CO₃), followed by acidification.[12] Incomplete reaction can occur if the temperature is too low or the reaction time is too short.
-
Side Chain Cleavage: While the benzylic position is preferentially oxidized, vigorous conditions can sometimes lead to cleavage of the sec-butyl group.[13]
-
Reagent Quality: Ensure your KMnO₄ is of good quality.
-
Workup: The product is the potassium salt of the carboxylic acid, which is soluble in water. After the reaction, the manganese dioxide (MnO₂) precipitate must be filtered off. The filtrate is then acidified (e.g., with HCl) to precipitate the final carboxylic acid product. Ensure the solution is sufficiently acidic to fully protonate the carboxylate.
Route 2: Grignard Reagent Carboxylation
This route involves reacting 1-bromo-4-(sec-butyl)benzene with magnesium to form a Grignard reagent, followed by quenching with solid carbon dioxide (dry ice).
Q6: My Grignard reagent fails to form. The magnesium turnings remain unchanged.
A6: This is a very common initiation problem.
-
Moisture: Grignard reagents react readily with water.[14] ALL glassware must be oven- or flame-dried, and anhydrous ether or THF must be used. The aryl halide must also be anhydrous.
-
Magnesium Surface: The surface of magnesium turnings can oxidize, preventing the reaction. Try crushing the magnesium turnings in a mortar and pestle just before use to expose a fresh surface.
-
Initiation: Sometimes the reaction needs a little help to start. A small crystal of iodine can be added to activate the magnesium surface. Alternatively, a sonicator bath can be used to help initiate the reaction.
Q7: The Grignard reagent formed, but after adding dry ice and performing an acidic workup, I mostly recovered sec-butylbenzene instead of the carboxylic acid.
A7: This indicates your Grignard reagent reacted with a proton source instead of CO₂.
-
Atmospheric Moisture/CO₂: If the reaction is not protected under an inert atmosphere (N₂ or Ar), the Grignard reagent can be quenched by moisture from the air.
-
Acidic Protons: The Grignard reagent is a strong base and will react with any acidic protons present in the starting material or solvent.[15][16]
-
Inefficient Carboxylation: The reaction with CO₂ is highly exothermic and should be done at low temperature (e.g., in an acetone/dry ice bath).[15] Pouring the Grignard solution onto a large excess of freshly crushed dry ice is more effective than bubbling CO₂ gas through the solution.[17] Bubbling CO₂ can introduce moisture if the gas is not perfectly dry.
Section 3: Optimized Experimental Protocol (Oxidation Route)
This protocol describes the synthesis of 4-(sec-butyl)benzoic acid from 4-(sec-butyl)toluene via potassium permanganate oxidation.
Materials:
-
4-(sec-butyl)toluene
-
Potassium permanganate (KMnO₄)
-
Sodium hydroxide (NaOH)
-
Concentrated hydrochloric acid (HCl)
-
Deionized water
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Buchner funnel and filter paper
Procedure:
-
In a 500 mL round-bottom flask, combine 4-(sec-butyl)toluene (10.0 g, 67.5 mmol), water (200 mL), and NaOH (2.0 g, 50 mmol).
-
Heat the mixture to reflux with vigorous stirring.
-
Slowly and carefully add KMnO₄ (25.0 g, 158 mmol) in small portions over 1-2 hours. The purple color will disappear as the reaction proceeds, and a brown precipitate of MnO₂ will form.
-
After the addition is complete, continue to heat under reflux for an additional 4-6 hours, or until the purple color of permanganate persists, indicating the reaction is complete.
-
Cool the reaction mixture to room temperature. Filter the hot solution through a Celite pad in a Buchner funnel to remove the brown MnO₂ precipitate. Wash the filter cake with a small amount of hot water.
-
Cool the clear filtrate in an ice bath.
-
Slowly and carefully acidify the filtrate by adding concentrated HCl dropwise with stirring until the pH is ~1-2 (test with litmus paper). A white precipitate of 4-(sec-butyl)benzoic acid will form.
-
Collect the white solid by vacuum filtration, wash the solid with cold deionized water, and dry it in a vacuum oven.
-
(Optional) Recrystallize the crude product from an ethanol/water mixture to obtain a highly pure final product.
Section 4: Data Interpretation and Validation
To ensure the success of your synthesis, it's crucial to validate the final product.
| Parameter | Expected Value | Significance |
| Appearance | White crystalline solid | Indicates high purity. |
| Melting Point | 164-166 °C[18] | A sharp melting point range is indicative of a pure compound. |
| ¹H NMR | Check for characteristic peaks: aromatic protons (doublets, ~7.2-8.0 ppm), carboxylic acid proton (singlet, >10 ppm), sec-butyl protons (multiplets and doublets, ~0.8-2.7 ppm). | Confirms the chemical structure and isomeric purity. |
| IR Spectroscopy | Broad O-H stretch (~2500-3300 cm⁻¹), sharp C=O stretch (~1680-1710 cm⁻¹), C-H stretches (~2850-3000 cm⁻¹). | Confirms the presence of key functional groups (carboxylic acid, alkyl chain). |
References
-
Synthetic Map. (n.d.). Benzylic oxidation. Retrieved from [Link]
- Rudakov, E. S., & Lobachev, V. L. (2000). The first step of oxidation of alkylbenzenes by permanganates in acidic aqueous solutions. Russian Chemical Bulletin, 49(5), 761–777.
-
Chemistry Stack Exchange. (2012). Mechanism of arene side chain oxidation by permanganate. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Oxidation of aromatic alkanes with KMnO4 to give carboxylic acids. Retrieved from [Link]
- Jaeger, A. O. (1928). U.S. Patent No. 1,686,913. Washington, DC: U.S.
- Wiberg, K. B., & Stewart, R. (1955). The Mechanisms of Permanganate Oxidation. I. The Oxidation of Some Aromatic Aldehydes. Journal of the American Chemical Society, 77(7), 1786–1791.
- Carpenter, M. S., & Easter, W. M. (1952). Alkyl substituted benzoic acids. Part III. Isopropylbenzoic acids. Journal of the Chemical Society C: Organic, 261-265.
-
Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]
-
BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]
-
Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]
-
LibreTexts Chemistry. (2024). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel–Crafts Reaction. Retrieved from [Link]
- Henkel & Cie Gmbh. (1978). U.S. Patent No. 4,092,353. Washington, DC: U.S.
-
ResearchGate. (n.d.). Synthesis of p-tert-butyl benzoic acid from catalytic oxidation of p-tert-butyitoluene. Retrieved from [Link]
-
Reactory. (2022). butan-2-yl benzoate. Retrieved from [Link]
-
SlidePlayer. (n.d.). ORGANIC REACTION MECHANISM. Retrieved from [Link]
-
DSpace@MIT. (n.d.). Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide Using Flow. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide Using Flow Chemistry. Retrieved from [Link]
-
Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Retrieved from [Link]
-
LibreTexts Chemistry. (2025). 20.5: Preparing Carboxylic Acids. Retrieved from [Link]
- CN1251833A. (2000). Process for preparing substituted benzoic acid.
- EP3148661B1. (2019). METHOD FOR PURIFICATION OF BENZOIC ACID.
-
Allen. (n.d.). Which of the following compound gives poor yield in friedel-craft reaction. Retrieved from [Link]
-
Organic Chemistry Class Notes. (n.d.). Alcohols from Carbonyl Compounds: Grignard Reaction. Retrieved from [Link]
-
OpenStax. (2023). 20.5 Preparing Carboxylic Acids. In Organic Chemistry. Retrieved from [Link]
-
PubChemLite. (n.d.). 4-[(butan-2-yl)sulfamoyl]benzoic acid. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
LibreTexts Chemistry. (2024). 17.5: Alcohols from Carbonyl Compounds - Grignard Reagents. Retrieved from [Link]
-
Chemguide. (n.d.). An introduction to Grignard reagents. Retrieved from [Link]
-
ResearchGate. (n.d.). Anodic oxidation of 4-t-butyltoluene to 4-t-butylbenzaldehyde dimethyl acetal: optimisation and scale-up. Retrieved from [Link]
-
ResearchGate. (n.d.). The oxidation of 4‐butylbenzoic acid to the corresponding aldehyde catalyzed by TEMPO or its analog. Retrieved from [Link]
-
PubChem. (n.d.). 4-tert-Butylbenzoic acid. Retrieved from [Link]
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common side products in the synthesis of 4-(Butan-2-yl)benzoic acid
Welcome to the technical support center for the synthesis of 4-(butan-2-yl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot side reactions encountered during its synthesis. Here, we provide in-depth, field-proven insights in a question-and-answer format to ensure the successful execution of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Part 1: Friedel-Crafts Alkylation Route
This synthetic approach typically involves the alkylation of a suitable aromatic precursor, such as toluene, with a butan-2-yl source, followed by oxidation of the methyl group.
Question 1: I attempted the Friedel-Crafts alkylation of toluene with 2-chlorobutane and obtained a mixture of isomeric products instead of the desired 4-(butan-2-yl)toluene. What went wrong?
Answer: This is a classic issue of carbocation rearrangement, a common side reaction in Friedel-Crafts alkylation.[1] The reaction proceeds via a secondary carbocation generated from 2-chlorobutane. This carbocation can undergo a hydride shift to form a more stable secondary carbocation, leading to the formation of isomeric products where the benzene ring is attached at different positions of the butyl group.
Troubleshooting Protocol:
-
Temperature Control: Lowering the reaction temperature can sometimes suppress rearrangement reactions.
-
Choice of Catalyst: Using a milder Lewis acid catalyst might reduce the extent of carbocation rearrangement.
Question 2: My main product from the Friedel-Crafts alkylation is a di- or even tri-substituted toluene. How can I favor mono-alkylation?
Answer: You are encountering polyalkylation, another significant limitation of the Friedel-Crafts alkylation.[2][3][4][5][6] The product, 4-(butan-2-yl)toluene, is more nucleophilic than toluene itself because the alkyl group is electron-donating, thus activating the aromatic ring for further electrophilic substitution.[5]
Troubleshooting Protocol:
-
Use a Large Excess of the Aromatic Substrate: By employing a significant excess of toluene relative to the 2-chlorobutane, you statistically favor the alkylation of the starting material over the more reactive product.[2][3] In some industrial applications, the molar ratio of the aromatic compound to the alkylating agent can be as high as 50:1.[2]
-
Control Reagent Addition: A slow, dropwise addition of the alkylating agent to the reaction mixture can help maintain a low concentration of the electrophile, further minimizing polyalkylation.
A more robust solution to both carbocation rearrangement and polyalkylation is to opt for Friedel-Crafts acylation followed by reduction, as detailed in the next section.
Part 2: Friedel-Crafts Acylation Route
A more reliable method to synthesize this compound involves the Friedel-Crafts acylation of benzene with butanoyl chloride, followed by a reduction of the resulting ketone and subsequent oxidation of the alkylbenzene.
Question 3: I am considering the Friedel-Crafts acylation of toluene to introduce the butanoyl group. What is the expected regioselectivity, and what are the potential side products?
Answer: The methyl group of toluene is an ortho-, para-director. Therefore, the acylation will yield a mixture of 2-butanoyl-1-methylbenzene (ortho) and 4-butanoyl-1-methylbenzene (para).[7] Due to steric hindrance from the methyl group, the para-isomer is typically the major product.[7]
Side Products and Troubleshooting:
-
Isomeric Mixture: The primary "side product" in this context is the ortho-isomer.
-
Purification: The ortho and para isomers can often be separated by fractional distillation or chromatography.
Question 4: What are the common side reactions during the reduction of the aryl ketone (e.g., 4-butanoyl-1-methylbenzene) to the corresponding alkylbenzene?
Answer: The choice of reduction method is critical. The two most common methods are the Clemmensen and Wolff-Kishner reductions.
-
Clemmensen Reduction (Zn(Hg), HCl): This reaction is performed under strongly acidic conditions.[8][9][10] Side reactions can occur if your molecule contains acid-sensitive functional groups.[10] For simple aryl ketones, it is generally effective.
-
Wolff-Kishner Reduction (H₂NNH₂, KOH, heat): This reduction occurs under strongly basic and high-temperature conditions.[8][11] Side reactions may arise if your substrate is sensitive to strong bases or high temperatures.
Troubleshooting Protocol:
-
Choose the reduction method based on the overall functionality of your molecule. For the synthesis of this compound, where the precursor is an aryl ketone without other sensitive groups, both methods are generally suitable.
Part 3: Oxidation of the Alkylbenzene
The final step in one of the common synthetic routes is the oxidation of the alkyl group on the benzene ring to a carboxylic acid.
Question 5: I am oxidizing 4-(butan-2-yl)toluene with potassium permanganate (KMnO₄) to get this compound. I am observing a low yield and a significant amount of unreacted starting material. What could be the issue?
Answer: The oxidation of alkylbenzenes with KMnO₄ requires the presence of a benzylic hydrogen.[12][13] Both the methyl and the sec-butyl groups in 4-(butan-2-yl)toluene have benzylic hydrogens. However, the reaction conditions need to be carefully controlled to selectively oxidize the methyl group.
Troubleshooting Protocol:
-
Reaction Conditions: Ensure the reaction is heated sufficiently, often under reflux, to drive the oxidation to completion.[14] The reaction is typically carried out in an alkaline solution, followed by acidification.[14]
-
Stoichiometry of Oxidant: Use a sufficient molar excess of KMnO₄ to ensure complete oxidation of the methyl group.
-
Incomplete Reaction: If the reaction is incomplete, you will have a mixture of the starting material, the desired product, and potentially some partially oxidized intermediates.
Question 6: Can the sec-butyl group be oxidized under these conditions?
Answer: Yes, any alkyl group with a benzylic hydrogen can be oxidized by strong oxidizing agents like KMnO₄ to a carboxylic acid.[12][13][15] This means that under harsh conditions, both the methyl and the sec-butyl groups could be oxidized, leading to terephthalic acid as a byproduct. However, with careful control of reaction conditions, selective oxidation of the more reactive methyl group is often achievable.
Experimental Protocols & Data
Protocol 1: Friedel-Crafts Acylation of Toluene
This protocol describes the synthesis of 4-methyl-1-butanoylbenzene, a precursor to this compound.
Materials:
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Butanoyl chloride
-
Toluene
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Water, deionized
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Sodium sulfate (Na₂SO₄), anhydrous
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap, add anhydrous AlCl₃ (1.1 eq) and anhydrous DCM.
-
Cool the suspension to 0 °C in an ice bath.
-
Add butanoyl chloride (1.0 eq) dropwise to the stirred suspension via the dropping funnel.
-
After the addition is complete, add toluene (1.0 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.
-
Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated HCl.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers and wash with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by fractional distillation or column chromatography to separate the para-isomer from the ortho-isomer.
| Isomer | Expected Yield (approx.) | Boiling Point (°C) |
| 4-methyl-1-butanoylbenzene (para) | Major product | Higher |
| 2-methyl-1-butanoylbenzene (ortho) | Minor product | Lower |
Protocol 2: Purification of this compound via Acid-Base Extraction
This protocol is useful for separating the acidic product from neutral or basic impurities.
Procedure:
-
Dissolve the crude reaction mixture containing this compound in an organic solvent like diethyl ether or ethyl acetate.
-
Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH). The acidic this compound will be converted to its water-soluble carboxylate salt and move to the aqueous layer.[16][17][18]
-
Separate the aqueous layer containing the sodium 4-(butan-2-yl)benzoate.
-
Wash the organic layer with the basic solution again to ensure complete extraction of the acid.
-
Combine the aqueous layers and cool in an ice bath.
-
Slowly acidify the aqueous solution with concentrated HCl until the pH is acidic (pH ~2), which will precipitate the this compound.[17]
-
Collect the precipitated solid by vacuum filtration, wash with cold water, and dry to obtain the purified product.
Visualizing Reaction Pathways
Caption: Troubleshooting common side reactions.
References
-
Lumen Learning. (n.d.). 16.3: Reactions of alkylbenzenes. Organic Chemistry II. [Link]
-
Chemistry LibreTexts. (2024, April 2). 16.3: Alkylation and Acylation of Aromatic Rings- The Friedel-Crafts Reaction. [Link]
-
Master Organic Chemistry. (2018, August 27). The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions. [Link]
-
Master Organic Chemistry. (n.d.). Oxidation of aromatic alkanes with KMnO4 to give carboxylic acids. [Link]
-
OrganicChemistryTutor. (2022, April 13). What Makes Friedel-Crafts Reactions So Tricky? [Video]. YouTube. [Link]
-
Unacademy. (n.d.). Clemmensen reduction. [Link]
-
Chemistry Stack Exchange. (2012, April 26). Mechanism of arene side chain oxidation by permanganate. [Link]
-
ACS Publications. (2013, February 19). A Microwave-Assisted Friedel–Crafts Acylation of Toluene with Anhydrides. Journal of Chemical Education. [Link]
-
Vedantu. (n.d.). Clemmensen and Wolff Kishner Reductions: Mechanisms & Differences. [Link]
-
ResearchGate. (2025, August 6). The first step of oxidation of alkylbenzenes by permanganates in acidic aqueous solutions. [Link]
-
Pharmaguideline. (n.d.). Friedel Crafts Alkylation-reactivity, Limitations, Friedel Crafts Acylation. [Link]
-
Wikipedia. (n.d.). Clemmensen reduction. [Link]
-
YouTube. (2020, June 10). Friedel Crafts reaction/Acylation of toluene. [Link]
-
BYJU'S. (n.d.). Clemmensen Reduction reaction. [Link]
-
OrganicChemGuide. (n.d.). 16.11 KMnO4 Oxidation of Alkylbenzene. [Link]
-
The Organic Chemistry Tutor. (2016, December 28). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution [Video]. YouTube. [Link]
-
Scribd. (n.d.). Friedel-Crafts Acylation of Toluene. [Link]
-
International Journal of Chemical and Materials Engineering. (n.d.). EXPERIMENTAL INVESTIGATION OF THE SEPARATION OF 4-HYDROXYBENZOIC ACID EMPLOYING NATURAL AND CONVENTIONAL SOLVENTS. [Link]
- Google Patents. (n.d.). US20160318841A1 - Production process and purification process of 4-hydroxy-benzoic acid long chain ester.
-
AdiChemistry. (n.d.). FRIEDEL CRAFTS ALKYLATION | MECHANISM | APPLICATIONS. [Link]
-
Chemistry LibreTexts. (2024, October 4). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]
-
Chemistry LibreTexts. (2025, January 29). 3.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]
-
Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. [Link]
-
Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]
-
University of Missouri–St. Louis. (n.d.). The Extraction of Benzoic Acid from a Mixture. [Link]
-
Kasetsart University. (n.d.). SEPARATION OF ACIDIC AND NEUTRAL SUBSTANCES. [Link]
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Technical Support Center: Troubleshooting Friedel-Crafts Reactions with Benzoic Acid Derivatives
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for Friedel-Crafts reactions involving benzoic acid and its derivatives. This guide is designed to provide in-depth troubleshooting advice and practical solutions to common challenges encountered in the lab. As Senior Application Scientists, we understand that navigating the complexities of electrophilic aromatic substitution on deactivated rings requires a nuanced understanding of reaction mechanisms and experimental design. This resource is structured to address your specific issues in a direct, question-and-answer format, grounded in established chemical principles and field-proven insights.
Frequently Asked Questions (FAQs)
Q1: Why is my Friedel-Crafts reaction with benzoic acid failing completely?
This is the most common issue researchers face. The primary reasons for the failure of Friedel-Crafts reactions with benzoic acid are twofold:
-
Severe Ring Deactivation: The carboxylic acid group (-COOH) is a powerful electron-withdrawing group.[1][2][3][4] Through both inductive and resonance effects, it pulls electron density away from the benzene ring.[3][5] Friedel-Crafts reactions are electrophilic aromatic substitutions, meaning the aromatic ring must act as a nucleophile to attack the electrophile.[2] A deactivated, electron-poor ring is simply not nucleophilic enough to initiate the reaction.[3][4]
-
Catalyst Sequestration: Friedel-Crafts reactions typically employ a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[3][6] The lone pairs of electrons on the oxygen atoms of the carboxylic acid group readily react with the Lewis acid in an acid-base fashion.[3][7][8] This forms a stable complex, which not only consumes the catalyst but also places a positive charge on the carboxyl group, further deactivating the aromatic ring.[3][8]
Troubleshooting Guide
Issue 1: No reaction or extremely low yield when using a benzoic acid derivative.
If you are experiencing a complete lack of reactivity, the fundamental issue lies with the deactivated nature of your substrate. Here’s a systematic approach to troubleshooting this problem:
Root Cause Analysis:
Caption: Troubleshooting workflow for unreactive benzoic acid derivatives.
Recommended Solutions:
-
Protection of the Carboxylic Acid Group: The most reliable strategy is to mask the deactivating and catalyst-complexing carboxylic acid group by converting it into a less deactivating and non-coordinating functional group.[9][10] The most common approach is esterification.
-
Why it works: Converting the -COOH group to an ester (-COOR) significantly reduces its electron-withdrawing strength. The ester is still deactivating, but often not to the point of completely inhibiting the reaction. Moreover, the ester is a much weaker Lewis base, preventing the sequestration of the catalyst.
-
| Protecting Group | Formation | Deprotection Conditions | Notes |
| Methyl or Ethyl Ester | Reflux with excess alcohol (MeOH or EtOH) and a catalytic amount of strong acid (e.g., H₂SO₄) | Acid or base-catalyzed hydrolysis | A straightforward and cost-effective method. |
| tert-Butyl Ester | Reaction with isobutylene in the presence of a strong acid catalyst | Mild acid (e.g., trifluoroacetic acid) | Useful when the final product is sensitive to harsh hydrolytic conditions. |
| Benzyl Ester | Reaction with benzyl bromide or benzyl alcohol | Hydrogenolysis (H₂, Pd/C) | Offers a mild and neutral deprotection method. |
| Silyl Ester | Reaction with a silyl halide (e.g., TMSCl) | Mild acid, base, or fluoride ion sources | Provides very mild protection and deprotection conditions.[11] |
-
Employing More Potent Catalytic Systems: For some less deactivated benzoic acid derivatives or when protection is not feasible, a more powerful catalytic system might be necessary.
-
Eaton's Reagent (P₂O₅ in MeSO₃H): This superacidic medium can facilitate Friedel-Crafts acylation of moderately deactivated rings.
-
Triflic Acid (TfOH): Can serve as both a catalyst and a solvent for certain reactions.
-
Alternative Lewis Acids: In some cases, stronger Lewis acids like gallium perflates may be effective for acylation reactions with inactive substrates.[12]
-
Issue 2: The reaction works, but I get a complex mixture of products.
This issue is more common in Friedel-Crafts alkylations but can also occur in acylations under certain conditions.
Root Cause Analysis:
-
Polyacylation/Polyalkylation: While acylation products are generally deactivating and resist further substitution,[13][14] highly activating substrates or harsh reaction conditions can sometimes lead to multiple additions. Polyalkylation is a more significant problem because the alkylated product is more reactive than the starting material.[15]
-
Carbocation Rearrangement (Alkylation): In Friedel-Crafts alkylation, the intermediate carbocation can rearrange to a more stable form, leading to isomeric products.[6][15]
Recommended Solutions:
-
Control Stoichiometry and Addition Rate:
-
Use a large excess of the aromatic substrate to favor mono-substitution.[15]
-
Slowly add the acylating or alkylating agent to the reaction mixture at a low temperature to minimize side reactions.
-
-
For Alkylation, Consider Acylation Followed by Reduction: To avoid carbocation rearrangements and polyalkylation, the most effective strategy is to perform a Friedel-Crafts acylation first, followed by reduction of the resulting ketone to the desired alkyl group.[13][14]
-
Clemmensen Reduction: (Zn(Hg), HCl) - suitable for substrates stable in strong acid.
-
Wolff-Kishner Reduction: (H₂NNH₂, KOH) - suitable for substrates stable in strong base.
-
Caption: A robust workflow to achieve clean alkylation of benzoic acid derivatives.
Concluding Remarks
Successfully performing Friedel-Crafts reactions on benzoic acid derivatives hinges on overcoming the inherent deactivation of the aromatic ring. The use of protecting groups, particularly esters, is the most common and effective strategy. By converting the carboxylic acid to a less deactivating and non-coordinating group, the substrate becomes amenable to electrophilic aromatic substitution. For challenging cases, exploring more potent catalytic systems or alternative synthetic routes, such as acylation followed by reduction for alkylation, provides a reliable path to the desired products. Always ensure anhydrous conditions, as Lewis acid catalysts are highly sensitive to moisture.[15]
References
-
CurlyArrows Organic Chemistry. (n.d.). Why Benzoic acid (benzene carboxylic acid) will not undergo Friedel-Craft Reaction? Retrieved from [Link]
-
LibreTexts Chemistry. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]
-
Brainly.in. (2020). Why does benzoic acid not participate in friedel-craft reaction..? Retrieved from [Link]
-
Filo. (2025). Give reasons why benzoic acid does not give Friedel-Crafts reac.. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
-
Quora. (2016). Organic Chemistry: Why does benzoic acid not give friedel crafts reaction? Retrieved from [Link]
-
Oxford Learning Link. (n.d.). Appendix 6: Protecting groups. Retrieved from [Link]
-
Fiveable. (n.d.). 11.3 Protecting groups - Organic Chemistry II. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Friedel–Crafts Acylation. Retrieved from [Link]
-
IntechOpen. (2018). Advances in Friedel-Crafts Acylation Reactions: Catalytic and Green Processes. Retrieved from [Link]
-
LibreTexts Chemistry. (2024). 16.3: Alkylation and Acylation of Aromatic Rings- The Friedel-Crafts Reaction. Retrieved from [Link]
-
Gauth. (n.d.). Benzoic acid does not undergo Friedel-Crafts reaction due to ------ of the benzene ring by. Retrieved from [Link]
- Kocienski, P. J. (2005). Protecting Groups. Georg Thieme Verlag.
- Google Patents. (2001). JP2001145833A - Catalyst for Friedel-Crafts reaction and its reaction method.
-
Chemistry Stack Exchange. (2016). Does Friedel-Crafts reaction fail with benzoic acid? Retrieved from [Link]
-
YouTube. (2020). Protecting Groups for Carboxylic acid. Retrieved from [Link]
-
LibreTexts Chemistry. (2021). 13.10: Protecting Groups in Organic Synthesis. Retrieved from [Link]
-
Filo. (2025). Question 23: Give reasons for the following Benzoic acid does not underg.. Retrieved from [Link]
-
askIITians. (2014). why does benzoic acid not undergo friedel craft reaction. Retrieved from [Link]
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Technical Support Center: Optimizing Regioselectivity in the Synthesis of para-Substituted Benzoic Acids
Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the challenges of synthesizing para-substituted benzoic acids. Achieving high regioselectivity for the para isomer is a common yet critical challenge, primarily because the carboxylic acid group itself directs incoming electrophiles to the meta position. This document provides in-depth troubleshooting advice, validated protocols, and answers to frequently encountered questions to help you optimize your synthetic strategies.
Frequently Asked Questions (FAQs)
Q1: Why do my attempts to directly functionalize benzoic acid (e.g., nitration, halogenation) predominantly yield the meta-substituted product?
Answer: This outcome is a direct consequence of the electronic properties of the carboxyl group (-COOH). The carboxyl group is a moderately deactivating, meta-directing group in electrophilic aromatic substitution (EAS) reactions.[1] Here's the causal explanation:
-
Inductive Effect: The oxygen atoms in the carboxyl group are highly electronegative, pulling electron density away from the aromatic ring through the sigma bond (a -I effect). This deactivates the entire ring, making it less reactive than benzene.[2][3]
-
Resonance Effect: The carbonyl group withdraws electron density from the aromatic ring via resonance (a -M effect). When you draw the resonance structures of the carbocation intermediate (the sigma complex) formed during electrophilic attack, the positive charge is placed on the carbon atoms ortho and para to the point of attack.[4][5] If the attack occurs at the ortho or para position relative to the -COOH group, one of the resulting resonance structures places a positive charge directly adjacent to the positively polarized carbon of the carboxyl group.[6][7] This creates significant electrostatic repulsion, destabilizing the intermediate.
-
The Path of Least Resistance: Attack at the meta position avoids placing the positive charge of the sigma complex adjacent to the carboxyl group.[4][7] While the meta position is still deactivated by the inductive effect, its intermediate is "less unstable" than the intermediates for ortho or para attack.[4] Therefore, the meta product is formed preferentially.[8][9]
The diagram below illustrates the destabilization of the intermediate for para attack compared to meta attack.
Caption: Energetic preference for meta-substitution on benzoic acid.
Q2: I need to synthesize para-bromobenzoic acid. Since direct bromination of benzoic acid gives the meta isomer, what is a reliable alternative strategy?
Answer: This is a classic problem that is best solved by reversing the order of synthetic steps. Instead of trying to functionalize a ring that already contains a meta-director, you should start with a substrate that has an ortho, para-directing group, perform the bromination, and then convert that directing group into a carboxylic acid. The alkyl group is an excellent choice for this role.
The Recommended Synthetic Workflow:
-
Start with Toluene: The methyl group (-CH₃) is a weakly activating, ortho, para-director due to inductive effects and hyperconjugation.[10]
-
Electrophilic Bromination: React toluene with Br₂ and a Lewis acid catalyst like FeBr₃. This will produce a mixture of ortho-bromotoluene and para-bromotoluene.
-
Isomer Separation: The para isomer is often favored, and due to its higher symmetry, it typically has a significantly different melting and boiling point from the ortho isomer, facilitating separation by crystallization or distillation.
-
Oxidation: Oxidize the methyl group of the isolated para-bromotoluene to a carboxylic acid. Strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) are effective for this transformation.[11]
Caption: Workflow for synthesizing para-bromobenzoic acid.
Q3: My synthesis starts with an activated ring (e.g., toluene, anisole), but I'm getting a significant amount of the ortho isomer. How can I maximize the yield of the para product?
Answer: Achieving high para-selectivity in the substitution of activated rings is a common optimization problem. The outcome is a competition between electronic and steric effects. While both ortho and para positions are electronically activated[12], the para position is sterically less hindered.[13][14] You can exploit this to your advantage.
Troubleshooting Strategies to Increase Para:Ortho Ratio:
-
Increase Steric Bulk of the Substrate: If your synthetic route allows, using a substrate with a bulkier activating group (e.g., tert-butylbenzene instead of toluene) will dramatically disfavor attack at the hindered ortho positions.[13]
-
Increase Steric Bulk of the Electrophile: Using a bulkier electrophile or catalytic system can also increase steric hindrance at the ortho position.[15] For example, in Friedel-Crafts alkylation, using tert-butyl chloride will give a much higher para:ortho ratio than using methyl chloride.
-
Lower Reaction Temperature: In many cases, ortho substitution has a slightly lower activation energy but results in a sterically congested, less stable product. Para substitution may have a slightly higher activation energy but leads to a more thermodynamically stable product. Lowering the reaction temperature can favor the thermodynamically controlled para product over the kinetically favored ortho product.
-
Employ a Reversible Blocking Group: This is a powerful strategy for forcing substitution at the para position. The most common example is sulfonation.[11]
-
Step 1 (Block): React your starting material (e.g., phenol) with fuming sulfuric acid (H₂SO₄/SO₃). At lower temperatures, the reaction is kinetically controlled and the smaller electrophile can access the ortho positions, installing -SO₃H groups.
-
Step 2 (Substitute): Perform your desired electrophilic substitution (e.g., nitration). With the ortho positions blocked, the reaction is forced to occur at the vacant para position.
-
Step 3 (De-block): The sulfonation reaction is reversible. Heating the product in dilute aqueous acid will remove the -SO₃H blocking groups, yielding the pure para-substituted product.[11]
-
| Strategy | Principle | When to Use | Potential Issues |
| Bulky Substrate/Reagent | Steric Hindrance | When substrate flexibility exists or multiple reagents are available. | May decrease overall reaction rate. |
| Lower Temperature | Thermodynamic Control | For reactions where para product is significantly more stable. | Can lead to very long reaction times or incomplete conversion. |
| Blocking Group | Site Protection | When high purity of the para isomer is essential and other methods fail. | Adds two steps to the synthesis; conditions for blocking/de-blocking must be compatible with other functional groups. |
Q4: Are there modern methods to directly carboxylate an aromatic ring at the para position, bypassing the need for multi-step sequences?
Answer: Yes, the field of C-H activation and functionalization has made significant strides, offering new tools for regioselective synthesis. While traditional methods like the Kolbe-Schmitt reaction are limited to specific substrates (phenoxides) and give ortho products[16], modern transition-metal catalysis provides promising alternatives for para-carboxylation.
These methods often use CO₂ as an inexpensive and sustainable C1 feedstock.[17][18] The key to controlling regioselectivity lies in the design of the catalyst and the potential use of directing groups.
-
Palladium-Catalyzed C-H Functionalization: Several palladium-catalyzed systems have been developed for the C-H arylation of arenes with high para-selectivity.[19][20] While direct para-carboxylation is still an evolving area, the principles of using specific ligands and oxidants to control the site of C-H activation are well-established and can be adapted. For example, some methods achieve para-selectivity by leveraging a combination of directing groups and specific oxidants like F⁺ reagents, which are thought to proceed through a Pd(IV) intermediate that favors cleavage of the sterically accessible para C-H bond.[20]
-
Iridium and Rhodium Catalysis: Iridium and rhodium catalysts are also powerful tools for C-H activation. By using bulky ligands or cooperative catalytic systems (e.g., an Ir catalyst with a Lewis acid co-catalyst), it's possible to sterically block the ortho and meta positions, thereby directing functionalization to the para C-H bond.[21]
-
Base-Mediated Carboxylation: Recent developments have shown that combined Brønsted base systems (e.g., LiOtBu with CsF) can mediate the direct C-H carboxylation of a range of functionalized arenes with CO₂.[22] While selectivity can be an issue, these methods expand the toolkit for direct carboxylation.
Considerations for Modern Methods:
-
Substrate Scope: These methods can be highly substrate-specific. A catalyst that works for one arene may not work for another.
-
Functional Group Tolerance: Catalytic systems can be sensitive to other functional groups in the molecule.
-
Cost and Availability: Catalysts and ligands can be expensive and may not be readily available in large quantities.
These cutting-edge techniques represent the future of regioselective synthesis but require careful case-by-case evaluation and optimization.
Troubleshooting Guide: A Validated Protocol
Protocol 1: Synthesis of para-Nitrobenzoic Acid from Toluene
This protocol provides a reliable, multi-step method for synthesizing a para-substituted benzoic acid, avoiding the regioselectivity issues of direct functionalization.
Step 1: Nitration of Toluene
-
Setup: In a fume hood, equip a 250 mL round-bottom flask with a magnetic stir bar and place it in an ice-water bath.
-
Acid Mixture: Carefully and slowly add 30 mL of concentrated sulfuric acid (H₂SO₄) to 15 mL of concentrated nitric acid (HNO₃) in the flask. Keep the solution cool. This generates the nitronium ion (NO₂⁺) electrophile.[23]
-
Addition of Toluene: While stirring vigorously, add 20 mL of toluene dropwise to the acid mixture over 30 minutes. Maintain the internal temperature below 20°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour.
-
Workup: Pour the reaction mixture slowly over 200 g of crushed ice in a beaker. The nitrotoluene isomers will separate as an oily yellow layer. Separate this layer using a separatory funnel, wash with water, then with 5% sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous magnesium sulfate.
-
Separation: The resulting mixture contains mainly ortho- and para-nitrotoluene. The para isomer (m.p. 51-54°C) can be separated from the ortho isomer (m.p. -9°C) by fractional crystallization at low temperature or by column chromatography.
Step 2: Oxidation of para-Nitrotoluene
-
Setup: To a 500 mL round-bottom flask equipped with a reflux condenser, add the purified para-nitrotoluene (e.g., 10 g), 200 mL of water, and 25 g of potassium permanganate (KMnO₄).
-
Reaction: Heat the mixture to reflux with vigorous stirring for 2-3 hours. The purple color of the permanganate will disappear as it is converted to a brown precipitate of manganese dioxide (MnO₂).
-
Workup: Cool the mixture and filter off the MnO₂ precipitate by vacuum filtration. Wash the precipitate with a small amount of hot water.
-
Isolation: Acidify the clear filtrate with concentrated hydrochloric acid (HCl) until it is strongly acidic (pH ~1-2). para-Nitrobenzoic acid will precipitate as a white solid.
-
Purification: Collect the solid by vacuum filtration, wash with cold water, and recrystallize from ethanol/water to obtain the pure product.
References
-
Master Organic Chemistry. (2018). Understanding Ortho, Para, and Meta Directors. [Link]
-
The Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions. [Link]
-
Chad's Prep. (2018). 34.04 Site Selectivity in Electrophilic Aromatic Substitution. YouTube. [Link]
-
Yan, S., et al. (2014). Where does the electron go? The nature of ortho/para and meta group directing in electrophilic aromatic substitution. The Journal of Chemical Physics. [Link]
-
Master Organic Chemistry. (2018). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. [Link]
-
JoVE. (2025). Video: Directing Effect of Substituents: ortho–para-Directing Groups. [Link]
-
Wikipedia. (n.d.). Electrophilic aromatic directing groups. [Link]
-
Chemistry LibreTexts. (2019). 18.6 Directing Effects of Substituted Benzenes. [Link]
-
Chemistry LibreTexts. (2019). 16.13: Electrophilic Aromatic Substitution of Substituted Benzenes. [Link]
-
ReelMind.ai. (n.d.). Ortho/Para Directors: Navigating Organic Chemistry. [Link]
-
Shah, S. R., et al. (2023). Recent Advances in Catalyst Design for Carboxylation Using CO2 as the C1 Feedstock. Catalysts. [Link]
-
Study.com. (n.d.). Why is benzoic acid less reactive toward electrophilic aromatic substitution than benzene?. [Link]
-
Yap, H. T., et al. (2018). C−H Carboxylation of Aromatic Compounds through CO2 Fixation. ACS Catalysis. [Link]
-
Ogawa, A. (2011). Modern Carbonylation Methods. ResearchGate. [Link]
-
The Organic Chem Tutor. (2021). 151 CHM2211 Steric Effects on Electrophilic Aromatic Substitution Reactions. YouTube. [Link]
-
Quora. (2017). Why are para compounds major in any electrophilic substitution reaction?. [Link]
-
Chemistry LibreTexts. (2023). 16.6: An Explanation of Substituent Effects. [Link]
-
Quora. (2017). Why do benzoic acid undergoes electrophilic substitution reaction at meta position?. [Link]
-
de la Mare, P. B. D. (1949). Some observations concerning steric hindrance and the effects of substituents on the ortho : para ratio in aromatic substitution. Journal of the Chemical Society. [Link]
-
Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. [Link]
-
Wang, D. H., et al. (2012). Pd(II)-Catalyzed para-Selective C–H Arylation of Monosubstituted Arenes. Journal of the American Chemical Society. [Link]
-
Petz, S., et al. (2022). High Site Selectivity in Electrophilic Aromatic Substitutions: Mechanism of C–H Thianthrenation. Journal of the American Chemical Society. [Link]
-
Britannica. (n.d.). Carboxylic acid - Aromatic, Organic, Reactions. [Link]
-
Borah, A. J., & Deka, M. J. (2022). Site-Selective C–H Functionalization of Arenes Enabled by Noncovalent Interactions. The Journal of Organic Chemistry. [Link]
-
ChemistryViews. (2022). Direct C–H Carboxylation of Aromatic Compounds. [Link]
-
Olah, G. A., et al. (2009). Efficient Chemoselective Carboxylation of Aromatics to Arylcarboxylic Acids with a Superelectrophilically Activated Carbon Dioxide−Al2Cl6/Al System. ResearchGate. [Link]
-
Queen's University Belfast. (2023). Recent advances in catalyst design for carboxylation using CO2 as the C1 feedstock. [Link]
-
Jasperse, J. (n.d.). 5 Major Electrophilic Aromatic Substitution Reactions. North Dakota State University. [Link]
-
ResearchGate. (2025). Pd(II)-Catalyzed para-Selective C-H Arylation of Monosubstituted Arenes. [Link]
-
Scientific Research Publishing. (2015). Carboxylation of Aromatics by CO2 under “Si/Al Based Frustrated Lewis Pairs” Catalytic System. [Link]
-
Wang, D. H., et al. (2012). Pd(II)-Catalyzed para-Selective C–H Arylation of mono-Substituted Arenes. National Institutes of Health. [Link]
-
Reddit. (2023). Mechanism for electrophilic aromatic substitution of benzoic acid to produce m-nitrobenzoic acid. [Link]
-
Royal Society of Chemistry. (2023). Carboxylation reactions for the sustainable manufacture of chemicals and monomers. [Link]
-
Ruhr-Universität Bochum. (n.d.). Catalytic carboxylation reactions. [Link]
-
Reddit. (2019). Regioselective benzoic acid halides from aniline?. [Link]
-
National Institutes of Health. (2025). Enhancing chemical synthesis planning: automated quantum mechanics-based regioselectivity prediction for C–H activation with directing groups. [Link]
-
Chemistry Steps. (n.d.). Ortho, Meta, Para Practice Problems. [Link]
-
ChemistryViews. (2023). Gold-Catalyzed para-Selective C–H Arylation of Arenes. [Link]
-
ACS Publications. (2006). Directed Ortho-Metalation of Unprotected Benzoic Acids. [Link]
-
The Organic Chemistry Tutor. (2018). Electrophilic Aromatic Substitution Reactions Made Easy!. YouTube. [Link]
-
Royal Society of Chemistry. (2017). A new selective route towards benzoic acid and derivatives from biomass-derived coumalic acid. [Link]
-
ResearchGate. (n.d.). 65 questions with answers in BENZOIC ACIDS. [Link]
-
ACS Publications. (2024). Site Selective Boron Directed Ortho Benzylation of N-Aryl Amides. [Link]
-
Master Organic Chemistry. (2017). Electrophilic Aromatic Substitution: The Mechanism. [Link]
-
Pearson. (n.d.). Substitution Reactions Exam Prep. [Link]
-
ResearchGate. (2015). Synthesis of benzoic acids containing a 1,2,4-oxadiazole ring. [Link]
-
Chemistry Research Journal. (n.d.). Synthesis and characterization of Benzoic Acid. [Link]
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Technisches Support-Center: Prävention von Polyalkylierung bei der Synthese von 4-(Butan-2-yl)benzoesäure
Answering in German as per the user's request.
Erstellt von: Dr. Gemini, Senior Application Scientist
Herzlich willkommen im technischen Support-Center. Dieses Handbuch richtet sich an Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung, die sich mit der Synthese von 4-(Butan-2-yl)benzoesäure befassen. Unser Ziel ist es, Ihnen praxiserprobte Einblicke und detaillierte Protokolle zur Verfügung zu stellen, um eine der häufigsten Herausforderungen bei dieser Synthese zu bewältigen: die Polyalkylierung. Wir werden die zugrundeliegenden Mechanismen erläutern, Fehlerbehebungsstrategien aufzeigen und einen robusten, validierten Syntheseweg vorstellen, der eine hohe Selektivität für das gewünschte monosubstituierte Produkt gewährleistet.
Teil 1: Die Kernherausforderung: Polyalkylierung und Reaktionsdesign
Dieser Abschnitt befasst sich mit den grundlegenden chemischen Prinzipien, die die Synthese von 4-(Butan-2-yl)benzoesäure erschweren.
Häufig gestellte Fragen (FAQs)
F1: Warum kann ich keine direkte Friedel-Crafts-Alkylierung an Benzoesäure durchführen, um das Zielmolekül zu erhalten?
A1: Eine direkte Friedel-Crafts-Alkylierung von Benzoesäure ist aus zwei wesentlichen Gründen nicht praktikabel. Erstens ist die Carboxylgruppe (-COOH) ein stark desaktivierender Substituent.[1][2] Sie zieht die Elektronendichte aus dem aromatischen Ring ab, wodurch dieser weniger nukleophil und somit weniger reaktiv gegenüber einer elektrophilen aromatischen Substitution wird.[1] Zweitens fungiert der Lewis-Säure-Katalysator (z. B. AlCl₃), der für die Reaktion unerlässlich ist, als Lewis-Säure und bildet einen Komplex mit der Carboxylgruppe, die als Lewis-Base agiert.[2][3] Diese Komplexierung desaktiviert den Katalysator und verhindert den Fortschritt der Reaktion.
F2: Was genau ist Polyalkylierung und warum ist sie ein Problem bei der Friedel-Crafts-Alkylierung?
A2: Polyalkylierung ist eine häufige Nebenreaktion bei der Friedel-Crafts-Alkylierung, bei der mehr als eine Alkylgruppe an den aromatischen Ring gebunden wird.[4][5][6] Dies geschieht, weil die neu eingeführte Alkylgruppe (in diesem Fall die sec-Butylgruppe) ein elektronenschiebender und somit aktivierender Substituent ist.[6][7] Das bedeutet, dass das monosubstituierte Produkt, 4-(sec-Butyl)toluol, reaktiver ist als das Ausgangsmaterial Toluol.[8][9] Folglich konkurriert das Produkt mit dem Ausgangsmaterial um den elektrophilen Angriff, was zur Bildung von di- und trisubstituierten Nebenprodukten führt und die Ausbeute des gewünschten Produkts verringert.[8]
Abbildung 1: Mechanismus der Polyalkylierung bei der Friedel-Crafts-Alkylierung.
Teil 2: Fehlerbehebung bei der direkten Alkylierung
Obwohl die direkte Alkylierung von Toluol zur Herstellung von 4-(sec-Butyl)toluol (dem Vorläufer) anfällig für Polyalkylierung ist, können bestimmte Parameter optimiert werden, um die Selektivität zu verbessern.
F3: Meine Reaktion liefert hauptsächlich di- und trisubstituierte Produkte. Wie kann ich die Ausbeute an monosubstituiertem 4-(sec-Butyl)toluol erhöhen?
A3: Um die Monosubstitution zu favorisieren, müssen Sie die Wahrscheinlichkeit verringern, dass das bereits alkylierte Produkt erneut reagiert. Hier sind die effektivsten Strategien:
-
Verwendung eines großen Überschusses des aromatischen Substrats: Dies ist die gebräuchlichste und effektivste Methode.[6][7][8] Indem Sie das molare Verhältnis von Toluol zum Alkylierungsmittel (z. B. 2-Butanol oder 2-Chlorbutan) signifikant erhöhen, wird die statistische Wahrscheinlichkeit, dass das Elektrophil auf ein Toluolmolekül anstelle eines bereits substituierten Moleküls trifft, drastisch erhöht.[6] In vielen Fällen wird Toluol selbst als Lösungsmittel verwendet.[6]
-
Kontrolle der Reaktionstemperatur: Niedrigere Reaktionstemperaturen verringern die Gesamtreaktionsgeschwindigkeit, insbesondere die der nachfolgenden Alkylierungsschritte, die oft eine höhere Aktivierungsenergie haben.[7] Die Durchführung der Reaktion bei 0 °C oder sogar darunter kann die Selektivität für das monosubstituierte Produkt verbessern.
-
Wahl des Katalysators: Starke Lewis-Säuren wie AlCl₃ fördern die Polyalkylierung.[7] Die Verwendung milderer Lewis-Säuren (z. B. FeCl₃, ZnCl₂) oder fester Säurekatalysatoren wie Zeolithe kann die Selektivität verbessern, indem die Reaktivität des Systems gemildert wird.[7][10][11]
| Parameter | Empfehlung zur Minimierung der Polyalkylierung | Begründung |
| Molares Verhältnis (Toluol:Alkylierungsmittel) | > 5:1, idealerweise 10:1 oder höher | Erhöht die statistische Wahrscheinlichkeit, dass das Elektrophil mit dem Ausgangsmaterial reagiert.[7][8] |
| Temperatur | 0 °C bis -20 °C | Verlangsamt die Folgereaktionen (Polyalkylierung) stärker als die initiale Alkylierung.[7] |
| Katalysator | Milde Lewis-Säuren (FeCl₃, ZnCl₂) oder feste Säuren | Reduziert die allgemeine Reaktivität und kann die Selektivität für das Monoprodukt erhöhen.[7][12] |
Tabelle 1: Optimierung der Reaktionsparameter zur Unterdrückung der Polyalkylierung.
F4: Ich beobachte Isomerisierung in meinem Produktgemisch (z. B. Isobutyl- anstelle von sec-Butyl-Gruppen). Was ist die Ursache?
A4: Dies ist eine weitere bekannte Einschränkung der Friedel-Crafts-Alkylierung: die Umlagerung von Carbokationen.[8][13] Das intermediär gebildete sekundäre sec-Butyl-Kation kann sich durch eine Hydridverschiebung in das stabilere tertiäre tert-Butyl-Kation umlagern. Dieses umgelagerte Kation greift dann den Toluolring an, was zur Bildung von 4-(tert-Butyl)toluol als unerwünschtem Nebenprodukt führt. Diese Umlagerung kann durch die Wahl der Reaktionsbedingungen, insbesondere durch niedrigere Temperaturen, minimiert werden.
Teil 3: Empfohlener Syntheseweg: Die Acylierungs-Reduktions-Oxidations-Sequenz
Um die Probleme der Polyalkylierung und der Carbokation-Umlagerung vollständig zu umgehen, ist ein mehrstufiger Ansatz die überlegene und zuverlässigste Methode. Die Friedel-Crafts-Acylierung, gefolgt von einer Reduktion und anschließender Oxidation, bietet eine hervorragende Kontrolle und hohe Ausbeuten des gewünschten Endprodukts.
F5: Warum ist die Friedel-Crafts-Acylierung gefolgt von einer Reduktion besser als die direkte Alkylierung?
A5: Der entscheidende Vorteil liegt in der elektronischen Eigenschaft der eingeführten Gruppe. Die Acylgruppe (-COR) ist im Gegensatz zur Alkylgruppe stark elektronenziehend und somit desaktivierend.[6][7] Sobald eine Acylgruppe an den Ring gebunden ist, ist das Produkt (z. B. 4-Methyl-1-(butanoyl)benzol) deutlich weniger reaktiv als das Ausgangsmaterial Toluol. Dies verhindert effektiv jede weitere Substitution, sodass die Polyacylierung kein Problem darstellt.[6][13] Das resultierende Keton kann dann selektiv zur gewünschten Alkylgruppe reduziert werden.
Abbildung 2: Der dreistufige Syntheseweg über Acylierung, Reduktion und Oxidation.
Experimentelle Protokolle
Protokoll 1: Friedel-Crafts-Acylierung von Toluol
-
Vorbereitung: In einem trockenen 250-mL-Rundkolben, der mit einem Magnetrührer, einem Tropftrichter und einem Rückflusskühler mit Gasauslass ausgestattet ist, werden 15,0 g (0,112 mol) wasserfreies Aluminiumchlorid (AlCl₃) in 50 mL trockenem Dichlormethan suspendiert.
-
Kühlung: Die Mischung wird in einem Eisbad auf 0 °C abgekühlt.
-
Zugabe des Acylchlorids: Eine Lösung aus 10,6 g (0,100 mol) Butanoylchlorid in 20 mL trockenem Dichlormethan wird langsam über den Tropftrichter zu der gerührten Suspension gegeben, wobei die Temperatur unter 10 °C gehalten wird.
-
Zugabe von Toluol: Nach vollständiger Zugabe wird eine Lösung aus 9,2 g (0,100 mol) Toluol in 20 mL trockenem Dichlormethan tropfenweise über 30 Minuten zugegeben.
-
Reaktion: Nach der Zugabe wird das Eisbad entfernt und die Mischung 1 Stunde bei Raumtemperatur gerührt und anschließend 1 Stunde unter Rückfluss erhitzt.
-
Aufarbeitung: Die Reaktionsmischung wird vorsichtig auf 100 g Eis gegossen, dem 20 mL konzentrierte Salzsäure zugesetzt wurden. Die organische Phase wird abgetrennt, mit Wasser, 5%iger Natriumbicarbonatlösung und anschließend mit Sole gewaschen. Die organische Phase wird über wasserfreiem Magnesiumsulfat getrocknet, filtriert und das Lösungsmittel unter reduziertem Druck entfernt, um das rohe 4-Methylphenylpropan-1-on zu erhalten.
Protokoll 2: Clemmensen-Reduktion des Ketons
-
Vorbereitung: In einem 500-mL-Rundkolben werden 20 g Zinkstaub mit 2 g Quecksilber(II)-chlorid in 50 mL Wasser und 2 mL konzentrierter Salzsäure für 5 Minuten geschüttelt, um amalgamiertes Zink herzustellen. Das Wasser wird dekantiert.
-
Reaktion: Zum amalgamierten Zink werden 100 mL Wasser, 100 mL konzentrierte Salzsäure, 50 mL Toluol und 10,0 g (0,062 mol) des im vorherigen Schritt erhaltenen Ketons gegeben.
-
Rückfluss: Die Mischung wird 6 Stunden lang kräftig unter Rückfluss erhitzt. Alle 2 Stunden werden weitere 25 mL konzentrierte Salzsäure zugegeben.
-
Aufarbeitung: Nach dem Abkühlen wird die organische Schicht abgetrennt. Die wässrige Schicht wird zweimal mit je 30 mL Toluol extrahiert. Die vereinigten organischen Phasen werden mit Wasser, 5%iger Natriumbicarbonatlösung und Sole gewaschen, über Magnesiumsulfat getrocknet und das Lösungsmittel wird abdestilliert, um 4-(sec-Butyl)toluol zu erhalten.
Protokoll 3: Oxidation zu 4-(Butan-2-yl)benzoesäure
-
Vorbereitung: In einem 1-L-Becherglas werden 8,0 g (0,050 mol) 4-(sec-Butyl)toluol in 200 mL Wasser und 2 g Natriumcarbonat suspendiert.
-
Oxidation: Die Mischung wird unter kräftigem Rühren zum Sieden erhitzt. Anschließend werden 20 g (0,126 mol) Kaliumpermanganat (KMnO₄) portionsweise über einen Zeitraum von 2 Stunden zugegeben. Das Verschwinden der violetten Farbe zeigt den Verbrauch des Oxidationsmittels an.
-
Aufarbeitung: Die heiße Mischung wird filtriert, um das entstandene Mangandioxid (Braunstein) zu entfernen. Das Filtrat wird abgekühlt und mit konzentrierter Salzsäure angesäuert, bis keine weitere Fällung mehr auftritt.
-
Isolierung: Der weiße Niederschlag von 4-(Butan-2-yl)benzoesäure wird durch Filtration gesammelt, mit kaltem Wasser gewaschen und getrocknet.
Referenzen
-
Physics Wallah. (n.d.). Reaction Mechanism of Friedel Crafts alkylation. Abgerufen von [Link]
-
Fiveable. (n.d.). Polyalkylation Definition. Abgerufen von [Link]
-
CurlyArrows Organic Chemistry. (n.d.). Why Benzoic acid (benzene carboxylic acid) will not undergo Friedel-Craft Reaction? Abgerufen von [Link]
-
Brainly.in. (2018, March 9). Benzoic acid does not give Friedal- Crafts reactions . Why? Abgerufen von [Link]
-
Chemistry LibreTexts. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Abgerufen von [Link]
-
The Organic Chemistry Tutor. (2016, December 29). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution [Video]. YouTube. Abgerufen von [Link]
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Alkylation. Abgerufen von [Link]
-
BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Abgerufen von [Link]
-
Wikipedia. (n.d.). Friedel–Crafts reaction. Abgerufen von [Link]
-
Chemistry Stack Exchange. (2016, January 25). Does Friedel-Crafts reaction fail with benzoic acid? Abgerufen von [Link]
-
Royal Society of Chemistry. (2025, August 6). Friedel–Crafts alkylation of toluene with tert-butyl alcohol over Fe₂O₃-modified Hβ. Abgerufen von [Link]
-
OUCI. (n.d.). Friedel–Crafts alkylation of toluene with tert-butyl alcohol over Fe₂O₃-modified Hβ. Abgerufen von [Link]
-
Chemistry LibreTexts. (2015, July 18). 15.12: Limitations of Friedel-Crafts Alkylations. Abgerufen von [Link]
-
National Center for Biotechnology Information. (n.d.). Development of highly efficient Friedel–Crafts alkylations with alcohols using heterogeneous catalysts under continuous-flow conditions. Abgerufen von [Link]
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removing unreacted starting materials from 4-(Butan-2-yl)benzoic acid
Welcome to the technical support center for the purification of 4-(butan-2-yl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered during the purification of this compound. Here, we move beyond simple protocols to explain the "why" behind each step, ensuring you can adapt and troubleshoot effectively in your own laboratory setting.
Frequently Asked Questions (FAQs)
Q1: What are the most likely unreacted starting materials and byproducts I need to remove?
A1: The impurities present in your crude this compound are entirely dependent on your synthetic route. The two most common syntheses are the Friedel-Crafts acylation/alkylation of sec-butylbenzene and the oxidation of p-(sec-butyl)toluene.
-
If you used a Friedel-Crafts reaction:
-
Unreacted Starting Materials: The most significant neutral impurity is likely to be unreacted sec-butylbenzene . Depending on the specific variation of the reaction, you may also have residual acylating or alkylating agents.
-
Byproducts: Friedel-Crafts reactions are prone to generating isomers. The bulky sec-butyl group is a moderately activating, ortho-, para-director. While the para-substituted product is sterically favored, you should anticipate the presence of the ortho-isomer (2-(butan-2-yl)benzoic acid) and potentially small amounts of the meta-isomer (3-(butan-2-yl)benzoic acid) . Polyalkylation can also occur, leading to di- and tri-alkylated benzene derivatives, which will also be neutral impurities[1].
-
-
If you used an oxidation reaction (e.g., KMnO₄ oxidation of p-(sec-butyl)toluene):
-
Unreacted Starting Material: Unreacted p-(sec-butyl)toluene is a common impurity.
-
Byproducts: Side-chain oxidation is generally efficient for alkylbenzenes that possess a benzylic hydrogen[2][3]. Incomplete oxidation could lead to the presence of 4-(butan-2-yl)benzyl alcohol or 4-(butan-2-yl)benzaldehyde . It's important to note that the benzene ring itself is typically resistant to oxidation by agents like KMnO₄[3].
-
Q2: My crude product is a dark, oily substance. How do I begin purification?
A2: An oily or dark-colored crude product is common and usually indicates the presence of unreacted starting materials and polymeric byproducts. The most robust first step is an acid-base extraction . This technique leverages the acidic nature of your carboxylic acid product to separate it from neutral or basic impurities. The carboxylic acid is converted to its water-soluble carboxylate salt, while non-polar impurities like unreacted sec-butylbenzene remain in the organic phase[4][5].
Q3: I'm seeing significant streaking of my product on a silica gel TLC plate. How can I get a clean spot?
A3: This is a classic issue when running carboxylic acids on silica gel. The acidic proton of your product interacts strongly with the slightly acidic silica gel stationary phase, causing the compound to streak or "tail" instead of moving as a compact spot. To resolve this, you need to suppress the ionization of the carboxylic acid. This is easily achieved by adding a small amount (typically 0.5-1%) of a volatile acid, like acetic acid or formic acid, to your eluting solvent system (e.g., Hexane/Ethyl Acetate/Acetic Acid 70:30:1). This ensures your compound remains fully protonated and chromatographs much more cleanly.
Troubleshooting Common Purification Problems
Problem 1: An Emulsion Formed During My Acid-Base Extraction.
Symptom: After shaking the separatory funnel with an organic solvent and an aqueous base, a thick, milky, or foamy layer forms between the organic and aqueous phases, and the layers will not separate cleanly.
Causality: Emulsions are colloidal suspensions of one liquid in another, often stabilized by surfactant-like impurity molecules that have partial solubility in both phases. Vigorous shaking of the separatory funnel increases the surface area between the two immiscible liquids, promoting emulsion formation.
Solutions:
-
Be Patient and Gentle: The first step is often to wait. Allow the separatory funnel to stand undisturbed for 10-20 minutes. Gentle swirling, rather than vigorous shaking, can also help prevent emulsions from forming in the first place.
-
"Salting Out": Add a saturated aqueous solution of sodium chloride (brine). This dramatically increases the ionic strength and polarity of the aqueous layer, which can force the separation of the two phases by decreasing the solubility of organic components in the aqueous layer.
-
Filtration: For stubborn emulsions, you can try passing the entire mixture through a plug of glass wool or a pad of Celite in a Hirsch funnel. This can physically disrupt the emulsion.
-
Centrifugation: If available, centrifuging the mixture is a highly effective method for breaking emulsions.
Problem 2: My Product "Oiled Out" During Recrystallization.
Symptom: Upon cooling the hot recrystallization solution, instead of forming solid crystals, a second liquid phase (an oil or globule) appears. This oil may or may not solidify upon further cooling, often into an amorphous mass.
Causality: "Oiling out" occurs when the solubility of the compound in the solvent at a given temperature is exceeded, but the temperature is still above the melting point of the solute[6]. The compound therefore comes out of solution as a liquid rather than a solid. This is problematic because the oil droplets are essentially impure liquid product, and impurities tend to be more soluble in this oil than in the bulk solvent, leading to poor purification.
Solutions:
-
Add More "Good" Solvent: Reheat the mixture to dissolve the oil. Then, add a small amount of additional hot solvent (the one in which the compound is more soluble if using a mixed-solvent system) to decrease the saturation level of the solution. Allow it to cool slowly again.
-
Lower the Cooling Temperature Slowly: Rapid cooling can induce oiling out. Ensure the solution cools to room temperature slowly before moving it to an ice bath. Insulating the flask can help.
-
Induce Crystallization at a Higher Temperature: Try to induce crystal formation before the solution cools to the temperature at which it oils out. This can be done by scratching the inside of the flask with a glass rod at the surface of the liquid or by adding a seed crystal.
-
Change the Solvent System: If the problem persists, the chosen solvent system may be inappropriate. The boiling point of the solvent might be too high relative to the melting point of your compound. Select a solvent with a lower boiling point or a different polarity.
Step-by-Step Purification Protocols
Protocol 1: Purification by Acid-Base Extraction
This protocol is designed to separate this compound from neutral impurities like unreacted sec-butylbenzene.
Rationale: The acidic proton of the carboxylic acid (pKa ≈ 4.3) readily reacts with a weak base like sodium bicarbonate (NaHCO₃) to form the sodium 4-(butan-2-yl)benzoate salt. This salt is ionic and therefore highly soluble in the aqueous phase. Neutral organic impurities, lacking an acidic proton, remain in the non-polar organic solvent. Subsequent re-acidification of the aqueous layer regenerates the water-insoluble carboxylic acid, which precipitates out.
Workflow Diagram:
Caption: Workflow for Acid-Base Extraction of this compound.
Procedure:
-
Dissolution: Dissolve the crude reaction mixture (e.g., 5.0 g) in a suitable organic solvent like diethyl ether or ethyl acetate (50 mL) in an Erlenmeyer flask. Ensure all organic material is dissolved.
-
Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution (50 mL).
-
Mixing: Stopper the funnel, invert it, and open the stopcock to vent any pressure buildup from CO₂ evolution. Close the stopcock and mix by gentle inversions for 1-2 minutes, venting frequently. Avoid vigorous shaking to prevent emulsion formation.
-
Separation: Allow the layers to fully separate. Drain the lower aqueous layer into a clean Erlenmeyer flask labeled "Aqueous Extract 1".
-
Repeat Extraction: Repeat the extraction of the organic layer with a fresh portion of saturated NaHCO₃ solution (25 mL). Combine this second aqueous extract with "Aqueous Extract 1". The remaining organic layer contains the neutral impurities and can be set aside.
-
Re-acidification: Cool the combined aqueous extracts in an ice bath. While stirring, slowly add 6M hydrochloric acid (HCl) dropwise. You will observe gas evolution (CO₂) and the formation of a white precipitate. Continue adding acid until the solution is strongly acidic (pH < 2, check with litmus or pH paper)[7][8].
-
Isolation: Collect the precipitated this compound by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid on the filter with a small amount of ice-cold deionized water to remove any residual inorganic salts.
-
Drying: Allow the solid to dry on the filter under vacuum. For final drying, transfer the product to a watch glass and let it air dry or place it in a vacuum desiccator.
Protocol 2: Purification by Recrystallization
This protocol is suitable for purifying the solid this compound obtained after extraction or if the primary impurities are other solids with different solubilities.
Rationale: Recrystallization purifies solids based on differences in solubility[9][10]. An ideal solvent will dissolve the target compound when hot but not when cold. Impurities should either be insoluble in the hot solvent (and can be filtered out) or highly soluble in the cold solvent (and remain in the mother liquor after crystallization).
Workflow Diagram:
Caption: General workflow for purification by recrystallization.
Procedure:
-
Solvent Selection: Choose a suitable solvent or solvent pair. Based on the properties of similar alkylbenzoic acids, a mixed solvent system like Ethanol/Water or Methanol/Water is a good starting point. Toluene or heptane may also be effective[5][10][11]. (See Table 2 for solvent properties).
-
Dissolution: Place the crude this compound (e.g., 2.0 g) in an Erlenmeyer flask. Add a small amount of the "good" solvent (e.g., ethanol) and heat the mixture gently (e.g., on a hot plate) while stirring until the solid dissolves. Add the solvent dropwise until you have a clear solution, using the minimum amount necessary.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration. This involves pouring the hot solution through a fluted filter paper in a pre-heated funnel into a clean, pre-heated Erlenmeyer flask.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation and contamination. Slow cooling is crucial for the formation of large, pure crystals. Once the flask has reached room temperature, you can place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small portion of ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Keep the vacuum on to pull air through the crystals to partially dry them. Transfer the purified crystals to a watch glass to dry completely.
Protocol 3: Advanced Purification by Column Chromatography
Use this method if acid-base extraction and recrystallization fail to remove persistent impurities, such as isomers.
Rationale: Column chromatography separates compounds based on their differential adsorption to a solid stationary phase (e.g., silica gel) while a liquid mobile phase flows through it[5][7]. Less polar compounds travel down the column faster, while more polar compounds are retained longer.
Procedure:
-
TLC Analysis: First, determine an appropriate mobile phase using Thin-Layer Chromatography (TLC). A good solvent system will give your desired product an Rf value of approximately 0.3-0.4 and show clear separation from impurities. A common starting point is a mixture of a non-polar solvent like Hexane or Heptane and a more polar solvent like Ethyl Acetate.
-
Eluent Preparation: Prepare the mobile phase determined from your TLC analysis. Crucially, add 0.5-1% acetic acid to the eluent to prevent streaking of your carboxylic acid on the silica.
-
Column Packing: Pack a glass column with silica gel, typically as a slurry in the initial, least polar mobile phase you plan to use.
-
Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase (or a more polar solvent like dichloromethane if necessary) and carefully load it onto the top of the silica gel.
-
Elution: Begin eluting the column with your mobile phase, collecting the eluent in fractions. You may start with a less polar solvent system and gradually increase the polarity (gradient elution) to elute compounds of increasing polarity.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain your pure product.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Data for Purification
Table 1: Physical Properties of Key Compounds
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/cm³) | Solubility in Water |
| This compound | 178.23[12][13] | ~305 (predicted) | ~1.04 (predicted) | Very low; 148.2 mg/L (for 4-n-butylbenzoic acid)[3][14] |
| sec-Butylbenzene | 134.22[4] | 173-174[15] | 0.863 | Insoluble[16] |
| Benzoic Acid (for comparison) | 122.12 | 249 | 1.27 | 0.34 g/100 mL at 25°C |
Table 2: Common Solvents for Recrystallization
| Solvent | Boiling Point (°C) | Polarity | Notes |
| Water | 100 | High | Good for mixed-solvent systems with alcohols. Benzoic acid itself has low solubility in cold water but much higher in hot water[17]. |
| Ethanol | 78 | High | 4-Alkylbenzoic acids are generally soluble. Used in combination with water as an anti-solvent. |
| Methanol | 65 | High | Similar to ethanol, good for mixed-solvent systems. |
| Toluene | 111 | Low | May be a suitable single solvent for recrystallization. |
| Heptane/Hexane | 98 / 69 | Very Low | Likely to be a poor solvent; could be used as an anti-solvent in a mixed-solvent system. |
| Ethyl Acetate | 77 | Medium | Good solvent for many organic compounds; solubility may be high even when cold. |
References
-
Wikipedia. (2023). Acid–base extraction. [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Column Chromatography. [Link]
-
Chempedia via LookChem. (n.d.). General procedures for the purification of Carboxylic acids. [Link]
-
Wikipedia. (2023). sec-Butylbenzene. [Link]
- Williamson, K. L., & Masters, K. M. (2016). Macroscale and Microscale Organic Experiments. Cengage Learning. (General reference for standard lab procedures).
-
Mol-Instincts. (n.d.). sec-BUTYLBENZENE. CAS 135-98-8. [Link]
-
University of Salahaddin. (n.d.). EXPERIMENT (3) Recrystallization. [Link]
-
Scribd. (n.d.). Chem 33 Experiment 4 Recrystallization of Benzoic Acid Protocol. [Link]
-
Gavilan College. (n.d.). Recrystallization of Benzoic Acid. [Link]
-
PubChem. (n.d.). This compound. CID 2753386. [Link]
-
University of Missouri-St. Louis. (n.d.). The Recrystallization of Benzoic Acid. [Link]
-
OpenStax. (2023). 16.3 Alkylation and Acylation of Aromatic Rings: The Friedel–Crafts Reaction. In Organic Chemistry. [Link]
-
OpenStax. (2023). 16.8 Oxidation of Aromatic Compounds. In Organic Chemistry. [Link]
-
University of Wisconsin-Madison. (n.d.). Chapter 12 notes. [Link]
-
ResearchGate. (2018). Thoughts about the electrophilic aromatic substitution mechanism: the Friedel-crafts alkylation and acylation of benzene with acetyl and t-butyl cations in the gas phase. [Link]
-
Chemistry LibreTexts. (2024). 16.9: Oxidation of Aromatic Compounds. [Link]
-
Fundamentals of Organic Chemistry. (n.d.). 8.8 Oxidation and Reduction of Aromatic Compounds. [Link]
-
ResearchGate. (2019). The solubility of benzoic acid in seven solvents. [Link]
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [Link]
-
PubChem. (n.d.). sec-Butylbenzene. CID 8680. [Link]
-
ResearchGate. (2010). Solubility of Benzoic Acid in Ethanol, Benzene, Acetic Acid and Ethyl Acetate from 291.69 to 356.27 K. [Link]
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Technical Support Center: Crystallization of 4-(Butan-2-yl)benzoic acid
Welcome to the technical support guide for the crystallization of 4-(Butan-2-yl)benzoic acid (also known as 4-sec-butylbenzoic acid). This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with purifying this compound. As a substituted benzoic acid, its unique physicochemical properties, stemming from the combination of a polar carboxylic acid group and a nonpolar sec-butyl substituent, can present specific hurdles during crystallization. This guide provides in-depth, field-proven insights in a question-and-answer format to help you achieve high-purity crystalline material efficiently.
Section 1: Core Compound Properties
A foundational understanding of the physicochemical properties of this compound is crucial for designing a successful crystallization strategy. The significant nonpolar character introduced by the sec-butyl group heavily influences solvent selection.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₄O₂ | [1][2][3] |
| Molecular Weight | 178.23 g/mol | [1][2][3] |
| CAS Number | 40912-38-7 | [1][2][4] |
| Synonyms | 4-sec-Butylbenzoic acid | [2] |
| Computed XLogP3 | 3.9 | [2] |
-
Expert Insight: The high XLogP3 value of 3.9 indicates significant lipophilicity.[2] This suggests that while the molecule has a polar, hydrogen-bonding carboxylic acid group, its overall solubility will be poor in highly polar solvents like cold water and high in many organic solvents.[5] This property is the primary driver behind many of the crystallization challenges discussed below.
Section 2: Frequently Asked Questions (FAQs)
This section addresses common preliminary questions regarding the crystallization of this compound.
Q1: What is the best starting solvent for recrystallizing this compound?
A1: There is no single "best" solvent; the ideal choice depends on the impurities present. However, a good starting point is a mixed-solvent system. Due to the molecule's dual hydrophilic/lipophilic nature, a single solvent may either dissolve it too readily (even when cold) or not well enough (even when hot).
-
Recommended Approach: A mixed-solvent system, such as ethanol/water or acetone/water , is highly recommended. In this system, this compound is dissolved in a minimum amount of the "good" solvent (ethanol or acetone) in which it is readily soluble.[5] Then, the "anti-solvent" (water), in which the compound is poorly soluble, is added dropwise to the hot solution until persistent cloudiness (the saturation point) is observed. A few drops of the good solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly. This method allows for fine-tuned control over the supersaturation point.
Q2: Why is slow cooling so critical for this compound?
A2: Slow cooling is paramount for two primary reasons: purity and crystal size.
-
Purity: Crystallization is an equilibrium process. Slow cooling allows the molecules of this compound to selectively deposit onto the growing crystal lattice in an ordered fashion. Impurities do not fit well into this ordered structure and are therefore excluded, remaining in the "mother liquor" (the surrounding solution).[6][7] Rapid cooling can "crash out" the solid, trapping impurities within the crystal lattice.[6]
-
Crystal Quality: Gradual cooling promotes the formation of larger, more well-defined crystals, which are easier to filter and wash. Rapid cooling often leads to the formation of fine needles or powders that are difficult to handle and can trap a significant amount of solvent and dissolved impurities.
Q3: I've heard that benzoic acid derivatives can form polymorphs. What does this mean and why is it important?
A3: Polymorphism is the ability of a solid material to exist in more than one crystal structure.[8] These different structures, or polymorphs, can have distinct physicochemical properties, including solubility, melting point, stability, and bioavailability. For drug development professionals, controlling polymorphism is critical, as an unintended or unstable polymorph can dramatically alter a drug's performance. Benzoic acid and its derivatives are known to exhibit polymorphism.[9][10][11] While specific polymorphs for this compound are not extensively documented in the provided literature, it is a crucial factor to consider. Consistent crystallization conditions (solvent system, cooling rate, agitation) are key to reliably producing the same polymorphic form.
Section 3: Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during the crystallization process.
Problem 1: No Crystals Form After Cooling
You have cooled the solution, even in an ice bath, but no solid has precipitated. The solution remains clear.
-
Causality: This is almost always due to the solution not being sufficiently supersaturated. This typically happens if too much solvent was used initially.[12] Less commonly, the solution may be supersaturated but requires an energy input for nucleation (the initial formation of crystal seeds) to begin.
-
Solutions Workflow:
Caption: Troubleshooting workflow for failure of crystal formation.
-
Step-by-Step Protocol:
-
Induce Nucleation by Scratching: Use a glass stirring rod to gently scratch the inner surface of the flask below the level of the solution.[13] The microscopic scratches provide a high-energy surface that can act as a template for crystal growth.
-
Add a Seed Crystal: If you have a small amount of the crude or pure solid, add a tiny speck to the cold solution.[14] This provides a perfect template for other molecules to deposit onto.
-
Reduce Solvent Volume: If nucleation techniques fail, you have used too much solvent.[12] Gently heat the solution to boil off a portion of the solvent. For a mixed-solvent system, it is preferable to boil off some of the "good" solvent. After reducing the volume, allow the solution to cool again.
-
Problem 2: The Compound "Oils Out" Instead of Crystallizing
As the solution cools, a liquid layer or oily droplets form instead of solid crystals.
-
Causality: This phenomenon, known as "oiling out," occurs when the solute comes out of solution at a temperature that is above its melting point. This happens when the solution is highly concentrated, and the solubility of the compound drops dramatically over a small temperature range. The presence of impurities can also depress the melting point of the solid, increasing the likelihood of oiling out.[14]
-
Solutions:
-
Re-heat and Dilute: Place the flask back on the heat source until the oil redissolves completely.
-
Add More Solvent: Add a small amount of additional hot solvent (if using a mixed-solvent system, add the "good" solvent) to decrease the saturation point.[14] The goal is to ensure the compound stays dissolved until the solution has cooled to a temperature below its melting point.
-
Ensure Slow Cooling: After dilution, slow the cooling rate significantly. You can do this by insulating the flask (e.g., covering it with a beaker) to allow for very gradual temperature reduction.[13]
-
Lower the Initial Temperature: Consider starting the crystallization from a slightly lower temperature by using less heat to dissolve the solid initially, if possible.
-
Problem 3: The Crystal Yield is Very Low
You have successfully formed crystals, but the final mass after filtration and drying is much lower than expected.
-
Causality: Low yield is typically caused by one of three factors:
-
Using excessive solvent: The more solvent used, the more compound will remain dissolved in the mother liquor even after cooling.[6]
-
Incomplete precipitation: Not cooling the solution to a low enough temperature (e.g., in an ice-water bath) will leave a significant amount of product in solution. Benzoic acid's solubility is significantly lower in ice-cold water compared to room temperature water.[13]
-
Washing with warm or excessive solvent: Washing the collected crystals with a solvent that is not ice-cold, or using too much washing solvent, will redissolve a portion of your product.
-
-
Solutions:
-
Optimize Solvent Volume: In your next attempt, use the absolute minimum amount of hot solvent required to fully dissolve the crude solid.
-
Maximize Cooling: After slow cooling to room temperature, always place the flask in an ice-water bath for at least 20-30 minutes before filtration to maximize precipitation.[13]
-
Wash Correctly: Always wash the filtered crystals with a minimal amount of ice-cold recrystallization solvent. This removes surface impurities without dissolving an appreciable amount of the desired product.
-
Section 4: Key Experimental Protocols
Protocol 1: Mixed-Solvent Recrystallization of this compound (Ethanol/Water)
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum volume of hot ethanol required to just dissolve the solid. Use a steam bath or a carefully controlled hot plate for heating.
-
Saturation: While the ethanol solution is hot, add deionized water (the anti-solvent) dropwise with swirling until you observe a faint, persistent cloudiness (turbidity). This indicates the solution is saturated.
-
Clarification: Add 1-2 drops of hot ethanol to redissolve the precipitate and make the solution clear again. If the solution is colored due to impurities, this is the stage where you would add activated charcoal, boil for a few minutes, and perform a hot filtration to remove it.
-
Cooling: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature on a benchtop. Do not disturb the flask during this period.[6]
-
Crystallization: Once the flask has reached room temperature and crystals have formed, place it in an ice-water bath for at least 20 minutes to maximize crystal yield.[13]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[7]
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold ethanol/water mixture (in the same approximate ratio as the final crystallization mixture).
-
Drying: Allow the crystals to dry completely in the air on the filter paper or in a desiccator.
Section 5: Safety Precautions
This compound, like other benzoic acid derivatives, should be handled with appropriate care in a laboratory setting.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.[15]
-
Handling: Avoid creating and inhaling dust.[15] Handle the compound in a well-ventilated area or a chemical fume hood.
-
Hazards: Benzoic acid and its derivatives can cause skin and serious eye irritation.[16] In case of contact, flush the affected area with copious amounts of water. Seek medical attention for eye contact.[17]
-
Disposal: Dispose of chemical waste according to local and institutional regulations.
References
- This compound | 40912-38-7. Benchchem.
- Recrystallization of Benzoic Acid. University of Missouri–St. Louis.
- This compound | C11H14O2 | CID 2753386.
- Impact of polymorphism on mechanical properties of molecular crystals: a study of p-amino and p-nitro benzoic acid with nanoindentation. CrystEngComm, Royal Society of Chemistry.
- Conformational polymorphism of 3-(azidomethyl)benzoic acid.
- Polymorphism and cocrystal salt formation of 2-((2,6-dichlorophenyl)amino)benzoic acid... CrystEngComm, Royal Society of Chemistry.
- Polymorphism Of 2-Phenylamino-Chlorin
- Buy this compound | 40912-38-7. Smolecule.
- Chemistry 210 Experiment Ib. University of Wisconsin-Green Bay.
- Troubleshooting Crystalliz
- Recrystalliz
- Methods for removing impurities from crude benzoic acid samples. BenchChem.
- Safety Data Sheet for Benzoic Acid. Sigma-Aldrich.
- Benzoic Acid and Derivatives.
- This compound-40912-38-7. Thoreauchem.
- The solubility of benzoic acid in seven solvents.
- Understanding Benzoic Acid Solubility: A Comprehensive Guide. Guidechem.
- Chemical Safety Data Sheet MSDS / SDS - 4-(BUTYLAMINO)BENZOIC ACID. ChemicalBook.
- 4-[(butan-2-yl)sulfamoyl]benzoic acid. PubChemLite.
- Solubility of Benzoic Acid in Mixed Solvents.
- Material Safety Data Sheet - Benzoic acid MSDS. ScienceLab.com.
- Spherical crystallization of benzoic acid.
- Benzoic acid - Safety d
- Cocrystallization of benzoic acid and o-chlorobenzoic acid
- 4-Methyl-2-(2-methylanilino)benzoic acid.
- 4-Methyl-2-(2-methylanilino)benzoic acid.
- Effect of Solvent on Distribution Study of Benzoic Acid. Der Pharma Chemica.
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- 10. Polymorphism and cocrystal salt formation of 2-((2,6-dichlorophenyl)amino)benzoic acid, harvest of a second form of 2-((2,6-dimethylphenyl)amino)benzoic acid, and isomorphism between the two systems - CrystEngComm (RSC Publishing) [pubs.rsc.org]
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stability and degradation of 4-(Butan-2-yl)benzoic acid under different conditions
Welcome to the technical support center for 4-(Butan-2-yl)benzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability and degradation of this compound. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the general storage recommendations for this compound to ensure its stability?
A1: To maintain the integrity of this compound, it should be stored in a cool, dry, and well-ventilated area.[1] The container should be tightly sealed to prevent moisture absorption and contamination.[1][2] It is also advisable to protect it from direct sunlight.[3] For long-term storage, maintaining a consistent room temperature is generally sufficient.[2]
Q2: Is this compound susceptible to hydrolysis?
A2: As a carboxylic acid, this compound is generally stable against hydrolysis under neutral environmental pH conditions. However, at high pH (alkaline conditions), the carboxylate salt will form. Forced hydrolysis studies under acidic and basic conditions are recommended to fully characterize its stability profile. A patent describing the synthesis of a similar compound, 4-(butoxy)benzoic acid, indicates that hydrolysis can be induced at high temperatures (160°C) and high pH (13).[4]
Q3: What is the expected thermal stability of this compound?
A3: Benzoic acid itself is stable up to 300°C, though its derivatives may start to degrade at lower temperatures.[5] For instance, some substituted benzoic acids show severe degradation at 200°C.[5] The primary thermal degradation pathway for benzoic acids is often decarboxylation, leading to the formation of benzene or its derivatives.[5][6] It is crucial to perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine the specific decomposition temperature of this compound.
Q4: How does oxidation affect the stability of this compound?
A4: While specific data on this compound is limited, aromatic compounds can be susceptible to oxidation. Oxidative stress testing, for instance, using hydrogen peroxide (H₂O₂) or radical initiators like AIBN, can help determine the potential for oxidative degradation.[7][8][9] The benzylic position of the butan-2-yl group could be a potential site for oxidation.
Q5: What are the initial steps I should take to investigate the photostability of this compound?
A5: Photostability testing should be conducted according to ICH Q1B guidelines.[10][11][12] This involves exposing the compound, both as a solid and in solution, to a light source that produces a combination of visible and UV light.[11][12] The total illumination should be not less than 1.2 million lux hours and the integrated near-ultraviolet energy not less than 200 watt-hours per square meter.[11][12] A dark control sample should be stored under the same conditions to differentiate between thermal and light-induced degradation.[11]
Troubleshooting Guides
Issue 1: Inconsistent results in stability studies.
| Possible Cause | Troubleshooting Steps |
| Improper sample handling and storage. | Ensure consistent and appropriate storage conditions for all samples as outlined in the FAQs. Use tightly sealed, inert containers. |
| Contamination of the sample. | Use high-purity solvents and reagents. Ensure all glassware is scrupulously clean. |
| Inconsistent environmental conditions during the study. | Utilize a calibrated stability chamber that provides precise control over temperature and humidity. For photostability studies, use a validated light source and monitor light exposure. |
| Analytical method is not stability-indicating. | Develop and validate an HPLC or other suitable analytical method to ensure it can separate the parent compound from all potential degradation products. This is a critical step before initiating stability studies.[13] |
Issue 2: Difficulty in identifying unknown peaks in chromatograms from stressed samples.
| Possible Cause | Troubleshooting Steps |
| Degradation products have formed. | Utilize hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to obtain mass information and fragmentation patterns of the unknown peaks.[14] This is a powerful tool for structural elucidation of degradation products. |
| Matrix effects are interfering with the analysis. | Prepare samples in a clean solvent system whenever possible. If matrix effects are suspected, perform a standard addition experiment or use a matrix-matched calibration curve. |
| The analytical column is not providing adequate separation. | Experiment with different column chemistries (e.g., C18, phenyl-hexyl) and mobile phase compositions (pH, organic modifier) to improve the resolution between the parent peak and the new peaks. |
Forced Degradation Studies: Experimental Protocols
Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[13][15] The following are generalized protocols based on ICH guidelines that should be adapted for this compound.
Table 1: Recommended Conditions for Forced Degradation Studies
| Stress Condition | Recommended Protocol | Potential Degradation Pathway |
| Acid Hydrolysis | Dissolve the compound in 0.1 M HCl and heat at 60-80°C for a specified time (e.g., 24, 48 hours). | Hydrolysis of any labile functional groups (though the carboxylic acid itself is generally stable). |
| Base Hydrolysis | Dissolve the compound in 0.1 M NaOH and heat at 60-80°C for a specified time. | Formation of the sodium salt. At higher temperatures and pH, other reactions may occur. |
| Oxidation | Treat a solution of the compound with 3-30% hydrogen peroxide at room temperature or slightly elevated temperatures. Alternatively, use a radical initiator like AIBN.[8][9] | Oxidation of the alkyl side chain or the aromatic ring. |
| Thermal Degradation | Expose the solid compound to dry heat at temperatures below its melting point (e.g., in 10°C increments above the accelerated testing temperature).[16] | Decarboxylation, fragmentation. |
| Photodegradation | Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/m².[11][12] | Photochemical reactions leading to various degradation products. |
Protocol 1: General Procedure for a Forced Degradation Study
-
Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile, methanol).
-
Stress Application: Treat the samples according to the conditions outlined in Table 1. Include a control sample (unstressed) and a blank (solvent only) for each condition.
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours) to monitor the degradation over time.
-
Sample Neutralization/Quenching: For acid and base hydrolysis samples, neutralize the solution before analysis. For oxidative studies, it may be necessary to quench the reaction.
-
Analysis: Analyze the samples using a validated stability-indicating HPLC method with a photodiode array (PDA) detector to assess peak purity.
-
Peak Identification: For significant degradation, use LC-MS/MS to identify the mass of the degradation products and propose their structures.[14]
Visualizing Workflows
Photostability Testing Decision Workflow
Caption: Decision workflow for photostability testing based on ICH Q1B.
Potential Degradation Pathways of this compound
Caption: Potential degradation pathways for this compound.
References
- Benzoic Acid Standard. (2015, April 16).
- Degradation of benzoic acid and its derivatives in subcritical w
- A New Approach to Forced Degradation Studies Using Anhydrous Conditions. (n.d.). Pharmaceutical Technology.
- Benzoic Acid: Storage, Transportation, and Pharmacopoeia Standards. (2024, February 19). JustLong.
- SAFETY DATA SHEET. (2012, May 1). Fisher Scientific.
- SAFETY DATA SHEET. (2020, June 9). National Institute of Standards and Technology.
- ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. (n.d.). IKEV.
- The thermal decomposition of benzoic acid. (2025, August 6).
- STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. (n.d.). ICH.
- Q1B Photostability Testing of New Active Substances and Medicinal Products. (n.d.). European Medicines Agency.
- Benzoic Acid Uses and Safe Handling: A Comprehensive Guide. (2026, January 12). US.
- Forced degradation studies. (2016, December 14). MedCrave online.
- analysis of thermal decomposition kinetics and thermal hazard assessment of nitrobenzoic acid isomers by dsc and thermogravimetric method. (n.d.). SciELO.
- ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions. (2021, December 13).
- Top 10 Most Common HPLC Issues and How to Fix Them (2023). (2023, August 28). YouTube.
- Stability Indicating Forced Degrad
- Q1B Photostability Testing of New Drug Substances and Products March 1996. (2018, August 24). FDA.
- The thermal decomposition of benzoic acid. (n.d.). Scilit.
- Studies on the Thermal Decomposition of Benzoic Acid and its Deriv
- Technical Support Center: HPLC Analysis of Benzoic Acid Deriv
- An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. (2024, June 5).
- Pharma Stability: Troubleshooting & Pitfalls. (n.d.). Pharma Stability.
- Technical Support Center: Minimizing Carboxylic Acid Impurity Form
- The Cytoprotective Effect of Butin Against Oxidative Stress Is Mediated by the Up-Regulation of Manganese Superoxide Dismutase Expression Through a PI3K/Akt/Nrf2-dependent P
- Forced Degradation Studies for Biopharmaceuticals. (n.d.).
- 11 HPLC Problems and Solutions You Must Know. (n.d.). Labtech.
- Review on Common Observed HPLC Troubleshooting Problems. (n.d.). Rhenium Group.
- Summary of forced degradation results. (n.d.).
- This compound. (n.d.). PubChem.
- 4-[(Butan-2-yl)sulfamoyl]benzoic acid. (n.d.). BLDpharm.
- Direct Evidence of 2-Cyano-2-Propoxy Radical Activity During AIBN-Based Oxidative Stress Testing in Acetonitrile. (2013, March 11). PhaRxmon Consulting LLC.
- Direct evidence of 2-cyano-2-propoxy radical activity during AIBN-based oxidative stress testing in acetonitrile-water solvent systems. (2013, March 11). PubMed.
- Method for synthetizing 4-(benzene butoxy) benzoic acid. (n.d.).
- 4-(Butan-2-yl)phenol. (2018, February 19). SIELC Technologies.
- Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. (n.d.).
- LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol. (n.d.). PMC - NIH.
- Stability testing of existing active substances and related finished products. (2023, July 13). European Medicines Agency.
- Stability Testing of Drug Substances and Drug Products. (1998, May 27). FDA.
- 4-[(butan-2-yl)sulfamoyl]benzoic acid. (n.d.). PubChemLite.
- The alkaline hydrolysis of alkyl esters of benzoic, 1- and 2-naphthoic, 1-, 2-, and 9-anthroic, and 1-, 2-, 3-, 4-, and 9-phenanthroic acids. (n.d.). Journal of the Chemical Society B: Physical Organic (RSC Publishing).
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Technical Support Center: Optimizing Reaction Conditions for the Esterification of 4-(sec-butyl)benzoic Acid
Welcome to the technical support center for the synthesis and optimization of 4-(sec-butyl)benzoate esters. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven guidance to overcome the unique challenges presented by the esterification of sterically hindered carboxylic acids like 4-(sec-butyl)benzoic acid. The bulky sec-butyl group can significantly impede the approach of an alcohol to the carbonyl carbon, making standard procedures less effective and requiring careful optimization.
This guide is structured as a series of frequently asked questions and troubleshooting scenarios designed to address specific issues encountered in the laboratory. We will explore the causality behind experimental choices, ensuring that every protocol is a self-validating system.
Part 1: Method Selection - Frequently Asked Questions
Question: I need to synthesize an ester of 4-(sec-butyl)benzoic acid. Which esterification method should I choose?
Answer: The optimal method depends heavily on the alcohol you are using and the acid sensitivity of your substrates. The steric hindrance from the sec-butyl group makes this substrate challenging for some standard methods. Here is a comparative analysis to guide your decision.
-
Fischer-Speier Esterification: This is the most classical and atom-economical method, involving heating the carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst (like H₂SO₄ or p-TsOH).[1][2] It is best suited for simple, unhindered primary or secondary alcohols (e.g., methanol, ethanol) that can be used as the solvent to drive the reaction equilibrium forward.[1][3] For 4-(sec-butyl)benzoic acid, this method is viable but may require prolonged reaction times or higher temperatures.[4] It is not suitable for tertiary alcohols, which are prone to elimination to form alkenes under strong acid and heat.[4][5]
-
Steglich Esterification: This method is an excellent choice for acid-sensitive substrates or when using more sterically hindered or precious alcohols, including tertiary alcohols.[1][6] It uses a coupling agent, typically N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC), and a nucleophilic catalyst, 4-dimethylaminopyridine (DMAP).[7][8] The reaction proceeds under mild, neutral conditions at room temperature, making it highly versatile.[7][8] The primary drawback is the formation of a urea byproduct (DCU), which can complicate purification.[7][8]
-
Mitsunobu Reaction: This reaction is ideal for converting primary and secondary alcohols to esters with a complete inversion of stereochemistry, which is a powerful tool in complex syntheses.[9][10] It involves triphenylphosphine (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[10] While highly reliable, the reaction generates triphenylphosphine oxide and a hydrazinedicarboxylate as by-products, which can be challenging to remove.[11] Given the steric hindrance of 4-(sec-butyl)benzoic acid, this method can be effective but requires careful optimization.[12]
| Method | Typical Conditions | Suitable Alcohols | Advantages | Disadvantages |
| Fischer-Speier | Excess alcohol (as solvent), cat. H₂SO₄ or p-TsOH, Reflux | Primary, Secondary | Economical, simple workup for low-boiling alcohols. | Equilibrium reaction[5]; harsh acidic conditions; not for tertiary alcohols or acid-labile substrates.[1][8] |
| Steglich | DCC or EDC, cat. DMAP, Aprotic solvent (DCM, THF), Room Temp. | Primary, Secondary, Tertiary[1][6] | Mild conditions[8]; high yields; good for hindered substrates.[6] | Forms urea byproduct (DCU) complicating purification[8]; DCC is an allergen.[8] |
| Mitsunobu | PPh₃, DEAD or DIAD, Anhydrous THF or Toluene, 0°C to RT | Primary, Secondary | Mild conditions; stereochemical inversion at the alcohol center.[9][10] | Stoichiometric byproducts (phosphine oxide, hydrazine) require careful purification[11]; reagents are hazardous. |
Part 2: Troubleshooting Guide
This section addresses common problems encountered during the esterification of 4-(sec-butyl)benzoic acid.
Problem: Low or No Ester Yield
Question: My Fischer esterification of 4-(sec-butyl)benzoic acid with ethanol is giving a very low yield (<30%). What are the common causes and how can I improve it?
Answer: Low yields in Fischer esterification are almost always linked to the reaction equilibrium.[5][13] The reaction between a carboxylic acid and an alcohol is reversible, and for most pairs, the equilibrium constant is not large.[3]
Causality & Solutions:
-
Presence of Water: Water is a product of the reaction. Its presence, even in small amounts at the start, will inhibit the forward reaction and shift the equilibrium back towards the reactants (Le Châtelier's principle).[5][14]
-
Insufficient Shift in Equilibrium: To drive the reaction to completion, you must shift the equilibrium to the product side.
-
Suboptimal Temperature or Reaction Time: Steric hindrance from the sec-butyl group can slow the reaction rate.[5][16] The reaction may not have reached equilibrium in your allotted time.
-
Solution: Ensure the reaction is heated to a steady reflux. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the spot for the carboxylic acid is minimal. For hindered acids, this may require several hours (e.g., 5-10 hours).[4]
-
-
Inefficient Catalysis: An insufficient amount of acid catalyst will result in a slow reaction rate.[5]
Caption: A decision tree for troubleshooting low yields in Fischer esterification.
Question: I am attempting a Steglich esterification with 4-(sec-butyl)benzoic acid and a bulky secondary alcohol, but my TLC shows only starting materials after several hours. What should I check?
Answer: The Steglich esterification is generally robust, but failures often point to issues with reagents or a specific side reaction.
Causality & Solutions:
-
Inactive Reagents: DCC and DMAP are sensitive to moisture and degradation.
-
Solution: Use fresh, high-purity DCC and DMAP. Ensure your solvent (typically dichloromethane or THF) is anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture contamination.[17]
-
-
Side Reaction - N-acylurea Formation: If the alcohol is particularly hindered or the reaction is slow, the activated O-acylisourea intermediate can undergo a 1,3-rearrangement to a stable N-acylurea, which cannot react with the alcohol.[6][7]
-
Solution: DMAP is critical for suppressing this side reaction.[7] It acts as a highly nucleophilic acyl transfer catalyst, reacting with the O-acylisourea to form a reactive acylpyridinium intermediate that rapidly esterifies the alcohol before the rearrangement can occur.[6][8] Ensure you are using a sufficient catalytic amount of DMAP (typically 5-10 mol%).
-
-
Stoichiometry: Incorrect molar ratios of reactants can halt the reaction.
-
Solution: A typical stoichiometry involves 1.0 eq of carboxylic acid, 1.2-1.5 eq of alcohol, 1.1 eq of DCC, and 0.1 eq of DMAP.[17] Optimizing these ratios may be necessary for particularly challenging substrates.
-
Problem: Byproduct Formation & Purification
Question: How do I effectively remove the dicyclohexylurea (DCU) byproduct from my Steglich reaction? It keeps co-eluting with my product on the silica column.
Answer: The removal of DCU is the most common challenge in Steglich esterification workups, as it is a crystalline solid with limited solubility in many common organic solvents.[8]
Causality & Solutions:
-
Filtration: The majority of the DCU will precipitate out of the reaction mixture.
-
Protocol: After the reaction is complete (as determined by TLC), filter the reaction mixture through a pad of Celite or a sintered glass funnel to remove the bulk of the precipitated DCU. Rinse the solid with a small amount of the reaction solvent.
-
-
Precipitation: DCU is poorly soluble in certain cold solvents.
-
Protocol: After filtration, concentrate the filtrate under reduced pressure. Redissolve the crude product in a minimal amount of a solvent in which your product is soluble but DCU is not, such as diethyl ether or cold dichloromethane/hexane.[18] Place the solution in a freezer (-20°C) for several hours to precipitate the remaining DCU, then filter again.[18]
-
-
Acidic Wash (if using EDC): If you use the water-soluble carbodiimide EDC instead of DCC, the corresponding urea byproduct is also water-soluble and can be easily removed with a simple aqueous workup, including a mild acid wash.[1]
-
Chromatography Adjustments: If DCU persists, adjust your column chromatography conditions.
-
Protocol: Try a different solvent system. Sometimes, switching to a less polar system or using a solvent like 100% chloroform can help retain the DCU on the column while eluting the desired ester.[18]
-
Question: My Fischer esterification produced an unexpected byproduct. My mass spec suggests the addition of a C₄H₈ unit is absent, and instead, I see a mass corresponding to the starting material. What happened?
Answer: This is a classic side reaction when using secondary or tertiary alcohols under strong acidic conditions. The alcohol has likely undergone acid-catalyzed dehydration to form an alkene.[4] For example, sec-butanol would dehydrate to form a mixture of but-1-ene and but-2-ene.
Causality & Solutions:
-
Mechanism: The strong acid catalyst protonates the alcohol's hydroxyl group, turning it into a good leaving group (water). Subsequent elimination of water forms a carbocation, which then loses a proton to form an alkene. Tertiary alcohols are particularly susceptible to this.[4][5]
-
Solution: Avoid Fischer esterification for sensitive alcohols. For secondary alcohols, you can try milder conditions (e.g., lower temperature, shorter reaction time) but this will likely reduce your esterification yield. The best solution is to switch to a milder, non-acidic method like the Steglich Esterification , which does not promote dehydration.[6][8]
Part 3: Detailed Experimental Protocols
Protocol 1: Fischer-Speier Esterification of 4-(sec-butyl)benzoic Acid with Methanol
This protocol is optimized for a simple primary alcohol where a large excess can be used.
Methodology:
-
Setup: To a 100 mL oven-dried, round-bottomed flask equipped with a magnetic stir bar, add 4-(sec-butyl)benzoic acid (5.0 g, 28.0 mmol, 1.0 eq).
-
Reagent Addition: Add methanol (50 mL, 1.23 mol, 44 eq), which acts as both reagent and solvent.[3] While stirring, carefully add concentrated sulfuric acid (0.3 mL, 5.6 mmol, 0.2 eq) dropwise.
-
Reaction: Attach a reflux condenser and heat the mixture to a gentle reflux (approx. 65°C) for 4-6 hours.[4]
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent). The reaction is complete when the starting carboxylic acid spot is no longer visible.
-
Workup: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing 100 mL of ice-cold water.[3]
-
Extraction: Extract the aqueous mixture with diethyl ether (3 x 50 mL).
-
Neutralization: Combine the organic layers and wash sequentially with water (50 mL), saturated aqueous sodium bicarbonate solution (2 x 50 mL, until CO₂ evolution ceases), and finally with brine (50 mL).[4]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude methyl 4-(sec-butyl)benzoate.
-
Purification: The crude product can be purified by vacuum distillation if necessary.
Protocol 2: Steglich Esterification of 4-(sec-butyl)benzoic Acid with sec-Butanol
This protocol is ideal for more sterically demanding alcohols under mild conditions.
Caption: Experimental workflow for Steglich esterification and workup.
Methodology:
-
Setup: To a 250 mL oven-dried, round-bottomed flask under a nitrogen atmosphere, add 4-(sec-butyl)benzoic acid (5.0 g, 28.0 mmol, 1.0 eq), sec-butanol (3.1 g, 42.0 mmol, 1.5 eq), and 4-dimethylaminopyridine (DMAP) (0.34 g, 2.8 mmol, 0.1 eq).[19]
-
Solvent Addition: Add 100 mL of anhydrous dichloromethane (DCM). Stir until all solids are dissolved.
-
DCC Addition: Cool the flask to 0°C in an ice bath. In a separate flask, dissolve N,N'-dicyclohexylcarbodiimide (DCC) (6.3 g, 30.8 mmol, 1.1 eq) in 20 mL of anhydrous DCM. Add the DCC solution dropwise to the reaction mixture over 15 minutes.[19]
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 3-12 hours. A white precipitate of dicyclohexylurea (DCU) will form.
-
Monitoring: Monitor the reaction by TLC until the starting acid is consumed.
-
Workup - Filtration: Filter the reaction mixture through a pad of Celite to remove the DCU precipitate. Wash the filter cake with a small amount of DCM.
-
Workup - Aqueous Wash: Transfer the filtrate to a separatory funnel. Wash sequentially with 0.5 M HCl (2 x 50 mL), saturated aqueous NaHCO₃ solution (50 mL), and brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude ester by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes, to yield the pure sec-butyl 4-(sec-butyl)benzoate.
References
- Benchchem. (n.d.). Technical Support Center: Optimizing Reaction Conditions for the Esterification of Folic Acid.
- Amoco Corporation. (2001). Continuous process for preparing benzoic acid esters (U.S. Patent No. 6,235,924B1). U.S.
- Tapolcsányi, P., et al. (n.d.). The Mitsunobu Inversion Reaction of Sterically Hindered 17-Hydroxy Steroids.
- Wikipedia. (n.d.). Steglich esterification.
- Rahim, A. S. A., & Hamid, S. A. (2015). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. Journal of Physical Science, 26(2).
- DergiPark. (n.d.). Application of Green Catalysts for the Esterification of Benzoic Acid with Different Alcohols.
- Semantic Scholar. (n.d.). Article.
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Ester Synthesis.
- A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. (2021). Green Chemistry (RSC Publishing).
- Organic Chemistry Data. (n.d.). Acid to Ester - Common Conditions.
- Benchchem. (n.d.). Technical Support Center: Esterification of Substituted Benzoic Acids.
- SciSpace. (2019). Parametric optimization and rate laws determination for the conversion of 4-tert- butylbenzoic acid to methyl 4-tert.
- TCI Chemicals. (n.d.). Mitsunobu Reaction.
- Various Authors. (2013). What's the best way for removing extra DCC and DMAP in an esterification reaction?
- Study.com. (n.d.). Explain why the yield of ester is relatively low? How to improve the yield and the purity of ester?
- Organic Chemistry Portal. (n.d.).
- Studylib. (n.d.).
- Vinod, N., et al. (n.d.).
- Organic Chemistry Portal. (n.d.). Mitsunobu Reaction.
- National Institutes of Health. (n.d.).
- Ashenhurst, J. (2022). Fischer Esterification: Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry.
- Neises, B., & Steglich, W. (1985).
- Esterification of benzoic acid to methyl benzo
- ACS Omega. (2019).
- Reddit. (2020).
- IJSTR. (2020).
- BOC Sciences. (n.d.).
- Quora. (2015). What factors may influence the yield of an ester?
- Asahi Kasei Kogyo Kabushiki Kaisha. (1981). Process for purifying esters (U.S. Patent No. 4,304,925A). U.S.
- Organic Chemistry Portal. (n.d.).
- The Royal Society of Chemistry. (2014).
- IJSDR. (2021).
- KINETIC RESEARCH AND MODELING OF BENZOIC ACID ESTERIFIC
- Scribd. (n.d.).
- The Good Scents Company. (n.d.).
- Overcoming Organic Chemistry. (2012).
- ResearchGate. (n.d.). Conversion of Carboxylic Acids into Esters without Use of Alcohols.
- Google Patents. (n.d.).
- Google Patents. (n.d.).
- Google Patents. (n.d.).
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Validation & Comparative
A Guide to the Definitive Structure Elucidation of 4-(Butan-2-yl)benzoic Acid using 1H and 13C NMR Spectroscopy
In the landscape of pharmaceutical development and materials science, the unambiguous confirmation of a molecule's structure is a non-negotiable cornerstone of research and quality control. The slightest ambiguity in atomic connectivity or stereochemistry can have profound implications for a compound's efficacy, safety, and patentability. While numerous analytical techniques contribute to the mosaic of structural information, Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent tool for providing a comprehensive, atom-by-atom blueprint of a molecule in solution.
This guide provides an in-depth analysis of 4-(Butan-2-yl)benzoic acid, a molecule that, while seemingly simple, presents an excellent case study for applying fundamental and advanced NMR techniques. We will dissect its ¹H and ¹³C NMR spectra, demonstrating how chemical shifts, spin-spin coupling, and two-dimensional correlation experiments work in concert to build an irrefutable structural assignment. Furthermore, we will objectively compare the insights gleaned from NMR with those from alternative analytical methods, underscoring the unique power of NMR in modern chemical analysis.
Deciphering the Code: Predicted ¹H and ¹³C NMR Spectral Features
The power of NMR lies in its ability to report on the unique electronic environment of each nucleus. For this compound, we can predict a distinct set of signals that serve as a structural fingerprint.
¹H NMR Analysis: A Proton's Perspective
The ¹H NMR spectrum provides information on the number of chemically distinct protons, their electronic environments (chemical shift), their neighboring protons (splitting pattern or multiplicity), and their relative numbers (integration).
-
Aromatic Region (δ 7.0-8.5 ppm): The 1,4-disubstitution (para) pattern on the benzene ring creates a plane of symmetry. This results in two sets of chemically equivalent protons. The protons ortho to the electron-withdrawing carboxylic acid group (H-c) are expected to be deshielded and appear further downfield than the protons ortho to the electron-donating alkyl group (H-b).[1][2] Due to coupling between adjacent protons, this pattern classically appears as two doublets, often referred to as an AA'BB' system, which can sometimes be complex.[3][4]
-
Carboxylic Acid Proton (δ 10-13 ppm): The acidic proton of the carboxyl group is highly deshielded and typically appears as a broad singlet far downfield.[5][6] Its chemical shift is sensitive to concentration and solvent, and it can undergo exchange with trace amounts of water or in deuterated solvents like D₂O, which would cause the signal to disappear.[6][7]
-
Aliphatic Sec-Butyl Group (δ 0.8-3.0 ppm):
-
Methine Proton (H-d): This single proton is attached to a carbon that is bonded to the aromatic ring (a benzylic position) and two other carbons. It will be the most downfield signal in the alkyl region and will appear as a sextet due to coupling with the adjacent five protons (two from the CH₂ and three from the CH₃).[8]
-
Methylene Protons (H-e): These two protons are diastereotopic due to the adjacent chiral center (C-d). They are chemically inequivalent and will couple with each other and the neighboring four protons (one from the CH and three from the CH₃). This will result in a complex multiplet.
-
Methyl Protons (H-f): This methyl group is adjacent to the methylene group and will appear as a triplet.
-
Methyl Protons (H-g): This methyl group is adjacent to the methine chiral center and will appear as a doublet.
-
¹³C NMR Analysis: The Carbon Skeleton
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.
-
Carbonyl Carbon (δ 165-185 ppm): The carboxylic acid carbonyl carbon is significantly deshielded and appears at the downfield end of the spectrum.[6][9]
-
Aromatic Carbons (δ 110-160 ppm): Due to symmetry, four signals are expected for the six aromatic carbons. Two of these are for the protonated carbons (C-b, C-c) and two are for the quaternary carbons (C-a, C-ipso), which are not directly attached to protons.[1][10] The carbon attached to the carboxyl group (C-ipso) and the carbon attached to the sec-butyl group (C-a) will have distinct chemical shifts.
-
Aliphatic Carbons (δ 10-50 ppm): All four carbons of the sec-butyl group are chemically distinct and will produce four separate signals in the upfield region of the spectrum.
Summary of Predicted NMR Data
| Assignment | ¹H NMR Prediction | ¹³C NMR Prediction |
| δ (ppm) | Multiplicity | |
| Carboxyl (-COOH) | 10.0 - 13.0 | broad singlet |
| C-ipso | - | - |
| C-a | - | - |
| Aromatic (H-b) | ~7.3 | doublet |
| Aromatic (H-c) | ~8.0 | doublet |
| Methine (H-d) | 2.8 - 3.2 | sextet |
| Methylene (H-e) | 1.5 - 1.8 | multiplet |
| Methyl (H-f) | ~0.9 | triplet |
| Methyl (H-g) | ~1.2 | doublet |
Beyond One Dimension: Unambiguous Confirmation with 2D NMR
While 1D NMR provides a wealth of information, complex splitting patterns or signal overlap can sometimes lead to ambiguity. Two-dimensional (2D) NMR experiments provide definitive confirmation by revealing correlations between nuclei.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment is crucial for definitively assigning proton signals to their directly attached carbon atoms.[11][12] It generates a 2D plot with the ¹H spectrum on one axis and the ¹³C spectrum on the other. A cross-peak appears at the coordinates corresponding to a proton and the carbon it is bonded to. This would allow, for instance, the unambiguous assignment of the four distinct aliphatic signals.
-
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is the key to piecing the molecular puzzle together. It shows correlations between protons and carbons that are two or three bonds away.[12][13] For this compound, the most critical HMBC correlations for structure confirmation would be:
-
A correlation from the methine proton (H-d) to the aromatic quaternary carbon (C-a) and the ortho aromatic carbons (C-b). This unequivocally proves the attachment of the sec-butyl group to the benzene ring.
-
Correlations from the aromatic protons (H-c) to the carboxylic acid carbonyl carbon, confirming the position of the carboxyl group.
-
Sources
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- 8. C4H10O CH3CH(OH)CH2CH3 butan-2-ol low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 2-butanol sec-butyl alcohol 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
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A Comparative Analysis of Alkylbenzoic Acid Isomers: 4-(Butan-2-yl)benzoic Acid and 4-tert-butylbenzoic Acid
A Senior Application Scientist's Guide to Understanding Structure-Property Relationships
In the fields of materials science, organic synthesis, and pharmaceutical development, the subtle distinction between structural isomers can lead to significant differences in physicochemical properties and, consequently, in application and performance. This guide provides an in-depth comparison of two C4-substituted benzoic acid isomers: 4-(Butan-2-yl)benzoic acid (also known as 4-sec-butylbenzoic acid) and 4-tert-butylbenzoic acid. By examining their key properties through the lens of molecular structure and supporting experimental data, we aim to provide researchers, scientists, and drug development professionals with a clear framework for selecting the appropriate isomer for their specific application.
Molecular Structure: The Foundation of Divergent Properties
At a glance, this compound and 4-tert-butylbenzoic acid share the same molecular formula, C₁₁H₁₄O₂, and molecular weight (178.23 g/mol ).[1][2] However, the arrangement of the four-carbon alkyl substituent at the para position of the benzoic acid ring is fundamentally different.
-
This compound possesses a sec-butyl group, a branched substituent attached to the benzene ring via its secondary carbon. This group has a chiral center.
-
4-tert-butylbenzoic Acid features a tert-butyl group, a highly branched and sterically hindered substituent attached via its tertiary carbon.
This variation in branching and steric bulk is the primary driver for the differences in their macroscopic properties.
Comparative Physicochemical Properties
The following table summarizes the key physicochemical properties of the two isomers. It is important to note the scarcity of publicly available experimental data for this compound, a reflection of its more specialized use compared to the widely produced 4-tert-butylbenzoic acid. Where experimental data is unavailable, computed values are provided for a theoretical comparison.
| Property | This compound | 4-tert-butylbenzoic Acid | Causality of Difference |
| IUPAC Name | 4-butan-2-ylbenzoic acid[3] | 4-tert-butylbenzoic acid | - |
| CAS Number | 40912-38-7[3] | 98-73-7[1] | - |
| Melting Point | Data not available | 162-169 °C[1] | The highly symmetrical and compact structure of the tert-butyl group allows for more efficient crystal lattice packing, leading to a significantly higher melting point. |
| Acidity (pKa) | 3.9 (Predicted)[3] | 4.38 @ 25°C[1] | Alkyl groups are weakly electron-donating. The greater steric bulk of the tert-butyl group may slightly influence solvation of the carboxylate anion, making it a weaker acid compared to less hindered isomers. |
| Water Solubility | Data not available | 0.07 g/L (20 °C)[1] | Both are expected to have very low water solubility due to the hydrophobic alkyl and phenyl groups. The high lattice energy of 4-tert-butylbenzoic acid, evidenced by its high melting point, contributes to its poor aqueous solubility. |
In-Depth Analysis of Key Properties
Melting Point and Crystal Packing
The most dramatic difference between the isomers is the high melting point of 4-tert-butylbenzoic acid (162-169 °C).[1] This is a direct consequence of its molecular symmetry and shape. The bulky, quasi-spherical tert-butyl group allows the molecules to pack into a highly ordered and stable crystal lattice. This efficient packing maximizes intermolecular forces (van der Waals forces and hydrogen bonding between carboxylic acid dimers), requiring a large amount of thermal energy to break the lattice and transition to the liquid phase.
Acidity (pKa)
The acidity of a substituted benzoic acid is influenced by the electronic nature of its substituents. Alkyl groups are generally considered weakly electron-donating through an inductive effect, which tends to destabilize the conjugate base (carboxylate anion) and thus decrease acidity (increase pKa) compared to unsubstituted benzoic acid (pKa 4.2).
The experimental pKa of 4-tert-butylbenzoic acid is 4.38, making it a slightly weaker acid than benzoic acid, consistent with the electron-donating nature of the alkyl group.[1] The predicted pKa for the sec-butyl isomer is slightly lower at 3.9, suggesting it may be a slightly stronger acid.[3] This subtle difference, if experimentally verified, could be attributed to a complex interplay of inductive effects and steric hindrance affecting the solvation of the carboxylate anion. The bulky tert-butyl group may hinder the organization of solvent molecules around the anion, offering less stabilization and thus making the acid weaker.
Experimental Methodologies
To ensure the trustworthiness and reproducibility of the data presented, we outline standard protocols for determining two of the key properties discussed.
Protocol: Melting Point Determination by Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[5] It provides a highly accurate and reproducible determination of the melting point.
Methodology:
-
Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard (Melting Point: 156.6 °C).
-
Sample Preparation: Accurately weigh 2-5 mg of the benzoic acid derivative into a standard aluminum DSC pan. Crimp a lid onto the pan to encapsulate the sample.
-
Reference Preparation: Prepare an empty, hermetically sealed aluminum pan to serve as the reference.
-
Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 50 mL/min).
-
Thermal Program:
-
Equilibrate the cell at a temperature well below the expected melting point (e.g., 30 °C).
-
Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature well above the melting point (e.g., 200 °C).
-
-
Data Analysis: The melting event is observed as an endothermic peak on the resulting thermogram. The melting point is determined from the extrapolated onset of the melting peak.
Protocol: pKa Determination by Potentiometric Titration
Potentiometric titration is a highly reliable method for determining the dissociation constant (pKa) of a weak acid.[6] The method involves monitoring the pH of a solution as a standardized titrant is added incrementally.[7][8]
Methodology:
-
Solution Preparation:
-
Prepare a standardized solution of ~0.1 M sodium hydroxide (NaOH) in deionized water.
-
Accurately prepare a ~0.01 M solution of the benzoic acid derivative in a suitable solvent mixture (e.g., water/ethanol) to ensure solubility.
-
-
pH Meter Calibration: Calibrate a pH meter using at least two standard buffers (e.g., pH 4.00 and 7.00) at a constant temperature (e.g., 25 °C).[9]
-
Titration Setup:
-
Place a known volume (e.g., 50 mL) of the acid solution into a beaker with a magnetic stir bar.
-
Immerse the calibrated pH electrode into the solution, ensuring the bulb is fully submerged but clear of the stir bar.
-
Begin gentle, constant stirring.
-
-
Titration Process:
-
Add the standardized NaOH titrant from a burette in small, precise increments (e.g., 0.1-0.2 mL).
-
After each addition, allow the pH reading to stabilize and record both the volume of titrant added and the corresponding pH.
-
Continue the titration well past the equivalence point (the region of sharpest pH change).
-
-
Data Analysis:
-
Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.
-
Determine the equivalence point volume (Veq), which is the inflection point of the curve. This can be found more accurately by plotting the first derivative (ΔpH/ΔV) or second derivative (Δ²pH/ΔV²) of the titration curve.
-
The volume at the half-equivalence point is Veq / 2.
-
The pH of the solution at this half-equivalence point is equal to the pKa of the acid.
-
Implications for Research and Development
The choice between this compound and 4-tert-butylbenzoic acid depends entirely on the desired outcome and application:
-
For Polymer and Resin Modification: 4-tert-butylbenzoic acid is widely used as a chain terminator or modifier in alkyd resins.[1] Its bulky group controls polymerization and imparts desirable properties like improved thermal stability and weather resistance. Its high melting point and crystallinity are advantageous for solid-state processing.
-
For Liquid Crystal Synthesis: this compound and similar, less symmetrical molecules are valuable building blocks in the synthesis of liquid crystals.[2] The non-symmetrical, chiral nature of the sec-butyl group can be used to induce specific mesophases (e.g., chiral nematic or smectic phases) that are essential for display technologies. The lower melting point is also beneficial for creating materials that are liquid crystalline at or near room temperature.
-
For Drug Development: In medicinal chemistry, the shape of a molecule is critical for its interaction with biological targets like enzymes or receptors. The distinct steric profiles of the sec-butyl and tert-butyl groups would lead to different binding affinities and selectivities. The tert-butyl group might be used to probe a large, hydrophobic binding pocket, while the less bulky sec-butyl group could allow for a different binding orientation.
Conclusion
While this compound and 4-tert-butylbenzoic acid are simple structural isomers, their differences in molecular architecture give rise to markedly distinct physicochemical properties. The high symmetry of 4-tert-butylbenzoic acid results in a high melting point due to efficient crystal packing, making it a robust solid often used in polymer applications. The asymmetry of this compound, while less documented, makes it a candidate for applications requiring lower melting points and specific chiral structures, such as in the field of liquid crystals. This comparative guide underscores the critical importance of understanding structure-property relationships, enabling scientists to make informed decisions in material selection and molecular design.
References
-
Cheméo. (n.d.). Chemical Properties of 4-Butylbenzoic acid (CAS 20651-71-2). Retrieved from [Link]
-
PubChem. (n.d.). 4-Butylbenzoic acid. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
TA Instruments. (n.d.). Differential Scanning Calorimetry (DSC) Theory and Applications. Retrieved from [Link]
-
DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]
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A Comparative Guide to Purity Validation of 4-(Butan-2-yl)benzoic acid by HPLC-MS
Introduction: Beyond the Peak – Establishing True Purity
In the landscape of drug development and chemical research, the purity of a compound is not merely a percentage but a cornerstone of safety, efficacy, and reproducibility. For a molecule like 4-(Butan-2-yl)benzoic acid, a versatile building block in pharmaceuticals and material science, rigorous purity assessment is paramount.[1][2] This guide provides an in-depth validation of a High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) method for determining the purity of this compound. Moving beyond a simple procedural outline, we will explore the scientific rationale behind our methodological choices, establish a self-validating protocol in line with global regulatory standards, and objectively compare the performance of HPLC-MS against orthogonal techniques such as Quantitative Nuclear Magnetic Resonance (qNMR) and Differential Scanning Calorimetry (DSC).
The selection of an analytical method is a critical decision. While techniques like Titrimetry or UV-Spectrophotometry can provide a general purity value, they often lack the specificity to distinguish the main component from structurally similar impurities. This is particularly relevant for this compound, where synthesis via Friedel-Crafts reactions can introduce isomeric byproducts that are difficult to resolve.[3] HPLC, by its nature as a separative technique, offers the resolution needed, while mass spectrometry provides definitive identification and enhances sensitivity, making HPLC-MS a powerhouse for purity and stability-indicating assays.[4][5]
This guide is structured to provide researchers, analysts, and quality control professionals with a comprehensive framework for not only implementing but also understanding the nuances of analytical method validation, grounded in the principles outlined by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[6][7][8][9][10]
The Analytical Challenge: Potential Impurities in this compound
A robust analytical method must be specific enough to separate the analyte of interest from any potential impurities. Understanding the synthesis route is therefore the first step in method development. The common synthesis of this compound involves the Friedel-Crafts alkylation or acylation of a benzene derivative.[1][3] This process can generate several potential impurities:
-
Positional Isomers: Friedel-Crafts alkylation is susceptible to carbocation rearrangements, potentially leading to the formation of ortho- and meta- isomers (2-(Butan-2-yl)benzoic acid and 3-(Butan-2-yl)benzoic acid).
-
Related Substances: Incomplete oxidation of the alkyl side chain could leave sec-butylbenzene as a starting material impurity.
-
Process Reagents: Residual catalysts (e.g., AlCl₃) and solvents must also be considered.
-
Degradation Products: Forced degradation studies (acidic, basic, oxidative, thermal, photolytic) are essential to identify potential degradants that might form during storage or in a formulated product.
Our HPLC-MS method must be designed and validated to prove it can effectively separate and quantify the parent molecule in the presence of these specific potential contaminants.
Experimental Protocol: HPLC-MS Method Validation
This section details the comprehensive validation of a reversed-phase HPLC method coupled with mass spectrometry, following the principles of ICH Q2(R2) guidelines.[8][9][11]
Materials and Reagents
-
Reference Standard: this compound, certified purity >99.5%.
-
Potential Impurity Standards: 2-(Butan-2-yl)benzoic acid, 3-(Butan-2-yl)benzoic acid, sec-butylbenzene (if available).
-
Solvents: Acetonitrile (ACN) and Methanol (MeOH), HPLC grade or higher.
-
Water: Deionized water, 18.2 MΩ·cm.
-
Additives: Formic acid (FA), LC-MS grade.
-
Instrumentation: HPLC or UHPLC system with a Diode Array Detector (DAD) and a single quadrupole or tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole).
Chromatographic and MS Conditions
The following conditions were established after a systematic method development process aimed at achieving optimal resolution between the main peak and potential isomers.
| Parameter | Condition | Rationale |
| Column | C18, 100 x 2.1 mm, 1.8 µm | Provides excellent efficiency and resolution for small aromatic molecules. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidified mobile phase suppresses the ionization of the carboxylic acid, leading to better peak shape.[12] |
| Mobile Phase B | 0.1% Formic Acid in ACN | Acetonitrile is a common organic modifier providing good elution strength for this class of compounds. |
| Gradient | 40% B to 95% B over 10 min | A gradient is necessary to elute the main compound with a good peak shape while also separating it from earlier-eluting polar impurities and later-eluting non-polar impurities like sec-butylbenzene. |
| Flow Rate | 0.3 mL/min | Appropriate for a 2.1 mm ID column to maintain efficiency. |
| Column Temp. | 40 °C | Increased temperature can improve peak shape and reduce viscosity, leading to lower backpressure. |
| Injection Vol. | 2 µL | Small injection volume minimizes peak distortion. |
| DAD Wavelength | 235 nm | Corresponds to the UV maxima of the benzoic acid chromophore. |
| MS Ionization | Electrospray Ionization (ESI), Negative | The carboxylic acid group is readily deprotonated in negative mode, providing a strong [M-H]⁻ signal. |
| MS Scan Mode | Selected Ion Monitoring (SIM) | For quantification, monitoring the specific m/z of the [M-H]⁻ ion (177.1) provides superior sensitivity and selectivity compared to a full scan. |
Validation Workflow
The validation process follows a logical sequence to demonstrate the method's suitability.
Caption: Overall workflow for HPLC-MS method validation.
System Suitability Testing (SST)
Before any validation run, the system's fitness for purpose is confirmed. This is a non-negotiable part of quality control, ensuring the chromatographic system is performing as expected.[13][14][15]
-
Procedure: Six replicate injections of a standard solution (e.g., 100 µg/mL).
-
Acceptance Criteria:
-
Peak Area %RSD: ≤ 2.0%
-
Retention Time %RSD: ≤ 1.0%
-
Tailing Factor (Asymmetry): 0.8 - 1.5[16]
-
Theoretical Plates (N): > 5000
-
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Procedure:
-
Blank Analysis: Inject a blank solvent to ensure no interfering peaks at the retention time of the analyte.
-
Impurity Spiking: Spike the analyte solution with known levels of potential impurities (isomers, starting materials).
-
Forced Degradation: Subject the analyte to stress conditions (e.g., 0.1M HCl, 0.1M NaOH, 3% H₂O₂, heat, UV light) to generate degradation products.
-
-
Acceptance Criteria:
-
The analyte peak should be free from co-elution with any impurity or degradant peak.
-
Peak purity analysis (using DAD) should pass.
-
Mass spectrometry confirms the identity of the main peak and helps in the tentative identification of degradants.
-
Linearity and Range
Linearity demonstrates that the method's response is directly proportional to the analyte concentration over a specified range.
-
Procedure: Prepare a series of at least five concentrations, typically spanning 50% to 150% of the target concentration for an assay (e.g., 50, 75, 100, 125, 150 µg/mL).
-
Acceptance Criteria:
-
Correlation Coefficient (r²): ≥ 0.999
-
The y-intercept should not be significantly different from zero.
-
Visual inspection of the calibration curve should show a linear relationship.
-
Accuracy
Accuracy measures the closeness of the test results to the true value.
-
Procedure: Perform a recovery study by spiking a placebo (or blank matrix) with the analyte at three concentration levels (e.g., 80%, 100%, 120%) in triplicate.
-
Acceptance Criteria:
-
Mean Recovery: 98.0% - 102.0% at each level.
-
Precision
Precision expresses the variability of results from multiple samplings of a homogeneous sample.
-
Procedure:
-
Repeatability (Intra-assay): Analyze six replicate samples at 100% of the target concentration on the same day, by the same analyst.
-
Intermediate Precision (Inter-assay): Repeat the analysis on a different day, with a different analyst, or on a different instrument.
-
-
Acceptance Criteria:
-
%RSD: ≤ 2.0% for both repeatability and intermediate precision.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ establish the lowest concentration of analyte that can be reliably detected and quantified, respectively.
-
Procedure: Determined based on the signal-to-noise ratio (S/N) or the standard deviation of the response and the slope of the calibration curve.
-
LOD: S/N ratio of 3:1
-
LOQ: S/N ratio of 10:1
-
-
Acceptance Criteria: The LOQ must be demonstrated with acceptable precision and accuracy.
Robustness
Robustness evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters.
-
Procedure: Introduce small changes to parameters like:
-
Flow rate (± 0.02 mL/min)
-
Column temperature (± 2 °C)
-
Mobile phase pH/composition (e.g., 0.09% FA vs 0.11% FA)
-
-
Acceptance Criteria: System suitability parameters must still be met, and the results should not be significantly impacted by these minor changes.
Comparative Analysis: HPLC-MS vs. Orthogonal Methods
No single analytical technique is infallible. A comprehensive purity assessment often relies on using orthogonal methods—techniques that measure the same attribute based on different chemical or physical principles. Here, we compare our validated HPLC-MS method with Quantitative NMR (qNMR) and Differential Scanning Calorimetry (DSC).
Caption: Comparison of analytical principles for purity determination.
Quantitative Data Summary
The table below summarizes the typical performance of each technique for the purity assessment of a high-purity organic compound like this compound.
| Parameter | HPLC-MS | Quantitative NMR (qNMR) | Differential Scanning Calorimetry (DSC) |
| Principle | Separation & Ionization | Nuclear Resonance | Melting Point Depression |
| Primary Measurement | Area Percent (relative) | Molar Ratio (absolute) | Mole Fraction Impurity |
| Specificity | High (separates isomers) | High (structure-specific) | Low (non-specific) |
| Quantitation Limit | ~0.01 - 0.1% | ~0.1% | ~0.5 - 1% |
| Accuracy | High (with standards) | Very High (primary method) | Moderate to High |
| Precision (%RSD) | < 2% | < 1% | Variable (2-10%) |
| Reference Standard | Requires analyte standard | Requires internal standard | Requires pure substance for Tm |
| Detects Non-Chromophoric Impurities? | Yes (if ionizable) | Yes (if protonated) | No (only detects soluble impurities) |
| Detects Water/Solvents? | No (typically) | Yes | No |
Discussion of Comparative Performance
-
HPLC-MS: This is the gold standard for routine quality control, especially for identifying and quantifying specific, known impurities. Its strength lies in its high resolving power and sensitivity.[4] However, it is a relative technique; the "100%" purity is based on the sum of all detected peak areas, and it may not detect impurities that do not have a UV chromophore or do not ionize.
-
Quantitative NMR (qNMR): qNMR is a powerful, primary analytical method that can determine purity without needing a reference standard of the analyte itself.[17][18][19][20] By integrating the signal of the analyte against a certified internal standard of known purity and weight, a direct, absolute purity value can be calculated.[21] Its key advantage is the ability to quantify any proton-containing molecule, including residual solvents, making it an excellent orthogonal check on chromatographic purity.
-
Differential Scanning Calorimetry (DSC): DSC determines purity by measuring the depression of a substance's melting point, which is caused by the presence of impurities.[22] Based on the Van't Hoff equation, it provides a mole percent purity value.[23] It is a valuable technique because it is not dependent on the chemical structure or response factor of the impurity.[24][25] However, it is only effective for highly pure (>98.5%), crystalline solids and assumes the impurity is soluble in the molten analyte. It cannot provide any information on the identity or number of impurities.
Conclusion: An Integrated Approach to Purity Validation
The validation of an analytical method is a systematic journey to prove its fitness for purpose. This guide has demonstrated that a well-developed HPLC-MS method, validated according to ICH guidelines, provides a specific, sensitive, and reliable tool for assessing the purity of this compound.[5][26] The strength of this method lies in its ability to separate and quantify closely related structural isomers and degradation products, which is critical for ensuring the quality of this important chemical intermediate.
However, true scientific integrity demands an acknowledgment of any single method's limitations. By comparing the results from HPLC-MS with orthogonal methods like qNMR and DSC, a more complete and trustworthy purity profile can be established. While HPLC-MS is ideal for routine analysis and impurity profiling, qNMR offers an absolute purity value that accounts for undetected components like solvents, and DSC provides a valuable check based on a different physical principle. This integrated, multi-technique approach represents a best practice in the industry, ensuring that the purity value assigned to a compound is accurate, robust, and defensible.
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A Comparative Guide to the Biological Activity of Benzoic Acid Isomers
For researchers, scientists, and drug development professionals, understanding how subtle changes in molecular architecture dictate biological function is a cornerstone of innovation. Benzoic acid and its substituted derivatives are not just simple aromatic carboxylic acids; they are versatile scaffolds whose biological activities are profoundly influenced by the type and position of functional groups on the phenyl ring. This guide provides an in-depth comparative analysis of the antimicrobial, antioxidant, and anti-inflammatory properties of key hydroxybenzoic and aminobenzoic acid isomers, supported by experimental data and detailed protocols to ensure scientific integrity and reproducibility.
The positioning of a hydroxyl (-OH) or an amino (-NH2) group—be it ortho (position 2), meta (position 3), or para (position 4) relative to the carboxylic acid—dramatically alters the molecule's electronic properties, steric profile, and hydrogen-bonding capabilities.[1] These modifications, in turn, govern the compound's interaction with biological targets such as microbial cell membranes and inflammatory enzymes. This guide will dissect these structure-activity relationships to provide a clear framework for future research and development.
Comparative Antimicrobial Activity: A Tale of Two Membranes
The antimicrobial efficacy of benzoic acid derivatives is largely dependent on their ability to disrupt microbial cell membranes and interfere with essential metabolic processes.[2] This activity is significantly modulated by the isomer's structure, which affects its lipophilicity and acidity. Phenolic acids generally exhibit greater potency against Gram-positive bacteria compared to Gram-negative bacteria, as the complex outer membrane of the latter presents a formidable penetration barrier.
Structure-Activity Relationship Insights
For hydroxybenzoic acids, the position of the hydroxyl group is critical. 2-hydroxybenzoic acid (salicylic acid) often displays the most potent activity among the monohydroxy isomers. Its efficacy is attributed not only to its lipophilicity (log P of 2.3), which aids in membrane penetration, but also its lower pKa (2.94), which allows it to act as a potent protonophore, disrupting the transmembrane proton motive force.[3] While adding a hydroxyl or methoxyl group generally weakens the antibacterial effect compared to unsubstituted benzoic acid, the ortho position of the hydroxyl group in salicylic acid represents a notable exception.[3]
In the case of aminobenzoic acids, the para isomer (PABA) is a crucial metabolite for many microorganisms, serving as a precursor in the folic acid synthesis pathway.[4] This makes the pathway an attractive target, and PABA derivatives can act as competitive inhibitors of key enzymes like dihydropteroate synthase.
Supporting Experimental Data
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for hydroxybenzoic acid isomers against common Gram-negative and Gram-positive bacteria.
| Compound | Isomer Position | Escherichia coli O157 (MIC, mg/mL)[3] | Staphylococcus aureus (MIC, µg/mL) |
| Benzoic Acid | - | 1 | - |
| 2-Hydroxybenzoic Acid | ortho | 1 | >1000[5] |
| 3-Hydroxybenzoic Acid | meta | 2 | - |
| 4-Hydroxybenzoic Acid | para | 2 | 160[5][6] |
| Note: Data for S. aureus is collated from different studies and should be compared with caution due to potential variations in experimental conditions. |
Experimental Protocol: Broth Microdilution for MIC Determination
This protocol outlines the standardized method for determining the Minimum Inhibitory Concentration (MIC) of a compound, providing a quantitative measure of its antimicrobial activity.
-
Preparation of Microbial Inoculum: A pure culture of the test microorganism (e.g., E. coli ATCC 25922, S. aureus ATCC 29213) is grown on an appropriate agar medium. Several colonies are suspended in sterile broth to achieve a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is then diluted to a final inoculum concentration of about 5 x 10⁵ CFU/mL in the test wells.
-
Preparation of Compound Dilutions: The test isomer is dissolved in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution. A two-fold serial dilution is then performed in a 96-well microtiter plate using sterile Mueller-Hinton Broth (MHB) to achieve a range of desired concentrations.
-
Inoculation and Incubation: Each well of the microtiter plate is inoculated with the standardized microbial suspension. Control wells are included: a growth control (broth + inoculum, no compound) and a sterility control (broth only). The plate is incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This is determined by visual inspection of the wells for turbidity.
Workflow for MIC Determination
Comparative Antioxidant Activity: The Role of Hydroxyl Positioning
The antioxidant activity of phenolic compounds is primarily attributed to their ability to donate a hydrogen atom from their hydroxyl groups to neutralize free radicals, thereby terminating oxidative chain reactions.[1] The structure-activity relationship is heavily dependent on the number and relative position of these -OH groups.
Structure-Activity Relationship Insights
Generally, the antioxidant capacity of hydroxybenzoic acids increases with the number of hydroxyl groups. Dihydroxy and trihydroxybenzoic acids are significantly more potent antioxidants than their monohydroxy counterparts.[1] For monohydroxybenzoic acid isomers, the antioxidant activity is notably weak. The position of the single hydroxyl group does not appear to confer strong radical scavenging ability, as the stabilization of the resulting phenoxyl radical is limited compared to compounds with multiple hydroxyl groups that allow for greater resonance stabilization.
Supporting Experimental Data
The antioxidant capacity of the monohydroxybenzoic acid isomers is consistently low across standard assays. In contrast, dihydroxybenzoic acid isomers show a clear structure-dependent activity, highlighting the importance of multiple hydroxyl groups.
| Compound | Isomer Position | DPPH Radical Scavenging (IC₅₀, µM) |
| 2-Hydroxybenzoic Acid | ortho | > 1000[1] |
| 3-Hydroxybenzoic Acid | meta | > 1000[1] |
| 4-Hydroxybenzoic Acid | para | > 1000[1] |
| 2,5-Dihydroxybenzoic Acid | - | 3.96 |
| 3,4-Dihydroxybenzoic Acid | - | 8.01 |
| Note: A lower IC₅₀ value indicates higher antioxidant activity. Data for dihydroxy-isomers are included for comparative context. |
Experimental Protocol: DPPH Radical Scavenging Assay
This protocol describes a common, rapid, and reliable method for assessing the in vitro antioxidant capacity of chemical compounds.
-
Reagent Preparation: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) at a concentration of 0.1 mM in methanol. This solution should be freshly prepared and protected from light.
-
Sample Preparation: Prepare a series of concentrations for each benzoic acid isomer in methanol. A known antioxidant, such as ascorbic acid or Trolox, should be prepared similarly to serve as a positive control.
-
Assay Procedure: In a 96-well microplate, add 100 µL of each sample or standard concentration to the wells. Add 100 µL of the DPPH working solution to all wells to initiate the reaction. A control well containing 100 µL of methanol and 100 µL of the DPPH solution is required.
-
Incubation and Measurement: Incubate the plate in the dark at room temperature for 30 minutes. Measure the absorbance of each well at 517 nm using a microplate reader. The scavenging of the DPPH radical by an antioxidant is observed as a decrease in absorbance (a color change from purple to yellow).
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] x 100 The IC₅₀ value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the inhibition percentage against the compound concentrations.
Antioxidant Mechanism: Radical Scavenging
Comparative Anti-inflammatory Activity: Isomer-Specific Pathway Modulation
The anti-inflammatory properties of benzoic acid derivatives are highly specific to the isomer , with salicylic acid (ortho-hydroxybenzoic acid) being the most studied due to its relationship with aspirin. The mechanisms often involve the inhibition of key enzymes and transcription factors in the inflammatory cascade.
Structure-Activity Relationship Insights
2-Hydroxybenzoic acid (salicylic acid) is a well-established anti-inflammatory agent. Its primary mechanisms include the suppression of prostaglandin synthesis through the inhibition of cyclooxygenase (COX) enzymes and the inhibition of the NF-κB signaling pathway, a central regulator of inflammatory gene expression.[2] In contrast, data suggests that 4-hydroxybenzoic acid (para isomer) is ineffective at inhibiting the production of nitric oxide (NO), a key inflammatory mediator, in stimulated immune cells (microglia).[7] This stark difference highlights the critical role of the ortho-hydroxyl group in conferring anti-inflammatory activity, likely through its ability to chelate metal ions or form specific hydrogen bonds within enzyme active sites that the para isomer cannot.
Supporting Experimental Data
The following table summarizes the comparative anti-inflammatory activity based on the inhibition of nitric oxide (NO), a key inflammatory mediator produced by macrophages upon stimulation.
| Compound | Isomer Position | Nitric Oxide (NO) Inhibition in LPS-stimulated Microglia[7] |
| 2-Hydroxybenzoic Acid | ortho | Active (Inferred from known NF-κB inhibition) |
| 3-Hydroxybenzoic Acid | meta | Data not readily available |
| 4-Hydroxybenzoic Acid | para | No effect |
| Protocatechuic Acid (3,4-Dihydroxy) | - | Effective |
| Note: The activity of 2-Hydroxybenzoic Acid is inferred from its well-documented mechanism of inhibiting the NF-κB pathway, which is upstream of iNOS (the enzyme that produces NO). Protocatechuic acid is included to show that other phenolic acid structures can be effective. |
Experimental Protocol: Nitric Oxide Inhibition Assay in RAW 264.7 Macrophages
This assay quantifies the production of nitrite (a stable metabolite of NO) in cell culture supernatant using the Griess reagent to assess the anti-inflammatory potential of a compound.
-
Cell Culture: The murine macrophage cell line RAW 264.7 is cultured in DMEM supplemented with 10% fetal bovine serum and antibiotics. Cells are seeded into a 96-well plate at a density of 5 x 10⁴ cells/well and allowed to adhere overnight.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test isomers. Cells are pre-treated with the compounds for 1-2 hours.
-
Inflammatory Stimulation: Inflammation is induced by adding Lipopolysaccharide (LPS; 1 µg/mL) to all wells except the negative control. The plate is then incubated for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Nitrite Measurement (Griess Assay): 50 µL of supernatant from each well is transferred to a new 96-well plate. 50 µL of Griess Reagent I (sulfanilamide in phosphoric acid) is added to each well, followed by 50 µL of Griess Reagent II (naphthylethylenediamine dihydrochloride in phosphoric acid).
-
Absorbance Reading and Calculation: After a 10-minute incubation at room temperature, the absorbance is measured at 540 nm. The concentration of nitrite is calculated from a standard curve prepared with sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.
Inflammatory Signaling Pathway: NF-κB Inhibition
Conclusion
This comparative guide demonstrates that the biological activity of benzoic acid derivatives is not a monolithic property but a nuanced function of isomeric structure. The position of a single functional group dictates the molecule's efficacy across antimicrobial, antioxidant, and anti-inflammatory paradigms.
-
For Antimicrobial Activity , 2-hydroxybenzoic acid stands out among its isomers against Gram-negative bacteria like E. coli, while 4-hydroxybenzoic acid shows notable activity against Gram-positive bacteria like S. aureus.
-
For Antioxidant Activity , monohydroxybenzoic acid isomers are universally weak radical scavengers. Potent antioxidant capacity is only achieved with the addition of multiple hydroxyl groups, as seen in di- and trihydroxybenzoic acids.
-
For Anti-inflammatory Activity , the ortho position of the hydroxyl group in salicylic acid is critical for inhibiting key inflammatory pathways like NF-κB. The para isomer, 4-hydroxybenzoic acid, lacks this specific activity, highlighting a profound structure-function dichotomy.
These findings underscore the importance of precise structural considerations in the fields of medicinal chemistry and drug development. By understanding the causality behind these experimental observations, researchers can more effectively design and synthesize novel benzoic acid derivatives with tailored and enhanced biological activities.
References
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A Comparative Guide to the Liquid Crystal Properties of 4-(Butan-2-yl)benzoic Acid Derivatives
This guide provides a comprehensive framework for researchers, scientists, and professionals in drug development on the assessment of liquid crystal properties originating from the versatile 4-(butan-2-yl)benzoic acid core structure. We will delve into the rationale behind molecular design, detail robust experimental protocols for synthesis and characterization, and present a clear methodology for comparing the performance of novel derivatives.
Introduction: The Strategic Value of the 4-(Butan-2-yl)benzoyl Moiety
Liquid crystals (LCs) represent a unique state of matter, possessing the fluidity of a liquid alongside the long-range orientational order of a crystal.[1] This duality makes them exceptionally responsive to external stimuli, forming the basis for modern display technologies and advanced sensor applications.[2]
Benzoic acid derivatives are a cornerstone in the design of thermotropic liquid crystals, largely due to the ability of their carboxylic acid groups to form stable hydrogen-bonded dimers.[3][4] This dimerization effectively elongates the molecular unit, a key prerequisite for the formation of anisotropic liquid crystalline phases, or mesophases.
The focus of this guide, this compound, is a particularly intriguing building block. Its structure offers a strategic combination of features:
-
A Rigid Core: The phenyl ring provides the necessary structural rigidity and anisotropy fundamental to all mesogens.[5]
-
A Branched Alkyl Chain: The sec-butyl group introduces steric bulk. Compared to linear alkyl chains, this branching can disrupt crystal packing, often leading to lower melting points and a broader temperature range in which the liquid crystal phase is stable.[6]
-
Inherent Chirality: The butan-2-yl group contains a chiral center. The introduction of molecular chirality is a profound influencing factor in liquid crystal systems, as it can guide the self-assembly process into helical superstructures, resulting in valuable chiral mesophases such as the chiral nematic (N*) or Twist Grain Boundary (TGB) phases.[7][8][9]
This guide will equip researchers with the necessary protocols and analytical frameworks to synthesize derivatives of this core and systematically evaluate their potential as high-performance liquid crystalline materials.
Synthesis of Novel Derivatives: An Esterification Approach
The most direct path to creating novel mesogens from this compound is through derivatization of the carboxylic acid group, most commonly via esterification to link a second functional moiety.[2][5] This modular approach allows for systematic tuning of the final molecule's properties.
The following diagram outlines a generalized, two-step workflow for synthesizing an ester-based derivative, a common strategy for producing calamitic (rod-like) liquid crystals.
Caption: Generalized synthetic workflow for ester-based derivatives.
Protocol 1: Synthesis of 4'-Cyano-[1,1'-biphenyl]-4-yl 4-(butan-2-yl)benzoate
This protocol details the synthesis of a representative liquid crystal. The choice of a cyanobiphenyl moiety as the second component is strategic; its strong dipole moment and linear shape are well-known to promote stable nematic phases.
A. Causality Behind Experimental Choices:
-
Acid Activation: The carboxylic acid is first converted to a more reactive acyl chloride using thionyl chloride (SOCl₂).[5] This is a critical step because the direct esterification of a carboxylic acid with a phenol is generally inefficient. The acyl chloride is a much stronger electrophile, ensuring a high-yield reaction.
-
Base Catalyst: A weak base like pyridine is used to neutralize the HCl byproduct generated during the esterification, driving the reaction to completion.
-
High Purity: Liquid crystal phase behavior is exquisitely sensitive to impurities, which can disrupt the long-range order and depress transition temperatures. Therefore, rigorous purification, typically by column chromatography followed by recrystallization, is non-negotiable.
B. Step-by-Step Methodology:
-
Acid Chloride Formation:
-
In a round-bottom flask under an inert atmosphere (N₂ or Ar), suspend this compound (1 eq.) in an excess of thionyl chloride (SOCl₂, ~5 eq.).
-
Add a catalytic amount of N,N-dimethylformamide (DMF, ~1 drop).
-
Reflux the mixture for 2-3 hours until the solution becomes clear.
-
Remove the excess SOCl₂ under reduced pressure to yield the crude 4-(butan-2-yl)benzoyl chloride. Use this intermediate directly in the next step.
-
-
Esterification:
-
Dissolve 4'-hydroxy-[1,1'-biphenyl]-4-carbonitrile (1 eq.) and pyridine (1.2 eq.) in a dry, non-protic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Cool the solution in an ice bath (0 °C).
-
Slowly add a solution of the crude 4-(butan-2-yl)benzoyl chloride (1.1 eq.) in the same dry solvent.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor reaction completion using Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product via silica gel column chromatography using a hexane/ethyl acetate gradient.
-
Further purify the collected fractions by recrystallization from a suitable solvent (e.g., ethanol or isopropanol) to obtain the final product as a white solid.
-
Characterization: A Two-Pronged Approach
To reliably assess liquid crystalline properties, a combination of visual observation and thermodynamic analysis is required. Polarized Optical Microscopy (POM) provides qualitative identification of mesophases by their unique optical textures, while Differential Scanning Calorimetry (DSC) provides quantitative data on transition temperatures and enthalpies.[3][10]
Caption: Complementary workflow for liquid crystal characterization.
Protocol 2: Polarized Optical Microscopy (POM) Analysis
-
Place a small amount (~1 mg) of the purified compound onto a clean glass microscope slide.
-
Cover with a coverslip, and place the assembly on a programmable hot stage.
-
Heat the sample at a rate of 10-20 °C/min to a temperature ~10-20 °C above its final clearing point into the isotropic liquid phase. This erases the sample's thermal history.
-
Cool the sample slowly, at a controlled rate of 1-2 °C/min.[6]
-
Observe the sample through crossed polarizers. As the sample cools from the isotropic (dark) state, note the temperature at which birefringence first appears. This is the clearing point (T_cl).
-
Identify the characteristic optical textures that form to determine the mesophase type (e.g., Schlieren or marbled textures for nematic phases; focal conic or fan textures for smectic phases).[6][10]
-
Continue cooling and record the temperatures of any subsequent phase transitions until crystallization occurs.
Protocol 3: Differential Scanning Calorimetry (DSC) Analysis
-
Accurately weigh 2-5 mg of the purified compound into a hermetically sealed aluminum DSC pan. An empty, sealed pan is used as a reference.
-
Place both pans into the DSC instrument.
-
Perform an initial heating scan at 10 °C/min to a temperature above the clearing point observed in POM.
-
Cool the sample at 10 °C/min to a temperature well below its melting point.
-
Perform a second heating scan at 10 °C/min. This second scan is typically used for analysis as it provides data from a consistent thermal history.
-
Identify phase transitions as endothermic peaks on the heating scan. The peak onset temperature is recorded as the transition temperature (T), and the integrated peak area corresponds to the enthalpy of the transition (ΔH).
Comparative Data Analysis
The ultimate goal is to establish structure-property relationships. By synthesizing a series of derivatives where one structural feature is systematically varied (e.g., the length of a terminal alkyl chain, the nature of a lateral substituent), we can correlate these molecular changes with performance metrics.
Key Performance Metrics for Comparison
-
Mesophase Type: The specific liquid crystal phase(s) observed (e.g., N, SmA, SmC, N*).
-
Melting Temperature (T_m): The transition from the crystalline solid to the first liquid crystal phase.
-
Clearing Temperature (T_cl): The transition from the final liquid crystal phase to the isotropic liquid.
-
Mesophase Range (ΔT): The temperature window where the material is in a liquid crystalline state (ΔT = T_cl - T_m or the range of a specific mesophase). A wider range is often desirable for applications.
-
Transition Enthalpy (ΔH): The energy required for a phase transition, which provides insight into the degree of molecular ordering.
Hypothetical Comparative Data Table
The following table illustrates how to organize data for a series of hypothetical this compound derivatives to facilitate comparison. Let "R" be the group ester-linked to the carboxylate.
| Derivative ID | R-Group Structure | T_m (°C) [ΔH, kJ/mol] | T_cl (°C) [ΔH, kJ/mol] | Mesophase(s) & Range (°C) |
| DB-1 | 4-Cyanophenyl | 85 [22.5] | 154 [1.8] | N* (85-154) |
| DB-2 | 4-Methoxyphenyl | 92 [25.1] | 135 [1.5] | N* (92-135) |
| DB-3 | 4-Hexyloxyphenyl | 78 [30.2] | 165 [2.1] | SmC* (78-110), N* (110-165) |
| DB-4 | 4-Nitrophenyl | 110 [28.0] | 180 [2.5] | N* (110-180) |
Interpreting the Data:
-
DB-1 vs. DB-2: Replacing the strongly polar cyano group with a less polar methoxy group reduces the clearing point, indicating a decrease in mesophase stability. This is expected as the dipole-dipole interactions contributing to molecular alignment are weaker.
-
DB-3 Analysis: The introduction of a long, flexible hexyloxy chain (compared to the other smaller groups) has stabilized a lower-temperature, more ordered smectic C phase (SmC*) and also increased the overall clearing point, demonstrating the chain's role in promoting lamellar packing.[3]
-
DB-4 Analysis: The nitro group, being a very strong dipole, significantly increases the clearing point, suggesting very stable molecular ordering. However, it also raises the melting point, which may be undesirable for some room-temperature applications.
Conclusion
The this compound scaffold is a powerful platform for the rational design of chiral liquid crystals. The inherent chirality of the sec-butyl group effectively induces helical mesophases, while its branched nature helps to suppress crystallization and broaden the liquid crystalline range. By employing a systematic methodology that combines targeted synthesis with complementary characterization techniques like POM and DSC, researchers can efficiently map structure-property relationships. This integrated approach is crucial for accelerating the discovery and optimization of novel liquid crystalline materials tailored for advanced optical, sensory, and biomedical applications.
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Zhidk, K. et al. (2017). Influence of Chiral 4-(2-S(+)-Methylbutyloxy)Benzoic Acid on Mesomorphic, Dielectric and Optical Properties of Liquid Crystalline Mixtures Based on 4-Alkyloxy-4'-Cyanobiphenyls. Liquid Crystals and their Application, 17(3), 41-49. Available from: [Link]
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Al-Hamdani, Y. et al. (2022). First mesomorphic and DFT characterizations for 3- (or 4-) n-alkanoyloxy benzoic acids and their optical applications. RSC Advances, 12(45), 29528-29541. Available from: [Link]
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Cioanca, E. et al. (2010). SYNTHESIS, LIQUID CRYSTALLINE PROPERTIES AND THERMAL STABILITY OF 4-(4-ALKYLOXYPHENYLAZO) BENZOIC ACIDS. Cellulose Chem. Technol., 44(10), 403-408. Available from: [Link]
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Imrie, C. T. et al. (1998). Supramolecular chiral liquid crystals. The liquid crystalline behaviour of mixtures of 4,4′-bipyridyl and 4-[(S)-(-)-2-methylbutoxy]benzoic acid. Journal of Materials Chemistry, 8(9), 2163-2170. Available from: [Link]
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Mishra, M. et al. (2023). Physical, chemical, optical and insulating properties of alkyl benzoic acid derivatives liquid crystal due to extension alkyl chain (CNH2N+1) length: A DFT study. Kragujevac Journal of Science, 45, 85-98. Available from: [Link]
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A Comparative Guide to the Efficacy of Synthesis Routes for 4-(sec-butyl)benzoic Acid
For researchers, scientists, and professionals in drug development, the selection of an optimal synthetic pathway for a target molecule is a critical decision that impacts yield, purity, scalability, and overall cost-effectiveness. 4-(sec-butyl)benzoic acid is a key intermediate in the synthesis of various pharmaceuticals and advanced materials. This guide provides a detailed comparison of the primary synthesis routes to this compound, offering an in-depth analysis of their efficacy, supported by experimental insights and mechanistic rationale.
Introduction: Strategic Considerations in Synthesis Design
The synthesis of 4-(sec-butyl)benzoic acid presents a classic challenge in aromatic chemistry: the regioselective introduction of an alkyl group and a carboxylic acid function onto a benzene ring. The choice of strategy is paramount, as it dictates the control over isomer formation and the overall efficiency of the process. This guide will dissect three common synthetic approaches: Friedel-Crafts acylation followed by reduction and oxidation, direct Friedel-Crafts alkylation with subsequent oxidation, and a Grignard-based synthesis.
Route 1: The Acylation-Reduction-Oxidation Pathway: A High-Fidelity Approach
This three-step sequence is a robust and highly reliable method for the synthesis of 4-(sec-butyl)benzoic acid, offering excellent control over regioselectivity.
Experimental Protocol
Step 1: Friedel-Crafts Acylation of Benzene with Butyryl Chloride
-
In a flask equipped with a stirrer and a dropping funnel, a suspension of anhydrous aluminum chloride (AlCl₃) in excess benzene is cooled in an ice bath.
-
Butyryl chloride is added dropwise to the stirred suspension.
-
After the addition is complete, the reaction mixture is stirred at room temperature until the reaction is complete (monitored by TLC).
-
The reaction is quenched by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
The organic layer is separated, washed, dried, and concentrated to yield butyrophenone.
Step 2: Clemmensen Reduction of Butyrophenone
-
The butyrophenone is heated with amalgamated zinc (Zn(Hg)) and concentrated hydrochloric acid.[1][2][3][4]
-
The reaction is refluxed for several hours.
-
After cooling, the mixture is extracted with a suitable organic solvent.
-
The organic extracts are combined, washed, dried, and concentrated to give sec-butylbenzene.
Step 3: Oxidation of sec-butylbenzene
-
sec-Butylbenzene is vigorously stirred and heated with a strong oxidizing agent, such as potassium permanganate (KMnO₄) in an aqueous solution.[5][6][7][8]
-
The reaction is refluxed until the purple color of the permanganate disappears.
-
The hot solution is filtered to remove manganese dioxide.
-
The filtrate is cooled and acidified with a strong acid (e.g., HCl) to precipitate the 4-(sec-butyl)benzoic acid.
-
The product is collected by filtration, washed with cold water, and can be further purified by recrystallization.
Mechanistic Rationale and Efficacy
The cornerstone of this route's success lies in the Friedel-Crafts acylation step. The acylium ion intermediate formed is resonance-stabilized and does not undergo rearrangement, thus preventing the formation of isomeric products.[9][10][11] The subsequent Clemmensen reduction is highly effective for converting aryl alkyl ketones to the corresponding alkanes.[1][2][3][4] Finally, the benzylic oxidation of the sec-butyl group proceeds efficiently, as the benzylic C-H bonds are weakened by the adjacent aromatic ring.[5][6] This pathway consistently delivers high yields of the desired para-isomer, minimizing the need for complex purification procedures.
Caption: Workflow of the Acylation-Reduction-Oxidation route.
Route 2: Direct Friedel-Crafts Alkylation and Oxidation: A More Direct but Flawed Approach
This two-step method appears more straightforward but is fraught with challenges that significantly impact its efficacy.
Experimental Protocol
Step 1: Friedel-Crafts Alkylation of Benzene
-
Benzene is treated with a sec-butyl halide (e.g., 2-chlorobutane) in the presence of a Lewis acid catalyst such as AlCl₃.[12][13][14]
-
The reaction is typically carried out at low temperatures to minimize side reactions.
-
The reaction is quenched and worked up similarly to the acylation reaction to yield a mixture of alkylated benzenes.
Step 2: Oxidation
-
The crude product from the alkylation step is subjected to oxidation with potassium permanganate as described in Route 1.
Inherent Disadvantages
The primary drawback of this route is the propensity of the intermediate sec-butyl carbocation to undergo rearrangement to the more stable tert-butyl carbocation via a hydride shift.[4][9][11] This leads to the formation of tert-butylbenzene as a significant byproduct, which is then oxidized to 4-(tert-butyl)benzoic acid. Furthermore, the alkylated product (sec-butylbenzene) is more reactive than the starting material (benzene), leading to polyalkylation and the formation of di- and tri-sec-butylbenzene isomers.[9][14] The separation of these byproducts from the desired product is often difficult and results in low overall yields of pure 4-(sec-butyl)benzoic acid.
Caption: Competing reaction pathways in Friedel-Crafts alkylation.
Route 3: Grignard-Based Synthesis: A Regioselective but Technically Demanding Alternative
This approach involves the formation of a Grignard reagent from a halo-sec-butylbenzene, followed by carboxylation.
Experimental Protocol
-
Preparation of 4-bromo-sec-butylbenzene: This can be achieved by the bromination of sec-butylbenzene.
-
Grignard Reagent Formation: 4-bromo-sec-butylbenzene is reacted with magnesium turnings in an anhydrous ether solvent (e.g., diethyl ether or THF) to form the Grignard reagent, 4-(sec-butyl)phenylmagnesium bromide.[15][16][17][18]
-
Carboxylation: The Grignard reagent is then reacted with solid carbon dioxide (dry ice).[15][16][17][18]4. Work-up: The resulting magnesium salt is hydrolyzed with an aqueous acid to yield 4-(sec-butyl)benzoic acid. [15][16][17][18]
Advantages and Challenges
The main advantage of the Grignard route is its excellent regioselectivity, as the carboxyl group is introduced specifically at the position of the halogen. However, this method is highly sensitive to moisture and requires strictly anhydrous conditions, as any water will quench the Grignard reagent. [15][18]The preparation of the starting 4-bromo-sec-butylbenzene adds an extra step to the overall synthesis.
Comparative Efficacy
| Synthesis Route | Typical Overall Yield | Purity before Recrystallization | Key Advantages | Key Disadvantages | Scalability |
| Acylation-Reduction-Oxidation | Good to Excellent | High | Excellent regioselectivity; no rearrangements. [11] | Multi-step process. | Good |
| Direct Alkylation and Oxidation | Poor | Low | Fewer steps in principle. | Carbocation rearrangements; polyalkylation. [9][14] | Poor |
| Grignard Synthesis | Moderate to Good | Good | Excellent regioselectivity. | Requires anhydrous conditions; multi-step if starting from sec-butylbenzene. [15] | Moderate |
Conclusion and Recommendation
For the synthesis of 4-(sec-butyl)benzoic acid where high purity and reliable yields are critical, the Acylation-Reduction-Oxidation pathway (Route 1) is unequivocally the most effective and recommended method. While it involves more steps than the direct alkylation approach, the superior control over isomer formation and the avoidance of carbocation rearrangements make it a more robust and scalable process. The higher initial effort in this multi-step synthesis is rewarded with a cleaner product and simpler purification.
The direct Friedel-Crafts alkylation route should generally be avoided due to the inherent lack of selectivity, which leads to a complex mixture of products and low yields of the desired compound. The Grignard-based synthesis is a viable alternative, particularly when a regiochemically pure halo-sec-butylbenzene is available. However, the stringent requirement for anhydrous conditions can make it less practical for larger-scale operations compared to the acylation-reduction-oxidation sequence.
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spectroscopic comparison of 4-(Butan-2-yl)benzoic acid and its precursors
<_ _ in-progress>## A Spectroscopic Journey: From Precursors to 4-(Butan-2-yl)benzoic Acid
A Technical Guide for Researchers and Drug Development Professionals
In the intricate world of synthetic chemistry, the confirmation of a molecule's identity and purity is paramount. Spectroscopic techniques serve as the chemist's most reliable eyes, offering a detailed glimpse into the molecular structure and the subtle transformations that occur during a reaction. This guide provides an in-depth spectroscopic comparison of this compound and its precursors, offering a practical framework for researchers to unambiguously track its synthesis.
The journey to synthesizing this compound often begins with fundamental building blocks. A common and logical synthetic route involves the Friedel-Crafts alkylation of toluene with 2-butanol to form 4-sec-butyltoluene, followed by oxidation of the methyl group to a carboxylic acid. Each step in this pathway induces distinct changes in the molecule's spectroscopic signature. By understanding these changes, we can confidently verify the formation of our desired product and identify any unreacted starting materials or intermediates.
This guide will dissect the characteristic signals in Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy ('H and ¹³C), and Mass Spectrometry (MS) for each compound in this synthetic sequence. We will explore not just what the peaks are, but why they appear where they do, providing a deeper understanding of the structure-property relationships at play.
The Synthetic Pathway: A Visual Overview
The transformation from simple precursors to the final product involves two key chemical modifications: the addition of a sec-butyl group to the aromatic ring and the oxidation of a methyl group.
Caption: Synthetic route to this compound.
I. Infrared (IR) Spectroscopy: Tracking Functional Group Transformations
IR spectroscopy is an indispensable tool for identifying the presence or absence of specific functional groups. The transformation from precursors to the final product is marked by the appearance and disappearance of key vibrational bands.
A key transition is the oxidation of 4-sec-butyltoluene to this compound. This is readily observed in the IR spectrum by the emergence of a strong, broad O-H stretching band for the carboxylic acid around 2500-3300 cm⁻¹ and a sharp, intense C=O stretching band around 1680-1710 cm⁻¹.
| Compound | Key IR Absorptions (cm⁻¹) | Functional Group |
| Toluene | 3100-3000 (C-H, aromatic), 2920-2850 (C-H, methyl) | Aromatic C-H, Alkyl C-H |
| 2-Butanol | 3600-3200 (broad, O-H), 2960-2850 (C-H, alkyl), 1150-1050 (C-O) | Alcohol (O-H), Alkyl C-H, C-O |
| 4-sec-Butyltoluene | 3100-3000 (C-H, aromatic), 2960-2850 (C-H, alkyl) | Aromatic C-H, Alkyl C-H |
| This compound | 3300-2500 (broad, O-H), 3100-3000 (C-H, aromatic), 2960-2850 (C-H, alkyl), 1710-1680 (C=O) | Carboxylic Acid (O-H), Aromatic C-H, Alkyl C-H, Carbonyl (C=O) |
Experimental Protocol: Acquiring an IR Spectrum
A standard and effective method for obtaining an IR spectrum of a liquid sample is using a Fourier Transform Infrared (FTIR) spectrometer with Attenuated Total Reflectance (ATR).
-
Sample Preparation: Ensure the sample is free of water and particulate matter. For liquid samples like toluene and 2-butanol, a single drop is sufficient. For a solid like this compound, a small amount of the powder is placed on the ATR crystal.
-
Background Scan: Before analyzing the sample, a background spectrum of the empty ATR crystal is recorded. This accounts for any atmospheric or instrumental interferences.
-
Sample Analysis: The sample is placed directly on the ATR crystal. For solids, a press is used to ensure good contact. The spectrum is then recorded.
-
Data Processing: The instrument's software automatically subtracts the background spectrum from the sample spectrum, yielding the final IR spectrum of the compound.
This protocol is self-validating as the characteristic peaks of the solvent (if used) and atmospheric CO₂ and water can be identified and accounted for, ensuring the observed peaks are from the sample itself.
II. ¹H NMR Spectroscopy: Mapping the Proton Environment
Proton Nuclear Magnetic Resonance ('H NMR) spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule. The chemical shift, splitting pattern (multiplicity), and integration of the signals are all crucial for structure elucidation.
The most telling transformation is the oxidation of the methyl group of 4-sec-butyltoluene to the carboxylic acid. This results in the disappearance of the singlet corresponding to the methyl protons and the appearance of a new, broad singlet far downfield (typically >10 ppm) for the acidic proton of the carboxylic acid.
| Compound | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Toluene | 7.26 - 7.17 | m | 5H | Ar-H |
| 2.34 | s | 3H | Ar-CH₃ | |
| 2-Butanol | ~3.7 | m | 1H | CH-OH |
| ~1.5 | m | 2H | -CH₂- | |
| ~1.2 | d | 3H | CH(OH)CH₃ | |
| ~0.9 | t | 3H | -CH₂CH₃ | |
| Variable (~1-5) | br s | 1H | -OH | |
| 4-sec-Butyltoluene | ~7.1 | d | 2H | Ar-H (ortho to CH₃) |
| ~7.0 | d | 2H | Ar-H (ortho to sec-butyl) | |
| ~2.6 | sextet | 1H | Ar-CH- | |
| 2.3 | s | 3H | Ar-CH₃ | |
| ~1.6 | m | 2H | -CH₂- | |
| ~1.2 | d | 3H | Ar-CH(CH₃) | |
| ~0.8 | t | 3H | -CH₂CH₃ | |
| This compound | ~8.0 | d | 2H | Ar-H (ortho to COOH) |
| ~7.3 | d | 2H | Ar-H (ortho to sec-butyl) | |
| >10 | br s | 1H | -COOH | |
| ~2.7 | sextet | 1H | Ar-CH- | |
| ~1.6 | m | 2H | -CH₂- | |
| ~1.2 | d | 3H | Ar-CH(CH₃) | |
| ~0.8 | t | 3H | -CH₂CH₃ |
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. The deuterated solvent is essential as it is "invisible" in the ¹H NMR spectrum and provides a lock signal for the spectrometer.
-
Instrument Setup: The NMR tube is placed in the spectrometer. The instrument is tuned and the magnetic field is "shimmed" to achieve homogeneity.
-
Data Acquisition: A standard ¹H NMR experiment is run, typically involving a series of radiofrequency pulses and data acquisition periods. The number of scans can be adjusted to improve the signal-to-noise ratio.
-
Data Processing: The raw data (Free Induction Decay or FID) is Fourier transformed to produce the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced (typically to the residual solvent peak or an internal standard like TMS).
The use of a deuterated solvent with a known residual peak provides an internal reference, making the chemical shifts self-validating.
III. ¹³C NMR Spectroscopy: Probing the Carbon Skeleton
Carbon-13 NMR spectroscopy provides information about the different carbon environments in a molecule. While less sensitive than ¹H NMR, it is a powerful tool for confirming the carbon framework of a compound.
The oxidation of 4-sec-butyltoluene to this compound is clearly marked by the appearance of a new signal in the downfield region (typically 170-185 ppm) corresponding to the carbonyl carbon of the carboxylic acid.
| Compound | Approximate ¹³C Chemical Shifts (δ, ppm) |
| Toluene | 138 (quaternary Ar-C), 129 (Ar-CH), 128 (Ar-CH), 125 (Ar-CH), 21 (CH₃) |
| 2-Butanol | 69 (CH-OH), 32 (CH₂), 23 (CH(OH)CH₃), 10 (CH₂CH₃) |
| 4-sec-Butyltoluene | 146 (Ar-C), 135 (Ar-C), 129 (Ar-CH), 126 (Ar-CH), 41 (Ar-CH), 31 (CH₂), 22 (CH₃), 21 (Ar-CH₃), 12 (CH₃) |
| This compound | >170 (C=O), 150 (Ar-C), 130 (Ar-C), 129 (Ar-CH), 126 (Ar-CH), 41 (Ar-CH), 31 (CH₂), 22 (CH₃), 12 (CH₃) |
IV. Mass Spectrometry: Determining Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight of a compound and offers clues to its structure through its fragmentation pattern.
The molecular ion peak (M⁺) will increase at each step of the synthesis, confirming the addition of the sec-butyl group and the subsequent oxidation. The fragmentation patterns will also differ significantly, reflecting the changes in the molecular structure. For instance, the mass spectrum of 2-butanol will show a prominent peak from the loss of water (M-18), a characteristic fragmentation of alcohols.[1] Toluene is known to produce a stable tropylium ion at m/z 91.[2]
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Fragmentation Peaks (m/z) |
| Toluene | C₇H₈ | 92.14 | 92 (M⁺), 91 (M-H)⁺ |
| 2-Butanol | C₄H₁₀O | 74.12 | 74 (M⁺), 59 (M-CH₃)⁺, 45 (M-C₂H₅)⁺ |
| 4-sec-Butyltoluene | C₁₁H₁₆ | 148.25 | 148 (M⁺), 133 (M-CH₃)⁺, 119 (M-C₂H₅)⁺ |
| This compound | C₁₁H₁₄O₂ | 178.23 | 178 (M⁺), 163 (M-CH₃)⁺, 149 (M-C₂H₅)⁺, 133 (M-COOH)⁺ |
Experimental Protocol: Mass Spectrometry (Electron Ionization)
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography.
-
Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam, causing them to lose an electron and form a positively charged molecular ion (M⁺).
-
Fragmentation: The high energy of the ionization process causes the molecular ion to fragment into smaller, charged species.
-
Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting the relative abundance of each ion versus its m/z value.
The precise mass measurement of the molecular ion provides a high degree of confidence in the elemental composition of the molecule, serving as a self-validating feature of the experiment.
Conclusion
The spectroscopic comparison of this compound and its precursors provides a clear and definitive method for monitoring the progress of its synthesis. Each spectroscopic technique offers a unique and complementary piece of the structural puzzle. By carefully analyzing the changes in IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry data, researchers can confidently confirm the identity and purity of their target molecule, ensuring the integrity of their synthetic endeavors. This guide serves as a foundational reference for those undertaking the synthesis and characterization of this and similar substituted aromatic compounds.
References
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Doc Brown's Chemistry. (n.d.). Mass spectrum of butan-2-ol. Retrieved from [Link]
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Mass Spectrum of Toluene. (n.d.). Journal of Chinese Mass Spectrometry Society. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of butan-2-ol. Retrieved from [Link]
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Chemistry LibreTexts. (2021, December 15). 6.8: ¹³C NMR Spectroscopy. Retrieved from [Link]
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University of Tartu. (n.d.). Toluene - Database of ATR-FT-IR spectra of various materials. Retrieved from [Link]
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Nagy, B., et al. (2016). Infrared Spectrum of Toluene: Comparison of Anharmonic Isolated-Molecule Calculations and Experiments in Liquid Phase and in a Ne Matrix. UCI Department of Chemistry. Retrieved from [Link]
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Chegg.com. (2025, January 10). Solved The 13C NMR spectrum of 2-butanol contains 4 peaks. Retrieved from [Link]
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Chemistry Stack Exchange. (2018, May 3). What is number of 1H NMR signals for toluene?. Retrieved from [Link]
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Chegg.com. (2021, July 19). Solved Aromatic Rings: The 13C NMR spectrum toluene. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). 2-Butanol - NIST WebBook. Retrieved from [Link]
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PubChemLite. (n.d.). 4-[(butan-2-yl)sulfamoyl]benzoic acid. Retrieved from [Link]
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PubChem. (n.d.). 4-tert-Butyltoluene. Retrieved from [Link]
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A Comparative Guide to the Purity Analysis of Commercially Available 4-(Butan-2-yl)benzoic Acid
Introduction: The Critical Role of Purity in 4-(Butan-2-yl)benzoic Acid for Advanced Research
This compound is a key intermediate in the synthesis of pharmaceuticals and advanced materials, including liquid crystals.[1][2] Its molecular structure, featuring a chiral center and a reactive carboxylic acid group, makes it a versatile building block. However, the synthetic routes used to produce this compound can introduce a variety of impurities that may significantly impact the outcomes of downstream applications. For researchers, scientists, and drug development professionals, a thorough understanding of the purity profile of commercially available this compound is not merely a quality control measure; it is a prerequisite for reliable and reproducible scientific results.
The most common synthetic pathway to this compound involves the Friedel-Crafts alkylation of a benzene derivative with a sec-butyl group, followed by oxidation of the alkyl chain.[3] This process, while effective, is prone to generating several types of impurities:
-
Positional Isomers: The primary impurities of concern are the ortho- (2-) and meta- (3-) isomers of this compound. These isomers possess very similar physicochemical properties, making their separation and quantification a significant analytical challenge.[4]
-
Structural Isomers: Carbocation rearrangements during the Friedel-Crafts reaction can lead to the formation of other butyl-substituted benzoic acids, such as those containing isobutyl or tert-butyl groups.[5][6]
-
Residual Starting Materials and Intermediates: Incomplete oxidation can leave residual sec-butylbenzene or other intermediates in the final product.
-
Byproducts of Oxidation: Over-oxidation or side reactions can generate other aromatic carboxylic acids or related compounds.[7]
This guide provides a comprehensive framework for the purity analysis of commercially available this compound. We will compare the efficacy of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy in providing a complete purity profile. The methodologies presented are grounded in authoritative standards, including the United States Pharmacopeia (USP) General Chapter <621> on Chromatography and the European Pharmacopoeia (Ph. Eur.) Chapter 2.2.46, to ensure scientific integrity and trustworthiness.[8][9]
Comparative Analysis of Commercial Samples: A Multi-Modal Approach
To illustrate a robust purity assessment, we present hypothetical data from the analysis of three commercial batches of this compound from different suppliers (Supplier A, Supplier B, and Supplier C). Each sample was subjected to analysis by HPLC, GC-MS, and qNMR.
Table 1: Comparative Purity Analysis of Commercial this compound Samples
| Parameter | Supplier A | Supplier B | Supplier C | Analytical Technique(s) |
| Purity by HPLC (%) | 99.85 | 98.50 | 99.20 | HPLC-UV |
| Purity by GC-MS (%) | 99.80 | 98.45 | 99.15 | GC-MS (after derivatization) |
| Purity by qNMR (%) | >99.5 | >98.0 | >99.0 | ¹H-qNMR |
| Identified Impurities | 2-(Butan-2-yl)benzoic acid (0.10%)Residual Toluene (0.05%) | 2-(Butan-2-yl)benzoic acid (0.85%)3-(Butan-2-yl)benzoic acid (0.60%)sec-Butylbenzene (0.05%) | 2-(Butan-2-yl)benzoic acid (0.55%)Unknown Isomer (0.25%) | HPLC, GC-MS, NMR |
| Appearance | White crystalline solid | Off-white powder | White crystalline solid | Visual Inspection |
Expert Interpretation:
-
Supplier A demonstrates the highest purity across all analytical platforms, with only trace amounts of the ortho-isomer and a residual solvent.
-
Supplier B shows a significantly higher level of isomeric impurities (both ortho- and meta-), which could be problematic in applications where precise molecular geometry is critical, such as liquid crystal synthesis.
-
Supplier C presents a good purity profile, but the presence of an unknown isomer warrants further structural elucidation, possibly using advanced 2D NMR techniques, to ensure it does not interfere with the intended application.
This multi-modal approach provides a self-validating system. For instance, the purity values obtained from HPLC and GC-MS are in close agreement, lending confidence to the quantitative results. qNMR offers an orthogonal method for purity assessment that is not dependent on chromatographic separation and can detect non-UV active or non-volatile impurities.[10][11]
Experimental Protocols and Methodologies
The following sections provide detailed, step-by-step protocols for the analytical methods used in this comparative guide. The choice of these methods is based on their ability to separate and quantify the target analyte and its key potential impurities.
High-Performance Liquid Chromatography (HPLC) for Isomer Separation
Rationale: Reversed-phase HPLC is the primary technique for separating and quantifying non-volatile organic molecules like benzoic acid derivatives.[12][13] The key challenge is achieving baseline separation of the positional isomers. This often requires careful method development, including the selection of an appropriate column and mobile phase composition. An acidic mobile phase is used to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention.
Workflow for HPLC Analysis
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Safety Operating Guide
Personal protective equipment for handling 4-(Butan-2-yl)benzoic acid
Safe Handling Guide: 4-(Butan-2-yl)benzoic Acid
Immediate Safety Profile & Hazard Assessment
Based on the data for the structurally similar benzoic acid, this compound should be handled as a hazardous substance. The primary anticipated hazards include:
-
Serious Eye Damage (Category 1): Assumed to cause severe eye irritation and potentially irreversible damage upon contact.[1][2][3][4][5]
-
Skin Irritation (Category 2): Expected to cause skin irritation upon direct contact.[1][2][3][4][5]
-
Respiratory Irritation: Inhalation of dust may cause irritation to the respiratory tract.[6][7]
-
Specific Target Organ Toxicity - Repeated Exposure (Category 1): Prolonged or repeated inhalation of dust from the parent compound, benzoic acid, is known to cause damage to the lungs.[1][2][4][5]
Due to its solid, crystalline nature, the primary routes of exposure are inhalation of dust particles and direct contact with skin and eyes.
GHS Hazard Summary (Anticipated)
| Hazard Class | GHS Category | Signal Word | Hazard Statement |
| Skin Irritation | Category 2 | Danger | H315: Causes skin irritation.[1][2] |
| Serious Eye Damage | Category 1 | H318: Causes serious eye damage.[1][2] | |
| STOT (Repeated Exposure) | Category 1 | H372: Causes damage to lungs through prolonged or repeated exposure via inhalation.[1][2] |
Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is essential to minimize exposure. The selection of PPE is contingent on the specific laboratory operation being performed.
PPE Selection Workflow
The following diagram outlines the decision-making process for selecting appropriate PPE based on the experimental task.
Caption: PPE selection workflow for handling this compound.
Detailed PPE Requirements
| Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Transfer of Solid | Chemical safety goggles. A face shield is recommended. | Nitrile rubber gloves.[1] Inspect for tears before use. | Standard lab coat. | Mandatory: Perform in a certified chemical fume hood or wear a NIOSH-approved respirator with a particulate filter (e.g., N95).[8] |
| Preparing Solutions | Chemical safety goggles and a face shield to protect against splashes. | Nitrile rubber gloves.[1] | Lab coat and a chemical-resistant apron. | Perform in a well-ventilated area, preferably a fume hood. |
| General Laboratory Use | Chemical safety goggles.[6] | Nitrile rubber gloves.[1] | Lab coat. | Ensure work is done in a well-ventilated area.[6] |
Operational Handling & Logistics
Step-by-Step Handling Protocol
-
Preparation:
-
Weighing and Transfer:
-
All weighing and transfers of solid material must be conducted within a chemical fume hood to control dust.
-
Use a spatula to gently handle the material. Avoid any actions that could generate dust, such as scooping quickly or dropping the material from a height.
-
-
Personal Hygiene:
Spill and Disposal Plan
Emergency Spill Response
-
Evacuate: Immediately alert others in the area and evacuate non-essential personnel.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Protect: Don the appropriate PPE, including respiratory protection, chemical-resistant gloves, goggles, and a lab coat.
-
Contain & Clean:
-
Do NOT use water to clean up a dry spill, as this can create a hazardous slurry.
-
Gently cover the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Carefully sweep up the material, avoiding dust generation, and place it into a clearly labeled, sealed container for hazardous waste.[8][10]
-
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.
Waste Disposal Protocol
-
All waste containing this compound, including contaminated PPE and spill cleanup materials, must be treated as hazardous waste.
-
Collect waste in designated, sealed, and properly labeled containers.
-
Dispose of the chemical waste through your institution's Environmental Health & Safety (EHS) office, following all local, state, and federal regulations.[2] Do not dispose of it down the drain.[1][2]
References
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- Safety d
- SAFETY DATA SHEET - Sigma-Aldrich. (2025, July 21). Sigma-Aldrich.
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- GHS 11 (Rev.11) SDS Word 下载CAS: 4740-24-3 Name: 4-(Butylamino)benzoic acid. GHS.
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- Safety Data Sheet: Benzoic acid. (2015, August 28). Carl ROTH.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
